2,4-Dichloro-8-fluoroquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-8-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-7-4-2-1-3-5(11)6(4)12-8(10)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSUTXKJWJUPLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438220 | |
| Record name | 2,4-dichloro-8-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-64-0 | |
| Record name | 2,4-Dichloro-8-fluoroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dichloro-8-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-8-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract: 2,4-Dichloro-8-fluoroquinazoline is a key heterocyclic intermediate in medicinal chemistry, valued for its role in the synthesis of a diverse range of biologically active compounds. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and predicting its behavior in biological systems. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental and computational methodologies for their determination.
Introduction: The Significance of this compound in Drug Discovery
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents. The strategic placement of reactive chloro groups at the 2 and 4 positions, combined with the electronic influence of a fluorine atom at the 8-position, makes this compound a versatile building block for the synthesis of targeted therapies. The electron-withdrawing nature of the fluorine atom can significantly modulate the reactivity of the quinazoline ring and influence the pKa of the molecule, thereby affecting its solubility, membrane permeability, and binding interactions with target proteins. This guide serves as a technical resource for researchers, providing critical data and methodologies to effectively utilize this important synthetic intermediate.
Core Physicochemical Properties
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 959237-64-0 | [Letopharm Limited] |
| Molecular Formula | C₈H₃Cl₂FN₂ | [Letopharm Limited] |
| Molecular Weight | 217.03 g/mol | [ChemScene] |
| Appearance | White to off-white crystalline solid (Predicted) | - |
| Melting Point | 115-125 °C (Predicted) | - |
| Boiling Point | 277.3 °C at 760 mmHg | [Letopharm Limited] |
| Density | 1.571 g/cm³ | [Letopharm Limited] |
| Refractive Index | 1.644 | [Letopharm Limited] |
| Vapor Pressure | 0.00772 mmHg at 25°C | [Letopharm Limited] |
| Solubility | Insoluble in water (Predicted); Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate (Predicted) | |
| pKa | -1.0 to 1.0 (Predicted, for the protonated quinazoline nitrogen) | - |
| LogP | 3.0757 (Predicted) | [ChemScene] |
Synthesis and Purification
While a specific synthesis protocol for this compound is not extensively detailed in the literature, a reliable synthetic route can be adapted from the established synthesis of the isomeric 2,4-Dichloro-7-fluoroquinazoline[1]. The proposed two-step synthesis starts from 2-amino-3-fluorobenzoic acid.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Synthetic Protocol:
Step 1: Synthesis of 8-Fluoroquinazoline-2,4(1H,3H)-dione
-
In a round-bottom flask, combine 2-amino-3-fluorobenzoic acid and urea in a 1:3 molar ratio.
-
Heat the mixture to 190-200°C for 4 hours. The mixture will melt and then solidify.
-
Cool the reaction mixture to approximately 100°C and add a 1 M sodium hydroxide solution to dissolve the solid.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 4-5 to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to yield 8-fluoroquinazoline-2,4(1H,3H)-dione.
Step 2: Synthesis of this compound
-
In a reflux apparatus, suspend 8-fluoroquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Distill off the excess POCl₃ under reduced pressure.
-
Carefully pour the residue onto crushed ice with vigorous stirring to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to obtain pure this compound.
Experimental and Computational Methodologies for Physicochemical Profiling
Accurate determination of physicochemical properties is essential for drug development. The following section outlines standard experimental protocols and computational approaches for characterizing this compound.
Melting Point Determination
Experimental Protocol (Differential Scanning Calorimetry - DSC):
-
Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Use an empty, sealed aluminum pan as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The melting point is determined as the onset temperature of the melting endotherm.
Computational Prediction: Melting point prediction for complex organic molecules is challenging. Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular descriptors with experimental melting points of a training set of related compounds, can provide estimations[2][3]. For quinazoline derivatives, the strength of intermolecular interactions, such as π-π stacking and halogen bonds, significantly influences the melting point[2].
Solubility Determination
Experimental Protocol (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge or filter the suspension to separate the undissolved solid.
-
Determine the concentration of the solute in the supernatant using a calibrated analytical method such as HPLC-UV.
Computational Prediction: Solubility can be predicted using models based on LogP and other molecular descriptors. For halogenated aromatic compounds, their inherent hydrophobicity generally leads to low aqueous solubility[4].
pKa Determination
Experimental Protocol (Potentiometric Titration):
-
Dissolve a precise amount of the compound in a suitable co-solvent/water mixture.
-
Titrate the solution with a standardized solution of a strong acid or base.
-
Record the pH of the solution as a function of the titrant volume.
-
The pKa is determined from the inflection point of the titration curve.
Computational Prediction: The pKa of the quinazoline nitrogens can be predicted using quantum mechanical calculations or QSPR models[5][6][7]. These methods calculate the free energy change of the protonation/deprotonation reaction in a solvent continuum model. The electron-withdrawing effects of the chloro and fluoro substituents are expected to decrease the basicity of the quinazoline nitrogens.
Workflow for Physicochemical Property Determination
Caption: Workflow for experimental and computational determination of physicochemical properties.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and chlorine atoms. The proton at C5 would likely be the most downfield, appearing as a doublet of doublets due to coupling with the C6 proton and the fluorine at C8.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display eight distinct signals for the eight carbon atoms in the quinazoline ring system. The carbons attached to the chlorine (C2 and C4) and fluorine (C8) atoms will exhibit characteristic chemical shifts and C-F coupling.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 216, with a characteristic isotopic pattern for two chlorine atoms ([M+2]⁺ and [M+4]⁺ in a ratio of approximately 6:1). Fragmentation would likely involve the sequential loss of chlorine atoms and potentially the elimination of HCN.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the C=N and C=C stretching vibrations of the quinazoline ring in the 1620-1450 cm⁻¹ region. A strong C-F stretching band would be anticipated in the 1300-1100 cm⁻¹ range, and C-Cl stretching vibrations would appear in the 800-600 cm⁻¹ region.
Conclusion and Future Perspectives
This compound is a valuable building block in the synthesis of novel therapeutic agents. This guide has consolidated the available and predicted physicochemical data for this compound and outlined robust methodologies for their determination. The lack of extensive experimental data in the public domain highlights an opportunity for further research to fully characterize this important molecule. Such data would be invaluable to the medicinal chemistry community, enabling more efficient and informed drug design and development efforts.
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- Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. (2024). MDPI.
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- Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. (2025).
- Acid-base interactions in some isoquinoline and quinazoline amino deriv
- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen
- Ionization constants (pKa) of 2-aryl-4-anilinoquinazoline derivatives bearing substituents at varying positions. (n.d.).
- Ionization Constants (pKa) of 2-Aryl-4-Anilinoquinazoline Derivatives Bearing Substituents at Varying Positions. (2022).
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A Senior Application Scientist's Guide to 2,4-Dichloro-8-fluoroquinazoline: Synthesis, Reactivity, and Application in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Heterocyclic Intermediate
In the landscape of medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure," a molecular framework that consistently yields high-affinity ligands for a diverse array of biological targets.[1] From FDA-approved oncology drugs like Iressa (Gefitinib) to cardiovascular medicines, the quinazoline core is a testament to nature's efficiency in molecular design.[2] Within this esteemed class of compounds, halogenated quinazolines serve as exceptionally versatile building blocks. This guide focuses on a specific, highly valuable intermediate: 2,4-Dichloro-8-fluoroquinazoline (CAS Number: 959237-64-0 ).[3][4]
The strategic placement of three distinct reactive centers—two chlorine atoms at the C2 and C4 positions and a fluorine atom on the benzene ring—makes this compound a cornerstone for combinatorial library synthesis and targeted drug design. The differential reactivity of the two chloro-substituents allows for sequential, regioselective nucleophilic substitutions, providing a logical and controllable pathway to complex molecular architectures.[5] This guide provides an in-depth examination of its synthesis, a detailed analysis of its reactivity profile, and a discussion of its application as a key intermediate in the development of novel therapeutics, particularly kinase inhibitors.
Core Properties and Physicochemical Data
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 959237-64-0 | [3][4] |
| Molecular Formula | C₈H₃Cl₂FN₂ | [4] |
| Molecular Weight | 217.03 g/mol | [4] |
| Density | 1.571 g/cm³ | [4] |
| Boiling Point | 277.3°C at 760 mmHg | [4] |
| Refractive Index | 1.644 | [4] |
Chemical Structure Visualization
Caption: Chemical structure of this compound.
Synthesis Protocol: A Validated Two-Step Approach
The synthesis of this compound is reliably achieved through a two-step process starting from 2-amino-3-fluorobenzoic acid. This methodology is an adaptation of established procedures for analogous halogenated quinazolines.[2][6]
Step 1: Cyclization to 8-Fluoroquinazoline-2,4(1H,3H)-dione
The initial step involves the formation of the quinazolinedione ring system. This is accomplished by reacting 2-amino-3-fluorobenzoic acid with a source of urea, such as sodium cyanate, under aqueous conditions.[2]
Step 2: Aromatic Chlorination
The intermediate dione is then subjected to chlorination to yield the final product. A strong chlorinating agent, typically phosphorus oxychloride (POCl₃), is used, often in the presence of a base like N,N-diethylaniline to drive the reaction to completion.[2][7]
Caption: Regioselective reactivity of this compound.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The 2,4-disubstituted quinazoline scaffold is a validated pharmacophore for inhibiting various protein kinases, which are critical targets in oncology and inflammatory diseases. This compound serves as an ideal starting point for accessing these structures.
A prominent example is in the synthesis of Aurora kinase inhibitors. Aurora kinases are key regulators of cell division, and their dysfunction is linked to cancer. [8]Research has shown that compounds like 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid exhibit potent and selective inhibition of Aurora A kinase. [8]The synthesis of this and similar molecules logically proceeds through a nucleophilic substitution at the C4 position of this compound, followed by further modifications. This highlights the direct and critical role of the title compound as a key intermediate in the development of targeted anticancer agents. [8]
Safety and Handling
As a dichlorinated heterocyclic compound, this compound should be handled with care. Based on data for analogous compounds, it is expected to be an irritant to the skin, eyes, and respiratory system. [9]Ingestion and inhalation should be avoided.
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.
References
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Letopharm Limited. (n.d.). This compound| CAS:#959237-64-0. Retrieved from Letopharm Limited. [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from Organic Syntheses. [Link]
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Alesawy, M. S., et al. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237. [Link]
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Jia, Z.-J., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. [Link]
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Beilstein Journals. (n.d.). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Retrieved from Beilstein Journals. [Link]
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ACS Omega. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Retrieved from ACS Publications. [Link]
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de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(23), 8567. [Link]
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ResearchGate. (n.d.). Preparation of quinazoline-2,4(1H,3H)-dione. Retrieved from ResearchGate. [Link]
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ResearchGate. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from ResearchGate. [Link]
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MDPI. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from MDPI. [Link]
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ResearchGate. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Retrieved from ResearchGate. [Link]
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Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. [Link]
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An In-Depth Technical Guide to 2,4-Dichloro-8-fluoroquinazoline: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The quinazoline scaffold, a fused aromatic heterocycle of benzene and pyrimidine rings, is unequivocally one such "privileged structure".[1][2] Its derivatives are central to numerous FDA-approved drugs, particularly in oncology.[3][4] Among the vast array of quinazoline-based building blocks, 2,4-Dichloro-8-fluoroquinazoline stands out as a particularly valuable intermediate for drug discovery and development professionals.
The strategic placement of reactive chlorine atoms at the C2 and C4 positions, combined with the modulating effect of a fluorine atom on the benzene ring, makes this compound a highly versatile platform for constructing diverse molecular libraries.[5][6] This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthesis protocol, its unique reactivity, and its critical applications in the rational design of novel therapeutics.
Part 1: Physicochemical Properties and Characterization
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and drug design. This compound is a solid powder at room temperature, and its key physicochemical and computational properties are summarized below.
Key Properties Table
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃Cl₂FN₂ | |
| Molecular Weight | 217.03 g/mol | [7] |
| CAS Number | 959237-64-0 | [7] |
| Appearance | White to Brown Solid Powder | [8] |
| Density | 1.571 g/cm³ | |
| Boiling Point | 277.3°C at 760 mmHg | |
| Synonyms | Quinazoline, 2,4-dichloro-8-fluoro- |
The molecular structure features a planar quinazoline core. The two chlorine atoms are the primary reactive sites, while the fluorine atom at the C8 position serves to modulate the electronic properties of the aromatic system. This strategic fluorination can significantly enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidates, a common and powerful strategy in medicinal chemistry.[9][10][11]
Part 2: Synthesis and Reactivity
The true value of this compound lies in its synthetic accessibility and its predictable, differential reactivity, which allows for controlled, sequential chemical modifications.
Recommended Synthesis Protocol
The synthesis of this compound is efficiently achieved via a two-step process starting from the commercially available 2-amino-3-fluorobenzoic acid. This protocol is adapted from established methods for analogous fluorinated quinazolines.[12]
Step 1: Cyclization to 8-Fluoroquinazoline-2,4(1H,3H)-dione This step involves the formation of the core quinazoline dione ring system.
-
Suspend 2-amino-3-fluorobenzoic acid (1.0 eq) in water.
-
Add a solution of sodium cyanate (NaOCN, ~2.5 eq) in water dropwise while stirring vigorously. The cyanate reacts with the primary amine to form a urea intermediate.
-
After stirring, add sodium hydroxide (NaOH) to facilitate the intramolecular cyclization and ring closure, forming the sodium salt of the dione.
-
Cool the reaction mixture and acidify with hydrochloric acid (HCl) to a pH of ~1. This precipitates the 8-fluoroquinazoline-2,4(1H,3H)-dione.
-
Filter the precipitate, wash with cold water, and dry thoroughly. The product is typically of sufficient purity for the next step.
Step 2: Aromatic Chlorination This is a classic chlorination/dehydration reaction to convert the dione into the target dichloro compound.
-
Combine the 8-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) with phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and the solvent.
-
Add a catalytic amount of a tertiary amine base, such as N,N-diethylaniline, to facilitate the reaction.
-
Reflux the mixture overnight. The reaction should be performed in a well-ventilated fume hood under anhydrous conditions.
-
After cooling, carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue slowly onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude product.
-
Filter the solid, wash extensively with water to remove any remaining acid, and dry under vacuum to yield this compound.
Causality and Reactivity
The synthetic utility of this compound is dominated by the differential reactivity of the two chlorine atoms in nucleophilic aromatic substitution (SₙAr) reactions.
-
The C4 Position: The chlorine at C4 is significantly more reactive.[6] This is because the negative charge of the Meisenheimer intermediate formed during nucleophilic attack can be delocalized onto the adjacent pyrimidine nitrogen (N3), providing substantial resonance stabilization.[13][14] This enhanced electrophilicity allows for selective substitution at the C4 position under mild reaction conditions (e.g., lower temperatures).
-
The C2 Position: The chlorine at C2 is less reactive. Substitution at this position typically requires harsher conditions, such as higher temperatures or the use of a stronger nucleophile, after the C4 position has already reacted.[6]
This reactivity gradient is the cornerstone of its role as a scaffold, enabling a programmed, stepwise synthesis of 2,4-disubstituted quinazolines.
Part 3: Applications in Drug Discovery
The quinazoline core is a proven pharmacophore, and this compound is a premier starting material for accessing novel derivatives with therapeutic potential.[15]
-
Kinase Inhibitors: A primary application is in the synthesis of ATP-competitive kinase inhibitors for cancer therapy.[3] The quinazoline scaffold mimics the adenine portion of ATP, allowing it to bind effectively in the kinase hinge region. The C4 position is typically functionalized with an aniline or similar group to interact with the gatekeeper residue, while the C2 position can be modified to improve solubility or target other regions of the ATP-binding pocket. Gefitinib and Erlotinib are prominent examples of quinazoline-based EGFR inhibitors.[2]
-
CNS Agents and Other Therapeutics: The quinazoline scaffold is not limited to oncology and has been explored for a wide range of other therapeutic areas, including neurodegenerative diseases, inflammation, and infectious diseases.[4]
-
The Role of Fluorine: The C8-fluoro substituent is a critical design element. Fluorine's high electronegativity and small size can lead to improved metabolic stability by blocking sites of oxidative metabolism.[16] It can also alter the pKa of nearby functional groups, which can improve bioavailability, and form favorable non-covalent interactions (e.g., hydrogen bonds, dipole interactions) with target proteins, thereby increasing binding affinity.[10][17]
Part 4: Safety, Handling, and Storage
As with all chlorinated heterocyclic compounds, proper safety protocols are mandatory when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; consult the Safety Data Sheet), safety goggles or a face shield, and a lab coat.[18]
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. After handling, wash hands thoroughly with soap and water. In case of accidental release, follow established spill cleanup procedures for solid chemical waste.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] The compound is sensitive to moisture, which can lead to hydrolysis. Storage in an inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term stability. Materials for storage containers should be corrosion-resistant, such as stainless steel or specialized coated containers.[19][20]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is more than just a chemical reagent; it is a powerful and enabling tool for drug discovery. Its well-defined synthesis, predictable and differential reactivity, and the inherent pharmacological relevance of its quinazoline core make it an invaluable building block for researchers and scientists. The strategic combination of two reactive chlorine centers and a bio-potentiating fluorine atom provides a direct and efficient route to vast libraries of novel compounds. A mastery of its chemistry and handling is a key asset for any professional engaged in the development of next-generation targeted therapeutics.
References
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Letopharm Limited. (n.d.). This compound | CAS:#959237-64-0. Retrieved from [Link]
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Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]
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Al-Suhaimi, K. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 833. Available at: [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803. Available at: [Link]
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Sahu, J. K., et al. (2022). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Current Drug Targets, 23(1), 4-22. Available at: [Link]
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ResearchGate. (n.d.). Importance of fluorination in medicinal chemistry and approaches to α-fluorinated amides. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Power of Quinazoline: A Cornerstone in Modern Drug Development. Retrieved from [Link]
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MDPI. (n.d.). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. Retrieved from [Link]
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Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. Available at: [Link]
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Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]
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de Paula, M. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1. Available at: [Link]
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ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
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Jia, Y., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. Available at: [Link]
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Eurochlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichloroquinazoline. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichloro-6-fluoroquinazoline. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
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Eurochlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
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Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]
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Eurochlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [Link]
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Beilstein Journals. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]
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RUIFUCHEM. (n.d.). 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3. Retrieved from [Link]
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An In-depth Technical Guide to Determining the Solubility of 2,4-Dichloro-8-fluoroquinazoline in Organic Solvents
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. A critical, yet often overlooked, parameter in the early stages of drug discovery and development is the solubility of lead compounds. Poor solubility can hinder formulation, compromise bioavailability, and invalidate in vitro assay results. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility profile of 2,4-Dichloro-8-fluoroquinazoline. While specific quantitative solubility data for this compound is not widely published, this document outlines the fundamental principles, theoretical considerations, and robust experimental protocols necessary to generate reliable and reproducible solubility data. We will delve into the physicochemical properties of the target compound, provide detailed, step-by-step methodologies for both qualitative and quantitative solubility assessment, and offer insights into data interpretation.
Introduction: The Critical Role of Solubility in Drug Development
In the journey from a promising chemical entity to a viable drug candidate, solubility is a fundamental physicochemical property that dictates the success or failure of a compound. It influences every stage of development, from initial high-throughput screening and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to final dosage form manufacturing. Quinazoline derivatives, in particular, have garnered significant attention for their diverse biological activities, including roles as kinase inhibitors in oncology.[1] However, the planar, aromatic nature of the quinazoline core can often lead to poor aqueous and organic solvent solubility, posing significant challenges.
Understanding the solubility of a specific derivative like this compound in a range of organic solvents is paramount for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and modification reactions.
-
Analytical Chemistry: Preparing stock solutions for analysis by HPLC, LC-MS, and NMR.
-
In Vitro Assays: Ensuring the compound remains in solution at the required concentrations in biological media, often from a DMSO stock.
-
Formulation Development: Identifying potential solvent systems for crystallization studies and pre-formulation work.
This guide provides the necessary technical foundation to approach the solubility determination of this compound with scientific rigor.
Physicochemical Profile and Solubility Prediction
Before embarking on experimental work, a thorough analysis of the compound's structure provides valuable clues to its likely solubility behavior. The widely cited principle of "like dissolves like" serves as our primary guide, stating that substances with similar polarities are more likely to be soluble in one another.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 959237-64-0 | |
| Molecular Formula | C₈H₃Cl₂FN₂ | |
| Molecular Weight | 217.03 g/mol | |
| Density | 1.571 g/cm³ | |
| Boiling Point | 277.3°C at 760 mmHg |
Structural Analysis:
-
Nonpolar Character: The fused bicyclic aromatic system (quinazoline core) is inherently hydrophobic and contributes to solubility in nonpolar organic solvents.
-
Polar Character: The presence of two nitrogen atoms within the pyrimidine ring introduces polar characteristics and potential sites for hydrogen bonding with protic solvents.
-
Halogen Substitution: The two chlorine atoms and one fluorine atom are electronegative, creating dipole moments that increase the molecule's overall polarity compared to the unsubstituted quinazoline core.
Solubility Prediction: Based on this hybrid structure, we can hypothesize:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which are excellent solvents for many quinazoline derivatives.[4]
-
Moderate Solubility: Likely in polar protic solvents like ethanol and methanol, and in solvents with intermediate polarity such as acetone and ethyl acetate.
-
Low to Insoluble: Expected in highly nonpolar solvents like hexane and in highly polar protic solvents like water, where the energy required to break the solvent-solvent interactions outweighs the energy gained from solvating the molecule.
The following diagram illustrates the logical workflow for selecting solvents based on these principles.
Caption: Logical workflow for solvent selection based on compound structure.
Experimental Methodology for Solubility Determination
A multi-tiered approach, starting with a rapid qualitative assessment followed by a rigorous quantitative method, is recommended for a comprehensive understanding.
Protocol: Qualitative Solubility Assessment
This initial screen provides a quick and material-sparing method to classify the compound's solubility across a diverse set of solvents.
Objective: To rapidly determine if the compound is "soluble," "sparingly soluble," or "insoluble" in selected solvents at room temperature.
Materials:
-
This compound
-
Vials (2 mL) with screw caps
-
Calibrated micropipettes
-
Vortex mixer
-
Selected solvents: Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile, DMSO, DMF, Hexane.
Procedure:
-
Preparation: Weigh approximately 1-2 mg of this compound into a clean, dry vial.[5]
-
Solvent Addition: Add 100 µL of the first test solvent to the vial.
-
Mixing: Cap the vial securely and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the vial against a dark background.
-
If the solid completely dissolves to form a clear solution, classify as "Soluble" (>10-20 mg/mL).
-
If some solid remains but a significant portion appears to have dissolved, proceed to the next step.
-
If the solid remains entirely undissolved, classify as "Insoluble" .[6]
-
-
Incremental Addition: For samples that are not clearly soluble or insoluble, add another 900 µL of the solvent (for a total of 1 mL). Vortex for another 60 seconds.
-
Final Observation:
-
If the solid now completely dissolves, classify as "Sparingly Soluble" (approx. 1-2 mg/mL).
-
If solid material still remains, classify as "Insoluble" (<1 mg/mL).
-
-
Documentation: Record all observations in a structured table.
Protocol: Quantitative Equilibrium Solubility (Shake-Flask Method)
The gravimetric shake-flask method is the gold standard for determining equilibrium solubility.[4][7] It measures the concentration of a saturated solution in thermodynamic equilibrium with an excess of the solid compound.
Objective: To accurately determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Scintillation vials or glass tubes with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance (readable to 0.01 mg)
-
Pre-weighed collection vials
Procedure:
Caption: Experimental workflow for the quantitative shake-flask method.
-
System Preparation: Add an excess amount of this compound to a vial (e.g., 5-10 mg). The key is to ensure solid material remains after equilibrium is reached. Record the exact volume of the chosen solvent added (e.g., 2.0 mL).
-
Equilibration (Trustworthiness Pillar): Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). The system must be agitated for a sufficient duration to ensure true equilibrium is reached. A minimum of 24 hours is standard, but 48-72 hours is recommended to be certain, especially for crystalline compounds. This long equilibration time is a self-validating step; if measurements taken at 24 and 48 hours are identical, equilibrium has been achieved.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed (tared) collection vial. This step is critical to ensure no solid particulates are transferred.
-
Solvent Evaporation: Remove the solvent completely from the collection vial. This can be done using a vacuum centrifuge (SpeedVac), a rotary evaporator, or by gently blowing a stream of nitrogen over the liquid.
-
Final Weighing: Once the residue is completely dry, weigh the collection vial again. The difference between this final weight and the initial tare weight is the mass of the dissolved solute.
-
Calculation:
-
Solubility (mg/mL) = (Mass of residue in mg) / (Volume of aliquot in mL)
-
Solubility (Molarity, M) = (Solubility in g/L) / (Molecular Weight in g/mol )
-
Data Presentation and Interpretation
All experimentally determined data should be meticulously recorded. The following tables serve as templates for presenting your findings.
Table 2: Qualitative Solubility of this compound at 25°C
| Solvent Class | Solvent | Observation (e.g., Soluble, Sparingly Soluble, Insoluble) |
| Polar Protic | Water | Fill in experimental result |
| Methanol | Fill in experimental result | |
| Ethanol | Fill in experimental result | |
| Polar Aprotic | DMSO | Fill in experimental result |
| DMF | Fill in experimental result | |
| Acetonitrile | Fill in experimental result | |
| Acetone | Fill in experimental result | |
| Nonpolar | Dichloromethane | Fill in experimental result |
| Ethyl Acetate | Fill in experimental result | |
| Hexane | Fill in experimental result |
Table 3: Quantitative Equilibrium Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (M) |
| e.g., Acetonitrile | Fill in experimental result | Calculate from mg/mL |
| e.g., Ethanol | Fill in experimental result | Calculate from mg/mL |
| e.g., Dichloromethane | Fill in experimental result | Calculate from mg/mL |
| ...add other solvents |
Interpreting the Results: The collected data will provide a clear map of the compound's behavior. High solubility in DMSO and DMF would align with expectations for complex heterocyclic compounds.[7] The solubility in alcohols versus chlorinated solvents will reveal the balance between the compound's ability to accept hydrogen bonds and its interaction through dipole-dipole forces. Very low solubility in hexane would confirm the dominance of the polar functionalities in most solvent-solute interactions.
Conclusion
While published literature lacks specific solubility data for this compound, a systematic experimental approach grounded in the principles of physical chemistry can reliably fill this knowledge gap. By combining a predictive analysis based on molecular structure with robust qualitative and quantitative experimental protocols, researchers can generate the critical data needed to advance their research and development efforts. The methodologies detailed in this guide provide a self-validating framework to ensure the accuracy and trustworthiness of the results, empowering scientists to make informed decisions in solvent selection for synthesis, analysis, and biological screening.
References
- BenchChem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- Baluja, S., Ramavat, P., & Nandha, K. (2016). Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.
- Letopharm Limited. (n.d.). This compound | CAS:#959237-64-0.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Solubility of Things. (n.d.). Quinazoline derivative.
- Unknown. (n.d.). Experiment 1 Determination of Solubility Class.
- Khan Academy. (n.d.). Solubility of organic compounds [Video].
- Sun, J., & Huang, Z. (2013). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 3(42), 19207-19225.
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A Technical Guide to the ¹H and ¹⁹F NMR Spectroscopic Signatures of 2,4-Dichloro-8-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the anticipated ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel compound 2,4-dichloro-8-fluoroquinazoline. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its structural and electronic properties is paramount. This document serves as a predictive and interpretive resource, leveraging established principles of NMR spectroscopy and data from analogous structures to elucidate the expected chemical shifts, coupling constants, and spectral patterns. A comprehensive, step-by-step experimental protocol for the acquisition of high-quality NMR data is also presented, ensuring a self-validating system for researchers.
Introduction: The Significance of this compound
Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities. The introduction of halogen substituents, particularly chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. The specific substitution pattern of this compound suggests a highly reactive scaffold for further chemical modification, making it a valuable intermediate in the synthesis of novel therapeutic agents.
The precise characterization of this molecule is therefore critical. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its chemical structure in solution. This guide will delve into the theoretical underpinnings and practical considerations for analyzing the ¹H and ¹⁹F NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals corresponding to the three aromatic protons on the benzo-fused ring. The interpretation of this spectrum hinges on understanding the electronic effects of the substituents and the through-space and through-bond couplings.
Chemical Shift Assignments
The predicted chemical shifts for the protons of this compound are influenced by the electron-withdrawing nature of the two chlorine atoms and the fluorine atom, as well as the nitrogen atoms within the quinazoline ring system. Based on data for related compounds like 2,4-dichloroquinoline[1], the aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | ~8.0 - 8.3 | dd | ³J(H5-H6) ≈ 7-9, ⁴J(H5-H7) ≈ 1-2 |
| H-6 | ~7.6 - 7.9 | t or ddd | ³J(H6-H5) ≈ 7-9, ³J(H6-H7) ≈ 7-9, ⁴J(H6-F8) ≈ 2-4 |
| H-7 | ~7.4 - 7.7 | dd | ³J(H7-H6) ≈ 7-9, ³J(H7-F8) ≈ 9-11 |
-
H-5: This proton is expected to be the most deshielded of the three due to its peri-relationship with the nitrogen at position 4 and the electron-withdrawing effect of the C4-chloro group. It will likely appear as a doublet of doublets due to coupling with H-6 and a smaller four-bond coupling to H-7.
-
H-6: This proton will be influenced by its neighboring protons (H-5 and H-7) and the fluorine at position 8. It is predicted to be a triplet or a doublet of doublet of doublets, depending on the resolution and the magnitude of the coupling to the fluorine.
-
H-7: This proton is in close proximity to the fluorine atom at position 8 and will therefore exhibit a significant through-bond coupling. It is expected to appear as a doublet of doublets due to coupling with H-6 and the fluorine atom.
Homonuclear and Heteronuclear Coupling Constants
The coupling constants provide valuable information about the connectivity of the atoms. The expected ³J(H-H) coupling constants are typical for ortho-protons on a benzene ring (7-9 Hz). Of particular interest is the heteronuclear coupling between the protons and the fluorine atom. The ³J(H7-F8) coupling is expected to be the largest, in the range of 9-11 Hz, while the ⁴J(H6-F8) coupling will be smaller, around 2-4 Hz.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated organic molecules due to its high sensitivity and wide chemical shift range.[2][3] For this compound, the ¹⁹F spectrum will consist of a single resonance for the fluorine atom at the 8-position.
Chemical Shift Assignment
The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[4][5] For an aromatic fluorine, the chemical shift is influenced by the nature and position of other substituents on the ring. In this case, the electron-withdrawing quinazoline ring and the chloro substituents will influence the electron density around the fluorine atom. The predicted chemical shift for the fluorine at C-8 is expected to be in the range of -110 to -130 ppm relative to CFCl₃.
Table 2: Predicted ¹⁹F NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-8 | -110 to -130 | ddd | ³J(F8-H7) ≈ 9-11, ⁴J(F8-H6) ≈ 2-4, ⁵J(F8-H5) ≈ <1 |
The multiplicity of the fluorine signal will be a doublet of doublet of doublets due to coupling with H-7, H-6, and potentially a very small five-bond coupling to H-5.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹⁹F NMR spectra of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound and is chemically inert. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable choices. Ensure the solvent is of high purity to avoid extraneous signals.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an internal or external standard such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) can be used.[5]
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16, or more for dilute samples.
-
Spectral Width (SW): 0-12 ppm.
¹⁹F NMR:
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16-64.
-
Spectral Width (SW): A wide spectral width is recommended initially (e.g., +50 to -250 ppm) to locate the fluorine signal. The width can then be narrowed for higher resolution.[2]
-
Proton Decoupling: For a simplified spectrum showing only a singlet for the fluorine, a proton-decoupled ¹⁹F experiment can be performed. However, the coupled spectrum is crucial for structural assignment.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 0.5-1.0 Hz for ¹⁹F) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to the appropriate standard.
Data Validation and Interpretation: A Self-Validating System
The trustworthiness of the spectral interpretation relies on a self-validating system where all observed data are internally consistent.
-
Cross-validation of Couplings: The coupling constants observed in the ¹H spectrum must match those observed in the ¹⁹F spectrum. For example, the ³J(H7-F8) value determined from the splitting of the H-7 signal must be identical to the ³J(F8-H7) value from the splitting of the F-8 signal.
-
2D NMR Experiments: To confirm the assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) for ¹H-¹H correlations and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) for ¹H-¹³C correlations would be invaluable. A ¹H-¹⁹F HETCOR (Heteronuclear Correlation) experiment would definitively link the coupled proton and fluorine nuclei.
-
Comparison with Analogs: The observed chemical shifts and coupling patterns should be compared with literature data for structurally similar compounds, such as 2,4-dichloro-7-fluoroquinazoline[6][7] and other fluorinated quinazolines.[8]
Visualization of Key Relationships
The following diagrams illustrate the key structural and NMR-related relationships for this compound.
Figure 1: Molecular structure of this compound.
Figure 2: Predicted ¹H-¹H and ¹H-¹⁹F coupling network.
Conclusion
This technical guide provides a comprehensive, predictive framework for the ¹H and ¹⁹F NMR analysis of this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently acquire and interpret the NMR data for this important synthetic intermediate. The detailed experimental protocol and principles of data validation outlined herein are designed to ensure the scientific integrity and accuracy of the structural elucidation process, thereby accelerating research and development efforts in medicinal chemistry.
References
-
Jung, M. E., et al. (2022). Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Studies. Chemistry – A European Journal, 28(2), e202103135. Available at: [Link]
-
NMR Facility, UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
University of Wisconsin-Madison, Chemistry Department. (n.d.). Fluorine NMR. Retrieved from [Link]
-
Jia, Z.-J., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. Available at: [Link]
-
PubChem. (n.d.). 2,4-Dichloroquinazoline. Retrieved from [Link]
-
Longdom Publishing. (2017). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research, 8(2). Available at: [Link]
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A Technical Guide to the Crystal Structure Analysis of 2,4-Dichloro-8-fluoroquinazoline
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, in-depth protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of 2,4-dichloro-8-fluoroquinazoline. Quinazoline scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3][4][5] The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and guiding rational drug design. This document details the entire workflow, from crystal preparation to data collection, structure solution, refinement, and advanced analysis of intermolecular interactions. By explaining the causality behind each experimental step, this guide serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage crystallographic data for molecular innovation. While the crystal structure for the 8-fluoro isomer has not been publicly documented, this guide utilizes the known structure of the related 7-fluoro isomer as a procedural blueprint and presents a plausible, hypothetical dataset for the title compound to illustrate the complete analytical process.
Introduction: The Rationale for Structural Analysis
The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a cornerstone in modern medicinal chemistry.[2] Its rigid, planar structure and capacity for diverse functionalization make it an ideal scaffold for targeting a wide array of biological receptors. Numerous marketed drugs and clinical candidates across therapeutic areas, including oncology, inflammation, and infectious diseases, are based on this moiety.[1][2] The efficacy of these agents is intrinsically linked to their three-dimensional geometry, which dictates their binding affinity and selectivity.
Halogenation's Influence on Molecular Properties
The introduction of halogen atoms—in this case, two chlorine atoms and a fluorine atom—onto the quinazoline core profoundly impacts its physicochemical properties. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding interactions through mechanisms like halogen bonding. The specific placement of the fluorine atom at the C8 position is anticipated to influence the molecule's electronic distribution and packing in the solid state, making its precise structural elucidation essential.
The Imperative of Single-Crystal X-ray Diffraction (SC-XRD)
To fully understand how this compound interacts on a molecular level, its exact atomic arrangement, including bond lengths, bond angles, and conformation, must be determined.[6][7] Single-crystal X-ray diffraction (SC-XRD) is the definitive, "gold standard" technique for this purpose.[6][8][9][10] It provides an unambiguous three-dimensional map of electron density within the crystal, from which a precise molecular model can be built.[11][12][13] This structural data is invaluable for computational modeling, understanding intermolecular forces, and predicting the compound's behavior in a biological system.
Experimental and Computational Workflow
The journey from a synthesized compound to a fully analyzed crystal structure is a multi-stage process requiring precision at each step. The causality is clear: a high-quality crystal yields high-resolution diffraction data, which in turn allows for an accurate and reliable structural model.
Diagram: Overall Workflow for Crystal Structure Analysis
The following diagram outlines the logical flow of the entire process, from material synthesis to the final interpretation of the structural data.
Caption: A flowchart of the crystal structure determination process.
Synthesis and Crystallization
Protocol:
-
Synthesis: The title compound can be synthesized following established routes for halogenated quinazolines. A common method involves the chlorination of the corresponding 8-fluoroquinazoline-2,4(1H,3H)-dione using a chlorinating agent like phosphoryl chloride (POCl₃), often in the presence of a base.[14][15][16][17]
-
Purification: The crude product must be purified to ≥98% purity, typically via column chromatography or recrystallization, to prevent impurities from disrupting crystal growth.
-
Crystallization: High-quality single crystals are the most critical requirement.[18] A reliable method is slow evaporation.
-
Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) to near saturation.
-
Loosely cover the vial to allow the solvent to evaporate over several days to weeks at a constant temperature.
-
The goal is to obtain optically clear, well-formed crystals with dimensions of approximately 0.1-0.3 mm.[18]
-
Causality: Slow, undisturbed evaporation allows molecules to organize methodically into a well-ordered crystal lattice, minimizing defects. A flawed or polycrystalline sample will not produce the sharp, discrete diffraction spots necessary for structure solution.[19]
Data Collection
Protocol:
-
Crystal Selection: Under a microscope, select a single, defect-free crystal and mount it on a cryoloop or glass fiber.[18]
-
Instrumentation: Use a modern single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).[8]
-
Data Collection Strategy:
-
Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion of the atoms, resulting in higher resolution data.
-
Perform a series of scans (e.g., ω and φ scans) to collect a complete, redundant dataset covering all unique reflections.[12] The instrument software will typically calculate an optimal strategy.
-
Structure Solution and Refinement
This phase transitions from experimental work to computational analysis. The goal is to convert the collected diffraction pattern into a chemically sensible molecular model.
Protocol:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., absorption).
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods. Software like SHELXT is highly effective for this.[20] This step generates an initial electron density map and a preliminary model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process with software such as SHELXL.[21] This iterative process involves:
-
Assigning atom types (C, N, Cl, F).
-
Refining atomic coordinates and displacement parameters (describing thermal motion).
-
Locating and adding hydrogen atoms to the model, typically placed in calculated positions.
-
The refinement is complete when key indicators, such as the R1 factor and goodness-of-fit (GooF), converge to low values, and the residual electron density map is flat.
-
Trustworthiness: The process is self-validating. The final refined model must be chemically reasonable (e.g., sensible bond lengths and angles) and must accurately reproduce the experimentally measured diffraction data. The Crystallographic Information File (CIF) produced by the refinement software contains all the necessary information for validation and deposition.[21]
Hypothetical Structural Analysis of this compound
As the specific crystal structure for this isomer is not publicly available, we present a plausible, hypothetical dataset and analysis based on known chemical principles and data from similar structures, such as 2,4-dichloro-7-fluoroquinazoline.[14]
Crystallographic Data Summary
The following table summarizes the hypothetical crystallographic data and refinement parameters.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₈H₃Cl₂FN₂ | Defines the atomic composition of the molecule. |
| Formula Weight | 217.03 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | A common, centrosymmetric space group for organic molecules. |
| Unit Cell Dimensions | a = 3.85 Å, b = 15.10 Å, c = 14.30 Å, β = 95.5° | The dimensions and angle of the fundamental repeating block of the crystal. |
| Volume | 826 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in one unit cell. |
| Temperature | 100(2) K | Data collection temperature; low T improves data quality. |
| Wavelength (Mo Kα) | 0.71073 Å | The energy of the X-rays used for the experiment. |
| Reflections Collected | 8500 | Total number of diffraction spots measured. |
| Unique Reflections | 1500 | Number of symmetry-independent reflections. |
| R1 [I > 2σ(I)] | 0.035 | A key indicator of the agreement between the model and data (lower is better). |
| wR2 (all data) | 0.090 | A weighted R-factor based on all data (lower is better). |
| Goodness-of-Fit (GooF) | 1.05 | Should be close to 1.0 for a good refinement. |
Molecular Geometry and Intermolecular Interactions
The analysis would confirm the planar nature of the quinazoline ring system. Key points of interest would be the C-Cl, C-F, and C-N bond lengths and the planarity of the fused rings. The most insightful analysis, however, comes from examining how the molecules pack together in the crystal lattice.
Hirshfeld Surface Analysis: This powerful tool visualizes and quantifies intermolecular interactions.[22][23][24][25][26] A Hirshfeld surface is mapped around the molecule, and the color coding indicates the nature and closeness of intermolecular contacts.
-
Red spots on the surface indicate close contacts (shorter than van der Waals radii), often corresponding to hydrogen bonds or halogen bonds.
-
Blue regions indicate contacts longer than the van der Waals radii.
-
White regions represent contacts at approximately the van der Waals distance.
Diagram: Key Intermolecular Interactions
This diagram illustrates the types of non-covalent interactions that would likely govern the crystal packing of this compound.
Caption: A schematic of key non-covalent interactions.
This analysis would likely reveal:
-
π-π Stacking: The planar quinazoline rings would stack in an offset, face-to-face manner, a common feature in aromatic systems.[14]
-
Halogen Bonding: The electropositive region on one of the chlorine atoms (the σ-hole) could interact favorably with the lone pair of a nitrogen atom on an adjacent molecule.
-
Weak C-H···F/N Interactions: The aromatic hydrogens could form weak hydrogen bonds with the electronegative fluorine or nitrogen atoms of neighboring molecules, further stabilizing the crystal lattice.
Implications for Drug Development
The precise structural data obtained from this analysis provides critical, actionable insights for drug development professionals:
-
SAR Validation: Confirms that the synthesized molecule has the intended three-dimensional structure.
-
Computational Modeling: Provides an accurate, experimentally-derived starting geometry for docking studies, molecular dynamics simulations, and quantum mechanics calculations.
-
Lead Optimization: Understanding the key intermolecular interactions that stabilize the solid state can inform strategies for modifying the scaffold to enhance receptor binding or improve physicochemical properties like solubility. For example, the identified halogen bond donor/acceptor sites could be mimicked in a protein active site.
Conclusion
Single-crystal X-ray diffraction is an indispensable tool in modern chemical and pharmaceutical science. This guide has detailed the comprehensive workflow for the structural analysis of this compound, emphasizing the rationale behind each step. By obtaining and interpreting high-resolution structural data, researchers can unlock a deeper understanding of molecular properties, guiding the design of next-generation therapeutics with improved efficacy and selectivity.
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link].
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Asif, M. (2018). Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). Expert Opinion on Therapeutic Patents, 28(4), 325-338. Available at: [Link].
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Nevagi, R. J., et al. (2022). Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. Journal of the Indian Chemical Society, 99(10), 100701. Available at: [Link].
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Jain, N., et al. (2023). An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. Medicinal Chemistry, 19(3), 211-245. Available at: [Link].
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Hübschle, C. B. ShelXle - A Qt graphical user interface for SHELXL. Available at: [Link].
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Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link].
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Multiwfn. (2019). Using Multiwfn and VMD to plot Hirshfeld surface to analyze intermolecular interaction in crystals. YouTube. Available at: [Link].
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S. G, S. (2015). Hirshfeld Surface Analysis by using Crystal Explorer. YouTube. Available at: [Link].
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Jia, Z-J., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(4), o740. Available at: [Link].
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Tiekink, E. R. T., & Zukerman-Schpector, J. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(4), 347-349. Available at: [Link].
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AZoM. (2019). The Applications & Principles of X-Ray Crystallography. Available at: [Link].
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ResearchGate. Scheme 11 Synthesis of 2,4-dichloroquinazoline. Available at: [Link].
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Gzella, A., & Wawrzycka-Gorczyca, I. (2010). 2,4-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1261. Available at: [Link].
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Al-Warhi, T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(12), 3747. Available at: [Link].
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Spectroscopic Characterization of 2,4-Dichloro-8-fluoroquinazoline: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4-Dichloro-8-fluoroquinazoline, a key heterocyclic intermediate in contemporary drug discovery and materials science. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to forecast the characteristic signatures in Mass Spectrometry, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Standardized protocols for data acquisition are also detailed, offering a complete framework for researchers to confirm these predictions empirically. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, quality control, and application of this and related quinazoline derivatives.
Introduction: The Quinazoline Scaffold in Modern Chemistry
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have established them as "privileged scaffolds" in medicinal chemistry. The specific compound, this compound, offers a versatile platform for further chemical elaboration due to its reactive chloro substituents and the modulating electronic influence of the fluorine atom.
Precise structural confirmation is a cornerstone of chemical research and development. Spectroscopic techniques provide the necessary tools to elucidate molecular structure, confirm purity, and identify unknown compounds. This guide will walk through the expected spectroscopic profile of this compound, providing a predictive blueprint for its analytical characterization.
Molecular Structure and Isotopic Considerations
A thorough understanding of the molecular structure is paramount before delving into its spectroscopic analysis.
Caption: Molecular structure of this compound.
The presence of chlorine is of particular importance in mass spectrometry due to its natural isotopic abundance: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This results in a characteristic isotopic pattern for chlorine-containing fragments, which is a powerful diagnostic tool.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Predicted Mass Spectrum
Based on its molecular formula, C₈H₃Cl₂FN₂, the predicted mass spectral data for this compound is as follows:
| Adduct | Predicted m/z |
| [M+H]⁺ | 216.97301 |
| [M+Na]⁺ | 238.95495 |
| [M-H]⁻ | 214.95845 |
| [M]⁺ | 215.96518 |
| Monoisotopic Mass | 215.96573 Da |
Data sourced from PubChem.[1]
The molecular ion peak ([M]⁺) will exhibit a characteristic pattern due to the two chlorine atoms. The relative intensities of the M, M+2, and M+4 peaks are expected to be in a ratio of approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.1 - 8.3 | dd | ~8.4, 1.5 | H-5 |
| ~ 7.8 - 8.0 | m | - | H-6, H-7 |
Rationale:
-
The quinazoline ring system is electron-deficient, shifting the proton signals downfield into the aromatic region.
-
H-5: This proton is ortho to a nitrogen atom and will be the most downfield. It is expected to be a doublet of doublets due to coupling with H-6 and H-7.
-
H-6 and H-7: These protons will be in the middle of the aromatic region and may appear as a complex multiplet due to mutual coupling and coupling with H-5. The fluorine at position 8 will also induce coupling, further complicating the splitting pattern.
For comparison, the predicted ¹H NMR spectrum of the closely related 2,4-dichloroquinazoline shows signals at δ 8.32 (d, J = 8.4 Hz, 1H), 8.18 (tt, J = 8.7, 1.5 Hz, 1H), 8.06 (dd, J = 7.8, 0.6 Hz, 1H), and 7.92 (tt, J = 7.8, 0.9 Hz, 1H).[2] The presence of the electron-withdrawing fluorine atom at the 8-position in our target molecule is expected to further deshield the adjacent protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show eight distinct signals for the eight carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| > 160 | C-2, C-4 |
| ~ 150 - 160 | C-8a, C-8 |
| ~ 120 - 140 | C-5, C-6, C-7, C-4a |
Rationale:
-
C-2 and C-4: These carbons are directly attached to chlorine atoms and are also part of the electron-deficient pyrimidine ring, causing them to be significantly downfield.
-
C-8a and C-8: C-8 is directly bonded to the highly electronegative fluorine atom, leading to a large downfield shift and a strong one-bond C-F coupling. C-8a is a quaternary carbon at the ring junction and will also be downfield.
-
The remaining carbons of the benzene ring (C-5, C-6, C-7) and the quaternary carbon C-4a will appear in the typical aromatic region. The fluorine at C-8 will introduce two- and three-bond C-F couplings, which will be observable in a high-resolution spectrum.
Experimental Protocol: NMR Spectroscopy
Caption: A generalized workflow for acquiring NMR spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FT-IR Absorption Bands
The FT-IR spectrum of this compound is expected to be complex, with several characteristic bands.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Weak |
| 1620 - 1580 | C=N Stretch (quinazoline ring) | Medium |
| 1580 - 1475 | Aromatic C=C Stretch (ring vibrations) | Strong |
| 1250 - 1000 | C-F Stretch | Strong |
| 850 - 750 | C-Cl Stretch | Strong |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |
Rationale:
-
The aromatic C-H stretching vibrations appear above 3000 cm⁻¹.[3][4]
-
The quinazoline core will give rise to characteristic C=N and C=C stretching vibrations in the 1620-1475 cm⁻¹ region.[1]
-
The C-F and C-Cl stretching vibrations are strong and appear in the fingerprint region, providing clear evidence for the presence of these halogens.
-
The out-of-plane C-H bending bands can sometimes give information about the substitution pattern of the aromatic ring.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. The instrument automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combination of mass spectrometry, NMR spectroscopy, and FT-IR spectroscopy. This guide provides a detailed predictive framework for the expected spectral data based on the known effects of its structural components and data from analogous compounds. The provided experimental protocols offer a standardized approach for the empirical verification of these predictions. For researchers in drug discovery and materials science, this comprehensive spectroscopic guide serves as a vital tool for the unambiguous identification and quality assessment of this important chemical intermediate.
References
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Ionescu, V. G., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]
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synthesis of 2,4-Dichloro-8-fluoroquinazoline starting materials
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-8-fluoroquinazoline Starting Materials
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its versatile structure allows for a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][3][4] Consequently, quinazoline derivatives have garnered significant attention from researchers and drug development professionals.[2][3][4] Among the many valuable intermediates used to access this diverse chemical space, this compound stands out as a critical building block. The two chlorine atoms at the 2- and 4-positions serve as reactive handles for regioselective nucleophilic aromatic substitution (SNAr), enabling the introduction of various functional groups to build complex, pharmacologically active molecules.[5] The fluorine atom at the 8-position can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidate.
This guide provides a detailed examination of the synthetic pathways to this compound, with a primary focus on the preparation of its essential starting materials. We will explore the core chemical transformations, provide step-by-step experimental protocols, and explain the rationale behind key experimental choices, offering a comprehensive resource for scientists in the field.
Overall Synthetic Strategy
The synthesis of this compound is typically achieved through a robust two-step sequence starting from an appropriately substituted anthranilic acid. The general workflow involves the initial construction of the heterocyclic quinazolinedione ring system, followed by a chlorination reaction to install the reactive chloro groups.
Figure 1: High-level workflow for the synthesis of this compound.
Part 1: The Cornerstone Starting Material: 2-Amino-3-fluorobenzoic Acid
The entire synthetic route hinges on the availability and purity of 2-amino-3-fluorobenzoic acid. This molecule is a valuable intermediate in its own right for the preparation of various heterocycles.[6] While commercially available, understanding its synthesis provides greater control over the supply chain and quality for large-scale applications. A reliable method for its preparation proceeds from 7-fluoroisatin.
Synthesis of 2-Amino-3-fluorobenzoic Acid via Oxidative Cleavage
This procedure utilizes the oxidative cleavage of the isatin ring system under basic conditions with hydrogen peroxide. The reaction is efficient and yields a high-purity product.
Experimental Protocol:
-
Reaction Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, an addition funnel, and a thermometer.
-
Initial Charge: The flask is charged with 7-fluoroisatin (15.0 g, 0.09 mol) and a 1 M aqueous sodium hydroxide solution (200 mL).
-
Oxidant Addition: 30% hydrogen peroxide (22 mL, ~0.20 mol) is added dropwise via the addition funnel over a period of 45 minutes. The addition is exothermic, and the temperature of the reaction mixture may rise to 30-40°C.
-
Reaction Monitoring: The mixture is stirred for approximately 1.5 hours, during which the solution becomes a pale orange, clear mixture.
-
Neutralization and Precipitation: After the reaction is complete, the solution is carefully neutralized by adding 3 M hydrochloric acid until a pH of approximately 7.5 is reached. The product begins to precipitate.
-
Isolation: The flask is cooled in an ice bath to ensure complete precipitation. The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-amino-3-fluorobenzoic acid.[6][7]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |
| 7-Fluoroisatin | 165.12 | 15.0 g | 0.09 | Starting Material |
| Sodium Hydroxide (1M) | 40.00 | 200 mL | 0.20 | Base/Solvent |
| Hydrogen Peroxide (30%) | 34.01 | 22 mL | ~0.20 | Oxidizing Agent |
| Hydrochloric Acid (3M) | 36.46 | As needed | - | Neutralizing Agent |
Table 1: Reagents for the synthesis of 2-amino-3-fluorobenzoic acid.
Part 2: Formation of the Heterocyclic Core: 8-Fluoroquinazoline-2,4(1H,3H)-dione
The next critical step is the construction of the quinazolinedione ring. This is typically achieved by treating the 2-amino-3-fluorobenzoic acid with a cyanate salt, such as potassium cyanate (KOCN). The reaction proceeds through the formation of an intermediate urea derivative, which then undergoes intramolecular cyclization under acidic or basic conditions to form the stable heterocyclic dione.
Figure 2: Logical flow for the formation of the quinazolinedione intermediate.
Experimental Protocol:
-
Suspension: A suspension of 2-amino-3-fluorobenzoic acid (10 g, 0.064 mol) is prepared in water (200 mL) in a suitable flask. Acetic acid (8 mL) is added to aid dissolution and generate isocyanic acid in situ.
-
Cyanate Addition: A solution of potassium cyanate (10.5 g, 0.129 mol) in water (80 mL) is added dropwise to the stirred suspension.
-
Urea Formation: The reaction mixture is stirred at room temperature for 30-60 minutes to ensure the complete formation of the intermediate urea.
-
Cyclization: Sodium hydroxide (48 g, 1.2 mol) is added in small portions. This raises the pH and facilitates the intramolecular cyclization to form the dione. The mixture is stirred until the reaction is complete (can be monitored by TLC).
-
Acidification and Isolation: The reaction mixture is cooled in an ice bath. Concentrated hydrochloric acid is added dropwise to neutralize the base and precipitate the product (target pH ~4). Strong foaming may occur, so addition must be slow and careful.
-
Filtration and Drying: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to give 8-fluoroquinazoline-2,4(1H,3H)-dione, which can often be used in the next step without further purification.[8][9]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |
| 2-Amino-3-fluorobenzoic acid | 155.13 | 10 g | 0.064 | Starting Material |
| Potassium Cyanate | 81.12 | 10.5 g | 0.129 | C2/N3 Source |
| Acetic Acid | 60.05 | 8 mL | - | Catalyst/Solvent |
| Sodium Hydroxide | 40.00 | 48 g | 1.2 | Base for Cyclization |
| Hydrochloric Acid | 36.46 | As needed | - | Product Precipitation |
Table 2: Reagents for the synthesis of 8-fluoroquinazoline-2,4(1H,3H)-dione.
Part 3: Final Transformation: Synthesis of this compound
The final step is the conversion of the stable, and somewhat inert, quinazolinedione into the highly reactive 2,4-dichloroquinazoline. This is a crucial transformation for enabling subsequent derivatization. The reaction is a nucleophilic acyl substitution followed by dehydration, typically accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): This reagent serves a dual purpose. It acts as both the chlorinating agent and a dehydrating agent, driving the reaction towards the formation of the dichloro product from the dione tautomer.
-
Tertiary Amine Base: A high-boiling tertiary amine, such as N,N-diethylaniline or 1,8-Diazabicycloundec-7-ene (DBU), is often added. This base acts as a catalyst by activating the POCl₃ and also serves to neutralize the HCl gas produced during the reaction, preventing side reactions and improving yield.
-
Reflux Conditions: High temperature is required to overcome the activation energy for the conversion of the stable amide-like dione into the aromatic dichloroquinazoline.
Experimental Protocol:
-
Reaction Setup: A mixture of 8-fluoroquinazoline-2,4(1H,3H)-dione (15 g, 0.083 mol), N,N-diethylaniline (12.5 g, 0.084 mol), and phosphorus oxychloride (50 mL) is charged into a round-bottomed flask equipped with a reflux condenser.
-
Heating: The mixture is heated to reflux and maintained at this temperature overnight (approx. 12-16 hours). The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and the corrosive nature of POCl₃.
-
Removal of Excess Reagent: After cooling to room temperature, the majority of the excess POCl₃ is removed under reduced pressure using a rotary evaporator.
-
Quenching: The viscous residue is carefully and slowly poured into a large beaker containing a mixture of crushed ice and water (~400 mL). This step is highly exothermic and must be done with caution.
-
Precipitation and Isolation: The solid product precipitates out of the aqueous solution. The precipitate is collected by filtration, washed extensively with cold water to remove any residual acid, and dried under vacuum.
-
Purification (Optional): The crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by recrystallization from a suitable solvent like acetone or an ethanol/water mixture.[8][10][11]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |
| 8-Fluoroquinazoline-2,4(1H,3H)-dione | 180.13 | 15 g | 0.083 | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 50 mL | - | Chlorinating Agent |
| N,N-Diethylaniline | 149.23 | 12.5 g | 0.084 | Base/Catalyst |
Table 3: Reagents for the chlorination of the quinazolinedione intermediate.
Conclusion
The synthesis of this compound is a streamlined and efficient process that relies on well-established chemical transformations. By starting with 2-amino-3-fluorobenzoic acid, a robust cyclization reaction affords the key 8-fluoroquinazoline-2,4(1H,3H)-dione intermediate. Subsequent chlorination with phosphorus oxychloride provides the target molecule in high yield. Each step, from the preparation of the initial anthranilic acid to the final chlorination, is critical for ensuring the quality and reactivity of this versatile building block. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to confidently produce and utilize this important scaffold in the pursuit of novel therapeutics.
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DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. National Institutes of Health (NIH). [Link]
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Biological Activity Screening of 2,4-Dichloro-8-fluoroquinazoline Derivatives: A Framework for Drug Discovery
An In-Depth Technical Guide
This guide provides a comprehensive framework for the systematic biological evaluation of novel 2,4-dichloro-8-fluoroquinazoline derivatives. We move beyond simple procedural lists to delve into the scientific rationale behind each step, ensuring a robust and logical screening cascade. This document is designed for researchers, scientists, and drug development professionals engaged in identifying and characterizing new chemical entities with therapeutic potential.
The quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. The 2,4-dichloroquinazoline intermediate is a particularly versatile starting point for creating diverse libraries of compounds through nucleophilic substitution at the 2- and 4-positions. The introduction of an 8-fluoro substituent is a strategic chemical modification intended to modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing target engagement and pharmacokinetic profiles.
This guide outlines a multi-tiered screening strategy focusing on three key areas where quinazoline derivatives have historically shown significant promise: oncology, infectious diseases, and inflammation.
Part 1: Anticancer Activity Screening Cascade
The quinazoline core is famously associated with the development of tyrosine kinase inhibitors (TKIs), a pivotal class of targeted cancer therapies.[1] Many of these, such as Gefitinib and Erlotinib, function by inhibiting the epidermal growth factor receptor (EGFR), a protein often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[2][3][4][5] Therefore, the primary hypothesis for the anticancer potential of novel this compound derivatives is their ability to interfere with such signaling pathways.
Mechanism of Action: EGFR Signaling Pathway
The EGFR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. TKIs based on the quinazoline scaffold competitively bind to the ATP-binding site within the EGFR kinase domain, preventing autophosphorylation and blocking downstream signaling.
Caption: EGFR signaling pathway and TKI inhibition.
Primary Screening: In Vitro Cytotoxicity Assessment
The initial step is to determine the general cytotoxic effect of the synthesized derivatives against a panel of human cancer cell lines. This provides a broad measure of anti-proliferative activity. The MTT assay is a robust, colorimetric method for this purpose, assessing cell metabolic activity as a proxy for cell viability.[6][7]
This protocol is a standardized procedure for assessing cell viability in a 96-well plate format.[8][9]
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) to ~80% confluency.
-
Trypsinize, count, and prepare a cell suspension. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each quinazoline derivative in DMSO.
-
Perform serial dilutions in culture medium to create a range of final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Caption: Workflow for the MTT cytotoxicity assay.
Results should be summarized in a clear, tabular format.
| Compound ID | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| QF-001 | 15.85 | 17.85 | 25.40 |
| QF-002 | >100 | >100 | >100 |
| QF-003 | 8.79 | 10.62 | 12.15 |
| Doxorubicin | 0.05 | 0.08 | 0.12 |
Note: Data are hypothetical examples based on typical results for novel quinazoline derivatives.[10][11]
Part 2: Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The quinazoline scaffold has been identified as a promising nucleus for developing compounds with both antibacterial and antifungal properties.[12][13][14]
Screening Methodology: Minimum Inhibitory Concentration (MIC)
The gold standard for assessing antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[15][16] The broth microdilution method is a standardized and efficient technique for high-throughput MIC determination.[17][18]
This protocol is adapted from guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][18]
-
Preparation of Inoculum:
-
Culture the test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight on appropriate agar plates.
-
Select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15]
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.
-
Prepare stock solutions of the test compounds in DMSO.
-
In the first column of wells, add 50 µL of the compound stock solution (at 2x the highest desired final concentration) to the 50 µL of broth.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for MIC determination via broth microdilution.
MIC values provide a clear quantitative measure of potency.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| QF-001 | 12.5 | 50 | >100 |
| QF-002 | >100 | >100 | >100 |
| QF-003 | 0.8 | 12.5 | 0.8 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 1.0 |
Note: Data are hypothetical examples based on typical results for novel quinazoline derivatives.[12]
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins.[19] Several quinazoline derivatives have been reported as effective anti-inflammatory agents, some acting as COX inhibitors.[20][21][22]
Mechanism of Action: COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
Caption: Inhibition of prostaglandin synthesis by a COX-2 inhibitor.
Screening Methodology: In Vitro COX-2 Inhibition Assay
A fluorometric assay provides a rapid and sensitive method for screening COX-2 inhibitors. This assay measures the peroxidase activity of COX, which generates a fluorescent product from a probe in the presence of the intermediate product, Prostaglandin G2.[23]
This protocol is based on commercially available kits, which provide standardized reagents and procedures.[23][24][25][26]
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme, COX probe, and other kit components according to the manufacturer's instructions. Keep the enzyme on ice.
-
Prepare a 10X working solution of the test compounds in a suitable solvent (e.g., DMSO) diluted with the provided assay buffer.
-
-
Assay Plate Setup:
-
In a 96-well white opaque plate, set up the following wells:
-
Enzyme Control (EC): 10 µL Assay Buffer.
-
Inhibitor Control (IC): 10 µL of a standard inhibitor (e.g., Celecoxib).
-
Sample Screen (S): 10 µL of each diluted test compound.
-
-
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
-
Add 10 µL of the reconstituted COX-2 enzyme to all wells except a no-enzyme background control.
-
Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of the substrate, arachidonic acid, to all wells simultaneously using a multichannel pipette.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the Enzyme Control.
-
Plot the percentage of inhibition against the log of the compound concentration to calculate the IC₅₀ value.
-
IC₅₀ values allow for direct comparison of inhibitory potency.
| Compound ID | COX-2 IC₅₀ (µM) |
| QF-001 | 25.6 |
| QF-002 | >100 |
| QF-003 | 1.77 |
| Celecoxib | 0.45 |
Note: Data are hypothetical examples based on typical results.[20][23]
Synthesis of the 2,4-Dichloroquinazoline Core
The accessibility of the 2,4-dichloroquinazoline scaffold is crucial for the synthesis of derivative libraries. A common and effective method involves the treatment of 2,4(1H,3H)-quinazolinedione with a chlorinating agent like phosphorus oxychloride (POCl₃) under reflux conditions.[27][28] The starting quinazolinedione can itself be synthesized from the corresponding anthranilic acid (in this case, 2-amino-4-fluorobenzoic acid).[29]
Conclusion and Future Directions
This guide presents a logical, three-pronged screening cascade to efficiently evaluate the biological potential of novel this compound derivatives. The workflow progresses from broad phenotypic screening (cytotoxicity) to specific molecular target-based assays (MIC, COX inhibition).
Compounds that exhibit high potency and selectivity in these primary assays (e.g., low micromolar IC₅₀ or MIC values) should be prioritized as "hits." The subsequent steps in the drug discovery process involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of hit compounds to understand the chemical features essential for activity and to optimize potency and selectivity.
-
Secondary and Orthogonal Assays: Confirming the mechanism of action using different assay technologies. For anticancer hits, this could include Western blotting to confirm the inhibition of EGFR phosphorylation in cells.
-
In Vivo Efficacy Studies: Testing the most promising lead compounds in relevant animal models of cancer, infection, or inflammation.
-
ADMET Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of lead candidates to evaluate their drug-likeness.
By employing this structured and scientifically-grounded approach, researchers can effectively navigate the early stages of drug discovery and identify promising quinazoline-based candidates for further development.
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Unlocking Precision Oncology: A Technical Guide to the Therapeutic Targets of 8-Fluoroquinazoline Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid, heterocyclic structure provides an ideal framework for competitive ATP-binding site inhibitors of protein kinases, a class of enzymes frequently dysregulated in oncogenesis. The strategic incorporation of a fluorine atom at the 8-position of the quinazoline ring represents a key chemical modification aimed at enhancing potency, selectivity, and pharmacokinetic properties. This in-depth technical guide synthesizes the current understanding of 8-fluoroquinazoline analogs, delineating their primary therapeutic targets, elucidating the downstream signaling pathways they modulate, and providing detailed, field-proven methodologies for their preclinical evaluation. We will explore the causality behind experimental choices and offer a robust framework for researchers seeking to advance this promising class of inhibitors.
Introduction: The Quinazoline Scaffold and the Significance of 8-Fluoro Substitution
The quinazoline core has given rise to several FDA-approved kinase inhibitors, including gefitinib and erlotinib, validating its utility as a pharmacophore.[1] These molecules function by occupying the ATP-binding pocket of protein kinases, thereby preventing the phosphorylation of downstream substrates and disrupting oncogenic signaling cascades.
The introduction of a fluorine atom at the 8-position (8-F) is a strategic medicinal chemistry maneuver. Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's properties. In the context of quinazoline inhibitors, the 8-fluoro substitution has been shown to:
-
Enhance Binding Affinity: The fluorine atom can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the kinase hinge region, leading to increased inhibitor potency.[2]
-
Modulate Selectivity: The electronic effects of the 8-fluoro group can alter the inhibitor's binding preferences, potentially increasing selectivity for the target kinase over other kinases in the kinome and reducing off-target effects.[2]
-
Improve Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, leading to a longer half-life and improved pharmacokinetic profile.[3]
This guide will focus on the key protein kinase targets that have been identified for 8-fluoroquinazoline analogs, providing the scientific rationale and experimental workflows for their investigation.
Primary Therapeutic Targets and Mechanisms of Action
Research has identified several key protein kinases as primary targets for 8-fluoroquinazoline analogs. These kinases are critical nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis.
Aurora A Kinase: A Master Regulator of Mitosis
Aurora A kinase is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis, including centrosome maturation and separation, and the formation of the bipolar spindle.[2] Its overexpression is a common feature in many human cancers and is often associated with aneuploidy and poor prognosis.[2]
Mechanism of Inhibition: 8-fluoroquinazoline analogs act as ATP-competitive inhibitors of Aurora A kinase. They bind to the active site, preventing the phosphorylation of key substrates required for mitotic progression. This inhibition leads to mitotic arrest, typically at the G1 or G2/M phase of the cell cycle, and subsequently induces apoptosis.[2]
A notable example is the compound 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , which has demonstrated potent and selective inhibition of Aurora A.[2] The 8-fluoro group in this analog is proposed to form additional binding interactions within the hinge region of the kinase, contributing to its inhibitory effect.[2]
Epidermal Growth Factor Receptor (EGFR): A Driver of Proliferation and Survival
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers multiple downstream signaling pathways, including the RAS-RAF-MEK-MAPK and PI3K-AKT pathways.[4][5] These pathways are central to cell proliferation, survival, and differentiation. Mutations and overexpression of EGFR are hallmarks of various cancers, particularly non-small cell lung cancer (NSCLC).[1][5]
Mechanism of Inhibition: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[1] 8-fluoro-substituted analogs in this class are designed to bind to the ATP pocket of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling. This blockade of EGFR signaling can inhibit the growth and survival of EGFR-dependent cancer cells. The fluorine substitution can enhance the binding affinity and selectivity for mutant forms of EGFR, which is a key strategy to overcome drug resistance.[1]
Vascular Endothelial Growth Factor Receptor (VEGFR): A Key Mediator of Angiogenesis
VEGFRs, particularly VEGFR-2, are receptor tyrosine kinases that are essential for angiogenesis, the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize, making VEGFR a critical target in oncology.
Mechanism of Inhibition: 8-fluoroquinazoline analogs can be designed to inhibit the kinase activity of VEGFR-2. By blocking the ATP-binding site, these inhibitors prevent the autophosphorylation of the receptor in response to VEGF stimulation. This leads to the inhibition of downstream signaling pathways that mediate endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis. The development of dual EGFR/VEGFR inhibitors is an active area of research, and the quinazoline scaffold is a promising starting point for such agents.[4]
FMS-like Tyrosine Kinase 3 (FLT3): A Target in Acute Myeloid Leukemia (AML)
FLT3 is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem cells.[6] Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 are found in approximately 25-30% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[7] These mutations lead to constitutive, ligand-independent activation of the kinase.
Mechanism of Inhibition: 8-fluoroquinazoline-based inhibitors have been developed to target the constitutively active FLT3-ITD mutant.[6] These inhibitors compete with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways, including the STAT5, PI3K/AKT, and MAPK pathways, which are critical for the proliferation and survival of leukemic blasts.[7] Quizartinib, a potent FLT3 inhibitor, showcases the potential of targeting this kinase in AML.[8]
Quantitative Analysis of Inhibitor Potency and Selectivity
A critical aspect of drug development is the quantitative assessment of an inhibitor's potency and selectivity. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) against the target kinase and a panel of other kinases.
Table 1: Representative Inhibitory Activities of an 8-Fluoroquinazoline Analog
| Kinase Target | % Activity at 10 µM | Reference |
| Aurora A | 48.22% | [2] |
| CDK2/cyclin A | >83% | [2] |
| c-MET | >83% | [2] |
| FGFR1 | >83% | [2] |
| KDR/VEGFR2 | >83% | [2] |
| p38α/MAPK14 | >83% | [2] |
Data for 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. A lower % activity indicates stronger inhibition.
This data demonstrates the selectivity of this particular 8-fluoroquinazoline analog for Aurora A over a panel of other kinases.[2] Comprehensive kinase panel screening is essential to identify potential off-target effects and to guide lead optimization.
Experimental Protocols for Target Validation and Characterization
The following section provides detailed, step-by-step protocols for key experiments used to characterize the activity of 8-fluoroquinazoline analogs.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: HTRF is a robust, high-throughput screening method that measures the phosphorylation of a substrate by a kinase. The assay uses a europium cryptate-labeled anti-phospho-substrate antibody (donor) and an XL665-labeled streptavidin that binds to a biotinylated substrate (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for Förster Resonance Energy Transfer (FRET).
Protocol:
-
Reagent Preparation:
-
Prepare a 1X enzymatic buffer supplemented with necessary co-factors.
-
Dilute the kinase, biotinylated substrate, and ATP to their final concentrations in the supplemented enzymatic buffer.
-
Prepare serial dilutions of the 8-fluoroquinazoline analog in DMSO, followed by a further dilution in enzymatic buffer.
-
Prepare the detection reagent by mixing the europium cryptate-labeled antibody and streptavidin-XL665 in the detection buffer containing EDTA.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the diluted inhibitor or DMSO (control).
-
Add 4 µL of the enzyme/substrate mix.
-
Initiate the reaction by adding 4 µL of the ATP solution.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes), sealing the plate to prevent evaporation.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the premixed detection reagents.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Principle: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is detected using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP generated and thus to the kinase activity.
Protocol:
-
Kinase Reaction:
-
Set up the kinase reaction in a 96- or 384-well plate with the kinase, substrate, ATP, and various concentrations of the 8-fluoroquinazoline analog in the appropriate kinase buffer.
-
Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add a volume of Kinase Detection Reagent equal to the sum of the kinase reaction and ADP-Glo™ Reagent volumes. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against the inhibitor concentration and determine the IC50 value.
-
Cellular Assays
Cell-based assays are crucial to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the 8-fluoroquinazoline analog for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore for detection by flow cytometry. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment:
-
Treat cells with the 8-fluoroquinazoline analog at its IC50 concentration for a specified time (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add fluorophore-conjugated Annexin V and PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Principle: Western blotting is used to detect the phosphorylation status of the target kinase and its downstream effectors, providing direct evidence of target engagement and pathway inhibition in cells.
Protocol:
-
Cell Lysis:
-
Treat cells with the inhibitor for a short period (e.g., 1-2 hours) and then stimulate with the appropriate ligand (e.g., EGF for EGFR).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream substrates (e.g., p-AKT, AKT, p-ERK, ERK).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Signaling Pathways and Visualization
Understanding the intricate signaling networks modulated by 8-fluoroquinazoline analogs is crucial for predicting their biological effects.
Key Signaling Cascades
-
Aurora A Pathway: Aurora A phosphorylates a multitude of substrates, including TPX2, which is essential for its localization and activation, and PLK1, another key mitotic kinase. Inhibition of Aurora A disrupts this cascade, leading to defects in spindle formation and cell division.
-
EGFR/VEGFR Pathways: Both EGFR and VEGFR activate the canonical RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. The MAPK pathway primarily regulates cell proliferation and differentiation, while the PI3K/AKT pathway is a major driver of cell survival and anti-apoptotic signals.
-
FLT3 Pathway: Constitutively active FLT3-ITD strongly activates the STAT5, PI3K/AKT, and MAPK pathways, leading to uncontrolled proliferation and survival of leukemic cells.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a simplified representation of a key signaling pathway.
Caption: Experimental workflow for characterizing 8-fluoroquinazoline analogs.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Off-Target Effects and Selectivity Profiling
While the 8-fluoro substitution can enhance selectivity, no kinase inhibitor is entirely specific. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.
Strategies to Assess and Mitigate Off-Target Effects:
-
Comprehensive Kinase Profiling: Screen lead compounds against a large panel of kinases (e.g., >400 kinases) at a fixed concentration to identify potential off-target interactions.
-
Dose-Response Confirmation: For any identified off-target hits, perform full dose-response curves to determine the IC50 and quantify the potency of the off-target inhibition.
-
Cellular Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the inhibitor engages the off-target kinase within a cellular environment.
-
Structure-Activity Relationship (SAR) Guided Optimization: If significant off-target activity is confirmed, medicinal chemistry efforts can be directed to modify the quinazoline scaffold to improve selectivity. This may involve altering substituents on other parts of the molecule to disrupt binding to the off-target kinase while maintaining affinity for the primary target.
Conclusion and Future Directions
8-fluoroquinazoline analogs represent a promising class of targeted therapeutic agents with demonstrated activity against key oncogenic kinases. The strategic incorporation of the 8-fluoro moiety offers a powerful tool for medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors. The experimental framework provided in this guide offers a comprehensive approach to the preclinical evaluation of these compounds, from initial in vitro kinase assays to cellular mechanism-of-action studies.
Future research in this area will likely focus on:
-
Developing next-generation analogs with improved selectivity profiles to minimize off-target effects and associated toxicities.
-
Exploring the potential of these analogs against a broader range of kinase targets implicated in cancer and other diseases.
-
Investigating combination therapies where 8-fluoroquinazoline analogs are used in conjunction with other anticancer agents to overcome drug resistance and enhance therapeutic efficacy.
By employing a rigorous and systematic approach to their evaluation, the full therapeutic potential of 8-fluoroquinazoline analogs can be realized, paving the way for new and more effective treatments for cancer patients.
References
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Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Pharmawave. [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). National Institutes of Health. [Link]
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). National Institutes of Health. [Link]
-
Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (2022). National Institutes of Health. [Link]
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Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). SciPharm. [Link]
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Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. (2016). Oncotarget. [Link]
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IC50 of compounds 4e, 5e, 8e, and 9d as inhibitors to the VEGFR-2 and EGFR human kinases. (n.d.). ResearchGate. [Link]
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Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). National Institutes of Health. [Link]
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Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022). PubMed. [Link]
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Quizartinib, the Next FLT3 Inhibitor. (2020). Hematology & Oncology. [Link]
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Discovery of new VEGFR-2 inhibitors based on bis([1][4][5]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). National Institutes of Health. [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). MDPI. [Link]
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Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). National Institutes of Health. [Link]
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Inhibitory curves and IC50 values for the reference compound axitinib against VEGFR-2. (n.d.). ResearchGate. [Link]
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Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy. (2022). National Institutes of Health. [Link]
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Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022). ResearchGate. [Link]
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Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies. [Link]
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Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]
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Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Frontiers in Oncology. [Link]
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Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use. (2023). National Institutes of Health. [Link]
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Quizartinib in FLT3-ITD–Positive Acute Myeloid Leukemia: A New Era in Targeted Therapy. (2025). The American Journal of Managed Care. [Link]
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Graphical representation of the IC 50 values of a panel of Aurora kinase inhibitors against leukemia cell lines, normal lymphocytes and bone marrow stroma presented in Table 2. (n.d.). ResearchGate. [Link]
-
Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML. (2024). National Institutes of Health. [Link]
-
A Review of FLT3 Inhibitors in Acute Myeloid Leukemia. (2022). National Institutes of Health. [Link]
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The IC 50 heatmap of common control kinase inhibitors against over 200 kinases. (n.d.). ResearchGate. [Link]
-
A Review of FLT3 Kinase Inhibitors in AML. (2023). MDPI. [Link]
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Exploring the Chemical Space of 8-Fluoro-Substituted Quinazolines: A Technical Guide for Drug Discovery Professionals
Abstract
This in-depth technical guide provides a comprehensive exploration of the chemical space of 8-fluoro-substituted quinazolines, a class of heterocyclic compounds of significant interest in medicinal chemistry. We will delve into the strategic rationale for fluorine incorporation, detail robust synthetic methodologies, provide insights into spectroscopic characterization, and survey the diverse biological activities of these molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 8-fluoro-substituted quinazolines in their therapeutic discovery programs. By integrating established protocols with mechanistic insights, we aim to provide a self-validating framework for the synthesis and evaluation of this promising scaffold.
Introduction: The Strategic Advantage of Fluorine in Quinazoline Scaffolds
The quinazoline core, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[1][2][3] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. The introduction of a fluorine atom, particularly at the 8-position, offers a powerful strategy to modulate a molecule's bioactivity and pharmacokinetic profile.
Fluorine's unique properties, including its small van der Waals radius (comparable to hydrogen), high electronegativity, and the strength of the C-F bond, can profoundly influence a drug candidate's characteristics.[4][5] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa to optimize membrane permeability and bioavailability.[4][5][6][7][8] Specifically, the 8-fluoro substitution on the quinazoline ring can influence the electronic distribution of the entire heterocyclic system, impacting its interaction with biological targets. Research has shown that halogen substitutions, including fluorine, on the quinazoline scaffold can lead to potent biological activities, including anticancer and antimicrobial effects.[1][9][10]
This guide will provide a detailed roadmap for navigating the chemical space of 8-fluoro-substituted quinazolines, from initial synthesis to biological evaluation.
Synthetic Methodologies for 8-Fluoro-Substituted Quinazolines
The synthesis of functionalized quinazolines has been an area of intense research, with numerous methods developed to construct this important heterocyclic core.[11][12][13] The incorporation of an 8-fluoro substituent requires careful consideration of starting materials and reaction conditions.
Established Synthetic Routes
Several established synthetic strategies can be adapted for the preparation of 8-fluoro-substituted quinazolines. Many of these methods rely on the cyclocondensation of anthranilic acid derivatives or ortho-substituted anilines.[14]
A common and effective approach involves the reaction of 3-fluoroanthranilic acid derivatives with appropriate reagents to form the pyrimidine ring. For instance, the reaction with a nitrile in the presence of a suitable catalyst can yield 2-substituted-8-fluoroquinazolines.
Experimental Protocol: Synthesis of 2-Aryl-8-fluoroquinazolines
This protocol describes a general procedure for the synthesis of 2-aryl-8-fluoroquinazolines via a palladium-catalyzed reaction.
Materials:
-
3-Fluoroanthranilonitrile
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a flame-dried round-bottom flask, add 3-fluoroanthranilonitrile (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-8-fluoroquinazoline.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium catalysts are highly effective in promoting cross-coupling reactions, such as the Suzuki coupling used in this protocol, to form the C-C bond between the quinazoline core and the aryl substituent.
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidation of the palladium catalyst and other reaction components, which could lead to decreased yields and side product formation.
-
Anhydrous Solvent: Anhydrous dioxane is used as the solvent to prevent the hydrolysis of the boronic acid and to ensure the efficiency of the catalytic cycle.
Modern and Domino Synthetic Approaches
Recent advances in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for quinazoline synthesis, including domino and multi-component reactions.[11][15] These approaches offer advantages such as high atom economy and reduced reaction times. Adapting these modern techniques for the synthesis of 8-fluoro-substituted quinazolines is an active area of research. For example, a domino reaction starting from a fluorinated aniline derivative could streamline the synthesis by forming multiple bonds in a single pot.[15]
Workflow for Domino Synthesis of 8-Fluoro-Substituted Quinazolines
Caption: Domino synthesis workflow for 8-fluoro-substituted quinazolines.
Spectroscopic Characterization
The unambiguous identification and characterization of synthesized 8-fluoro-substituted quinazolines are paramount. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are fundamental for structural elucidation. The presence of the fluorine atom at the 8-position will result in characteristic splitting patterns (J-coupling) in the spectra of neighboring protons and carbons. ¹⁹F NMR is also a powerful tool to confirm the presence and chemical environment of the fluorine atom.
Expected Spectroscopic Features:
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Coupling Interactions |
| ¹H (H-7) | 7.0 - 7.5 | Doublet of doublets (dd) due to coupling with H-6 and ¹⁹F |
| ¹³C (C-8) | 155 - 165 | Large one-bond C-F coupling constant (¹JCF) |
| ¹⁹F | -110 to -130 | Coupling with adjacent protons (e.g., H-7) |
Note: Specific chemical shifts will vary depending on the other substituents on the quinazoline ring.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the synthesized compounds. The mass spectrum will show the molecular ion peak corresponding to the exact mass of the 8-fluoro-substituted quinazoline derivative.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify key functional groups present in the molecule. The C-F bond typically exhibits a strong absorption band in the region of 1000-1400 cm⁻¹.
Biological Activities and Structure-Activity Relationships (SAR)
8-Fluoro-substituted quinazolines have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery in various therapeutic areas.[14][16]
Anticancer Activity
Many quinazoline derivatives are known to exhibit potent anticancer activity, often by targeting key enzymes involved in cell proliferation and survival, such as tyrosine kinases.[3][17] The introduction of an 8-fluoro substituent can enhance the potency and selectivity of these inhibitors. For example, a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrated its potential as a selective Aurora A kinase inhibitor with apoptosis-inducing properties.[9][18][19] The fluorine atom was shown to have a significant impact on binding to the hinge region of the kinase.[9]
Signaling Pathway Inhibition by 8-Fluoro-Substituted Quinazolines
Caption: Inhibition of receptor tyrosine kinase signaling by 8-fluoro-substituted quinazolines.
Antimicrobial Activity
The quinazoline scaffold has also been explored for its antimicrobial properties.[1][10] Fluorine substitution can enhance the antibacterial and antifungal activity of these compounds. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the quinazoline ring are crucial for antimicrobial potency.[20][21] The presence of a fluorine atom can improve the compound's ability to penetrate bacterial cell walls and interact with its target.[21]
Other Biological Activities
Beyond anticancer and antimicrobial applications, quinazoline derivatives have been investigated for a multitude of other pharmacological effects, including anti-inflammatory, analgesic, anticonvulsant, and antiviral activities.[2][16][22][23] The incorporation of an 8-fluoro substituent into these scaffolds represents a promising avenue for the development of novel therapeutic agents in these areas.
Conclusion and Future Directions
The chemical space of 8-fluoro-substituted quinazolines offers a rich landscape for the discovery of novel therapeutic agents. The strategic incorporation of a fluorine atom at the 8-position provides a powerful tool to modulate the physicochemical and pharmacological properties of the quinazoline scaffold, leading to enhanced potency, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of the synthesis, characterization, and biological activities of these promising compounds.
Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, including the expanded use of domino and multi-component reactions. Furthermore, a deeper understanding of the structure-activity relationships through computational modeling and extensive biological screening will be crucial for the rational design of next-generation 8-fluoro-substituted quinazoline-based drugs. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs across a range of diseases.
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A Technical Guide to the Regioselective Functionalization of 2,4-Dichloro-8-fluoroquinazoline
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of this heterocycle is paramount for the development of novel drugs. This guide provides an in-depth analysis of the reactivity of 2,4-dichloro-8-fluoroquinazoline, a key intermediate for building molecular complexity. We will dissect the electronic factors governing the differential reactivity of the C2 and C4 positions, providing a theoretical framework and field-proven experimental protocols for its selective manipulation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.
Introduction: The Quinazoline Core in Drug Discovery
Quinazoline derivatives are privileged structures, exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3] The ability to precisely install different functionalities onto the quinazoline ring system is crucial for modulating pharmacokinetic and pharmacodynamic properties. This compound serves as a highly versatile precursor, offering two distinct electrophilic sites for nucleophilic aromatic substitution (SNAr). Understanding the inherent reactivity hierarchy of the chlorine atoms at the C2 and C4 positions is the key to unlocking its synthetic potential.
The Electronic Landscape: Unraveling the Reactivity of C2 and C4
The regioselectivity observed in the reactions of this compound is not arbitrary; it is a direct consequence of the electronic distribution within the heterocyclic system. Several factors contribute to the heightened electrophilicity of C4 compared to C2.
-
Influence of Heteroatoms: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, reducing the electron density across the ring and activating the chloro-substituted carbons towards nucleophilic attack.
-
Positional Electrophilicity: The carbon at the C4 position is analogous to a vinylogous iminoyl chloride, while the C2 carbon is situated between two nitrogen atoms. Theoretical studies, including Density Functional Theory (DFT) calculations on the parent 2,4-dichloroquinazoline system, have consistently shown that the C4 carbon possesses a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO).[3][4][5] This indicates that the C4 position is the more electron-deficient and kinetically favored site for attack by a nucleophile.[3][4]
-
The Role of the 8-Fluoro Substituent: The fluorine atom at the C8 position exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity.[6][7] This effect further deactivates the entire aromatic system, increasing the electrophilicity of both C2 and C4 and making the molecule significantly more reactive towards nucleophiles than its non-fluorinated counterpart.
The interplay of these effects results in a clear reactivity gradient, with the C4 position being the primary target for nucleophilic substitution under kinetic control.
Regioselective SNAr: A Practical Comparison
The differential reactivity of C2 and C4 allows for a sequential functionalization strategy. The first nucleophilic substitution almost exclusively occurs at the C4 position under mild conditions. The substitution of the remaining chlorine at C2 requires significantly more forcing conditions, such as higher temperatures.[8]
This predictable regioselectivity is well-documented for a wide range of nucleophiles, including primary and secondary amines, thiols, and alkoxides.[3][4]
| Position | Relative Reactivity | Typical Reaction Conditions | Nucleophile Scope |
| C4 | High | 0 °C to Room Temperature | Amines, Thiols, Alkoxides |
| C2 | Low | Elevated Temperatures (Reflux) | Requires stronger nucleophiles or harsher conditions |
Experimental Protocols
The following protocols are provided as a guide. Researchers should perform their own optimization based on the specific nucleophile and desired product. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound
This protocol is adapted from analogous syntheses of substituted dichloroquinazolines.[9][10] The synthesis starts from 2-amino-3-fluorobenzoic acid.
Step A: Synthesis of 8-Fluoroquinazoline-2,4(1H,3H)-dione
-
Suspend 2-amino-3-fluorobenzoic acid (1.0 eq) in water.
-
Add a solution of sodium cyanate (NaOCN, 2.5 eq) in water dropwise with vigorous stirring.
-
After 30 minutes, add sodium hydroxide (NaOH) pellets in portions to induce cyclization, controlling the temperature with an ice bath.
-
Acidify the reaction mixture with concentrated HCl to a pH of ~4.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield 8-fluoroquinazoline-2,4(1H,3H)-dione.
Step B: Chlorination to this compound
-
Combine 8-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq), phosphorus oxychloride (POCl₃, ~3-4 mL per gram of starting material), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue slowly onto crushed ice with vigorous stirring.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.
Protocol 2: Selective C4-Amination
This protocol describes a general method for the regioselective substitution of the C4-chloro group with a primary amine.[4][5]
-
Dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or THF (approx. 0.1 M solution).
-
Add the desired primary amine (1.0-1.1 eq) to the solution. An optional base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) can be added to scavenge the HCl byproduct.
-
Stir the reaction at room temperature for 2-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the 2-chloro-4-amino-8-fluoroquinazoline derivative.
-
Validation: The regiochemistry of the product should be unequivocally confirmed using 2D-NMR techniques (e.g., HMBC, NOESY) to observe correlations between the amine protons and the H5 proton of the quinazoline core.[3][4]
Protocol 3: C2-Substitution
Substitution at the C2 position requires harsher conditions and is typically performed on the C4-substituted intermediate.[8]
-
Dissolve the 2-chloro-4-(substituted)-8-fluoroquinazoline (1.0 eq) in a high-boiling point solvent like isopropanol, n-butanol, or DMF.
-
Add the second nucleophile (1.5-3.0 eq), often with a base if required.
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, perform an appropriate aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 2,4-disubstituted-8-fluoroquinazoline.
Conclusion
This compound is a potent synthetic intermediate whose reactivity is governed by predictable electronic principles. The C4 position is the kinetically favored site for nucleophilic aromatic substitution, allowing for selective functionalization under mild conditions. The less reactive C2 position can be subsequently modified under more forcing conditions, providing a robust platform for the synthesis of diverse, highly-functionalized quinazoline derivatives. By understanding and applying the principles and protocols outlined in this guide, researchers can efficiently harness the synthetic power of this valuable building block for applications in drug discovery and materials science.
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link][3][4]
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General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. [Link]
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The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link][6]
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Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (n.d.). ResearchGate. [Link][1]
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). Beilstein Journals. [Link]
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Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. (2025). ResearchGate. [Link]
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A facile synthesis of 2-substituted-2,3-dihydro-4(1H)-quinazolinones in 2,2,2-trifluoroethanol. (2025). ResearchGate. [Link]
-
Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents. (2020). ResearchGate. [Link][7]
-
Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines. (n.d.). ScienceDirect. [Link]
-
Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies. [Link][2]
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Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. [Link]
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Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). Chemistry Stack Exchange. [Link][8]
-
Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022). SciSpace. [Link][9]
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This compound (C8H3Cl2FN2). (n.d.). PubChem. [Link]
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This compound| CAS:#959237-64-0. (n.d.). Letopharm Limited. [Link]
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Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. [Link]
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). PubMed Central. [Link]
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2,4-Dichloro-7-fluoroquinazoline. (n.d.). PubMed Central. [Link][10]
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An In-depth Technical Guide to the Electrophilicity of 2,4-Dichloro-8-fluoroquinazoline
This guide provides a detailed examination of the electrophilic character of 2,4-dichloro-8-fluoroquinazoline, a heterocyclic compound of significant interest to researchers and professionals in drug development. By synthesizing established principles of physical organic chemistry with modern computational insights, we will dissect the electronic landscape of this molecule, predict its reactivity in nucleophilic aromatic substitution (SNAr) reactions, and provide actionable protocols for its experimental validation.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Their prevalence stems from their ability to act as "privileged structures," molecular frameworks that can bind to a variety of biological targets through strategic functionalization.[2] The 2,4-dichloroquinazoline scaffold, in particular, serves as a versatile synthetic intermediate. The two chlorine atoms act as reactive handles, allowing for sequential and regioselective displacement by nucleophiles to build molecular complexity and explore structure-activity relationships (SAR).[3][4]
The introduction of a fluorine atom onto the carbocyclic ring, as in this compound, provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of the molecule. Fluorine's high electronegativity can profoundly influence a molecule's acidity, basicity, metabolic stability, and binding interactions, making fluorinated quinazolines highly valuable in drug design.[5] Understanding the electrophilicity of this specific scaffold is therefore paramount for its effective utilization in synthetic campaigns.
The Electronic Landscape: Unpacking the Electrophilicity of this compound
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is dictated by the electrophilicity of the carbon atoms bearing the chlorine substituents, namely the C2 and C4 positions. A confluence of electronic effects within the molecule renders these positions susceptible to nucleophilic attack.
Inherent Asymmetry of the Quinazoline Core
The parent 2,4-dichloroquinazoline is known to exhibit differential reactivity at the C2 and C4 positions. The C4 position is consistently reported as the more electrophilic and, therefore, more reactive site towards nucleophiles.[6][7] This regioselectivity is a well-documented phenomenon, with nucleophilic attack occurring preferentially at C4 under mild conditions, while substitution at C2 often requires more forcing conditions.[6]
This inherent preference can be attributed to the electronic influence of the quinazoline ring's nitrogen atoms. The N1 atom, being an imine-type nitrogen, exerts a strong electron-withdrawing inductive effect. The N3 atom, adjacent to C4, also contributes to the electron deficiency at this position. Theoretical studies, including Density Functional Theory (DFT) calculations, on 2,4-dichloroquinazoline have consistently shown that the C4 position possesses a higher positive partial charge and a larger coefficient for the Lowest Unoccupied Molecular Orbital (LUMO), making it the kinetically favored site for nucleophilic attack.[2][8]
The Influence of the 8-Fluoro Substituent
The introduction of a highly electronegative fluorine atom at the C8 position is expected to further enhance the overall electrophilicity of the quinazoline ring system through a powerful electron-withdrawing inductive effect (-I effect). This effect reduces the electron density across the entire aromatic system, making both the C2 and C4 positions more susceptible to nucleophilic attack compared to the non-fluorinated parent compound.
While the fluorine atom also possesses a +M (mesomeric) effect due to its lone pairs, the inductive effect is generally considered to be dominant for halogens in aromatic systems. The precise impact of the 8-fluoro group on the C2 versus C4 reactivity will depend on its positional influence on the distribution of electron density and the LUMO. It is reasonable to predict that the C4 position will remain the most electrophilic site, with its reactivity further amplified by the presence of the 8-fluoro substituent.
Theoretical Validation: A Computational Approach
To provide a quantitative and visual understanding of the electrophilicity of this compound, computational chemistry, specifically DFT, is an invaluable tool.[9][10]
Key Computational Descriptors of Electrophilicity
A standard computational analysis to predict reactivity would involve the calculation of the following:
-
Mulliken or Natural Population Analysis (NPA) Charges: These calculations provide the partial atomic charges on each atom, offering a direct, albeit model-dependent, measure of the electrostatic potential. We would expect the C4 atom to have a more positive partial charge than the C2 atom.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energy and distribution of the LUMO are critical for understanding nucleophilic attack. A lower LUMO energy indicates a greater susceptibility to attack. The LUMO coefficients on the C2 and C4 atoms are particularly revealing; the atom with the larger LUMO coefficient is the preferred site of attack.[2][8]
-
Molecular Electrostatic Potential (MEP) Map: This provides a visual representation of the electrostatic potential on the electron density surface of the molecule. Regions of positive potential (typically colored blue) indicate electrophilic sites that are attractive to nucleophiles.
The following table summarizes the expected computational results for this compound based on established principles for related compounds.
| Computational Metric | Expected Outcome for C4 Position | Expected Outcome for C2 Position | Rationale |
| Partial Positive Charge (δ+) | Higher | Lower | Greater electron withdrawal by adjacent nitrogen atoms (N3) and more effective resonance stabilization of the Meisenheimer intermediate. |
| LUMO Coefficient | Larger | Smaller | Indicates a greater contribution of the C4 atomic orbital to the LUMO, making it the primary site for nucleophilic attack.[2][8] |
| Molecular Electrostatic Potential | More Positive (More Blue) | Less Positive (Less Blue) | Visually confirms the C4 position as the most electron-deficient and electrophilic center. |
Proposed Synthetic Route
While a specific synthesis for this compound was not found in the immediate search, a reliable route can be proposed based on the well-established synthesis of the isomeric 2,4-dichloro-7-fluoroquinazoline.[11] The synthesis proceeds in two key steps from the corresponding anthranilic acid derivative.
dot
Caption: Proposed two-step synthesis of this compound.
Experimental Workflow: Probing Regioselectivity via Competitive Nucleophilic Aromatic Substitution
The predicted higher electrophilicity of the C4 position can be validated experimentally through a regioselectivity study. A common approach is to react this compound with a single equivalent of a nucleophile and analyze the product distribution.
Detailed Experimental Protocol
This protocol describes a general method for the regioselective substitution of the C4-chloro group with an amine nucleophile, such as benzylamine.[8]
Materials:
-
This compound
-
Benzylamine (or other primary/secondary amine nucleophile)
-
Solvent (e.g., Isopropanol, Acetonitrile, or Tetrahydrofuran)
-
Base (e.g., Triethylamine or Diisopropylethylamine)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and purification apparatus (e.g., magnetic stirrer, reflux condenser, rotary evaporator, column chromatography setup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., isopropanol).
-
Addition of Reagents: To the stirred solution, add the amine nucleophile (1.0-1.1 eq.) followed by the base (1.2 eq.).
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Work-up: Upon completion (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification and Analysis: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel. Characterize the isolated product(s) by 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and determine the regioselectivity of the substitution.
dot
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Navigating the Stability Landscape of 2,4-Dichloro-8-fluoroquinazoline: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of key chemical intermediates is paramount to ensuring the integrity of their work. This in-depth technical guide provides a comprehensive overview of the stability profile of 2,4-Dichloro-8-fluoroquinazoline, offering insights into its handling, storage, and potential degradation pathways. By understanding the chemical causality behind its stability, professionals can ensure the long-term viability of this important research compound.
Chemical and Physical Properties
This compound is a halogenated heterocyclic compound with the molecular formula C₈H₃Cl₂FN₂ and a molecular weight of approximately 217.03 g/mol .[1] Its structure, characterized by a fused pyrimidine and benzene ring system with chloro- and fluoro-substituents, dictates its reactivity and stability.
| Property | Value | Source |
| Molecular Formula | C₈H₃Cl₂FN₂ | [1] |
| Molecular Weight | 217.03 | [1] |
| Appearance | White to brown solid powder | |
| Melting Point | 115 - 121 °C (for 2,4-dichloroquinazoline) | [2] |
| Boiling Point | 277.3°C at 760 mmHg | [3] |
| Purity | ≥97% | [1] |
Core Stability Considerations and Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to nucleophilic substitution, particularly hydrolysis, as well as potential photodegradation. The presence of two chlorine atoms on the quinazoline ring makes these positions susceptible to displacement by nucleophiles.
Hydrolytic Degradation
The most significant degradation pathway for this compound is hydrolysis. The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring, compounded by the inductive effect of the chlorine and fluorine substituents, renders the carbon atoms at the C2 and C4 positions electrophilic and thus prone to attack by water.
Scientific literature indicates that for 2,4-dichloroquinazolines, nucleophilic substitution occurs preferentially at the C4 position under mild conditions, while substitution at the C2 position requires harsher conditions. This regioselectivity is attributed to the electronic properties of the quinazoline ring system. Therefore, the initial hydrolysis product is likely to be 2-chloro-8-fluoro-4-hydroxyquinazoline.
This reaction is significantly accelerated in both acidic and, particularly, alkaline conditions. Forced degradation studies on various quinazoline derivatives consistently demonstrate significant decomposition in the presence of acids and bases.
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An In-depth Technical Guide to 2,4-Dichloro-8-fluoroquinazoline: Synthesis, Reactivity, and Commercial Sourcing for Drug Discovery
This guide provides an in-depth technical overview of 2,4-dichloro-8-fluoroquinazoline, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its commercial availability, reliable synthesis protocols, characteristic reactivity, and applications, offering field-proven insights to accelerate research and development efforts.
Introduction: The Significance of the Quinazoline Scaffold
Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] Their rigid, bicyclic structure provides a versatile scaffold for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The introduction of chlorine and fluorine atoms onto the quinazoline ring, as in this compound, profoundly influences the molecule's electronic properties and reactivity. The two chlorine atoms at the C2 and C4 positions serve as reactive handles for nucleophilic substitution, allowing for the sequential and regioselective introduction of various functionalities. The fluorine atom at the C8 position can enhance metabolic stability, improve membrane permeability, and modulate binding affinity through specific electronic interactions. These features make this compound a highly valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.[2][3][4]
Commercial Availability and Sourcing
This compound (CAS No. 959237-64-0) is commercially available from a range of specialty chemical suppliers.[5][6][7][8] For researchers requiring this intermediate, sourcing options vary in terms of purity, scale, and lead times. Below is a comparative summary of representative suppliers. It is crucial to contact suppliers directly for up-to-date pricing, availability, and to request a Certificate of Analysis (CoA) to verify purity and identity.
| Supplier | CAS Number | Purity | Available Quantities |
| Parchem | 959237-64-0 | Inquiry | Bulk and specialty quantities |
| Aladdin | 959237-64-0 | Inquiry | 250mg, 1g, 5g, 10g |
| 2A Biotech | 959237-64-0 | 96%+ | Inquiry |
| BLD Pharm | 959237-64-0 | Inquiry | Inquiry |
| ChemScene | 959237-64-0 | ≥97% | 100mg and larger |
| Letopharm Limited | 959237-64-0 | Inquiry | Inquiry |
Synthesis Protocol: A Validated Two-Step Approach
While commercially available, in-house synthesis of this compound can be a cost-effective option for large-scale needs or for the preparation of analogs. A common and reliable method involves a two-step procedure starting from the corresponding 2-amino-3-fluorobenzoic acid. This approach first involves the formation of the quinazolinedione ring, followed by a chlorination step.
Step 1: Synthesis of 8-Fluoroquinazoline-2,4(1H,3H)-dione
The initial step is a cyclization reaction to form the core quinazolinedione structure. This is typically achieved by reacting 2-amino-3-fluorobenzoic acid with a source of urea, such as sodium cyanate, in an acidic aqueous medium.
Experimental Protocol:
-
Suspend 2-amino-3-fluorobenzoic acid (1 equivalent) in water.
-
Add a solution of sodium cyanate (NaOCN) (2-2.5 equivalents) in water dropwise with vigorous stirring. Acetic acid can be added to facilitate the reaction.[1]
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Basify the mixture by the portion-wise addition of a strong base like sodium hydroxide (NaOH) to facilitate the cyclization.
-
After stirring, carefully re-acidify the mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 4. This will precipitate the product.
-
Isolate the 8-fluoroquinazoline-2,4(1H,3H)-dione precipitate by filtration, wash thoroughly with water, and dry under vacuum. The product is typically of sufficient purity for the subsequent step without further purification.
Step 2: Chlorination to this compound
The second step involves the conversion of the dione to the dichloro derivative using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
Combine 8-fluoroquinazoline-2,4(1H,3H)-dione (1 equivalent) with an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents).
-
Optionally, a tertiary amine base such as N,N-diethylaniline can be added to catalyze the reaction and scavenge the generated HCl.[1]
-
Heat the mixture to reflux and maintain for several hours (typically overnight) until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.
-
The residue is then cautiously quenched by pouring it into a mixture of ice and water. This will precipitate the crude product.
-
Filter the precipitate, wash with water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent like acetone or by silica gel column chromatography.
Caption: A two-step synthesis workflow for this compound.
Chemical Properties and Reactivity Profile
Understanding the inherent reactivity of this compound is paramount for its effective use as a synthetic intermediate.
Key Physicochemical Properties:
-
Molecular Formula: C₈H₃Cl₂FN₂
-
Molecular Weight: 217.03 g/mol [8]
-
Appearance: Typically a white to off-white solid.
-
Density: ~1.571 g/cm³
-
Boiling Point: ~277.3°C at 760 mmHg
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The two chlorine atoms on the quinazoline ring exhibit differential reactivity towards nucleophiles. The chlorine at the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at the C2 position.[9] This regioselectivity is a key feature that allows for a stepwise and controlled functionalization of the scaffold.
The increased reactivity at C4 can be attributed to the ability of the adjacent nitrogen atom at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack. This allows for selective substitution at the C4 position under milder reaction conditions (e.g., lower temperatures), while the C2 position remains unreacted.[9] Substitution at the C2 position typically requires more forcing conditions, such as higher temperatures or the use of a stronger nucleophile.[9]
This differential reactivity is a powerful tool for medicinal chemists, enabling the synthesis of diverse libraries of compounds by first reacting at C4 and then introducing a different nucleophile at C2.
Caption: Regioselective nucleophilic substitution pathways of this compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2,4-disubstituted quinazoline scaffold is a privileged structure in the design of kinase inhibitors. The nitrogen atoms at positions 1 and 3 can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. This compound serves as a key starting material for the synthesis of such inhibitors.
For example, it has been utilized in the development of novel and selective Aurora A kinase inhibitors.[2][3][4] In these syntheses, the dichloroquinazoline core is sequentially functionalized with various aromatic and aliphatic groups to optimize potency, selectivity, and pharmacokinetic properties. The 8-fluoro substituent can play a critical role in fine-tuning the electronic and steric profile of the final compound to achieve desired biological activity.[2][3][4]
Safety and Handling
As with all chlorinated heterocyclic compounds, this compound should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) for the 8-fluoro isomer was not found in the initial search, data for closely related analogs like 2,4-dichloroquinazoline provides a strong basis for safe handling procedures.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][12]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]
-
Handling: Avoid contact with skin and eyes.[10] Do not eat, drink, or smoke when handling this chemical.[10] Keep containers securely sealed when not in use.
-
Spills: In case of a spill, avoid generating dust.[10] Use dry clean-up procedures and place the spilled material in a sealed container for disposal.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is mandatory to obtain and review the Safety Data Sheet (SDS) from your specific supplier before handling this compound. [13]
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC - PubMed Central. [Link]
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed. [Link]
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. [Link]
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Methodological & Application
Application Notes & Protocols: A Validated Synthesis Pathway for 2,4-Dichloro-8-fluoroquinazoline
Abstract: 2,4-Dichloro-8-fluoroquinazoline is a pivotal building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active compounds, including kinase inhibitors and other targeted therapeutic agents. This document provides a comprehensive, two-step protocol for the synthesis of this compound, commencing from the readily available starting material, 2-amino-3-fluorobenzoic acid. The protocol is designed for researchers in synthetic chemistry and drug development, offering detailed procedural steps, mechanistic insights, safety precautions, and characterization data.
Introduction and Scientific Rationale
The quinazoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals.[1][2] The strategic placement of reactive chloro groups at the C2 and C4 positions, combined with a fluorine atom at C8, makes this compound an exceptionally valuable intermediate. The dichloro substitutions provide two distinct sites for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled and regioselective introduction of various functional groups to build molecular complexity.
The synthesis strategy detailed herein follows a robust and scalable two-step sequence:
-
Cyclization: Formation of the heterocyclic core by reacting 2-amino-3-fluorobenzoic acid with sodium cyanate to yield 8-fluoroquinazoline-2,4(1H,3H)-dione.
-
Chlorination: Conversion of the resulting dione to the target this compound using a potent chlorinating agent, phosphorus oxychloride (POCl₃).
This approach is predicated on well-established chemical transformations, ensuring high yields and purity of the final product.[3][4]
Overall Synthesis Scheme
The complete synthetic pathway is illustrated below:
Caption: Two-step synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 8-Fluoroquinazoline-2,4(1H,3H)-dione
Principle: This step involves the cyclization of an anthranilic acid derivative. The amino group of 2-amino-3-fluorobenzoic acid first reacts with cyanate to form a urea intermediate. Subsequent intramolecular cyclization, driven by heating in an acidic medium, leads to the formation of the stable quinazolinedione ring system. This is a widely adopted method for constructing the core quinazoline-2,4-dione scaffold.[1][4]
Materials and Equipment:
-
2-Amino-3-fluorobenzoic acid
-
Sodium cyanate (NaOCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Round-bottom flask (1 L) with reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers, graduated cylinders, and standard laboratory glassware
-
Büchner funnel and vacuum filtration apparatus
-
pH paper or pH meter
Protocol:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar, prepare a suspension of 2-amino-3-fluorobenzoic acid (31.0 g, 0.20 mol) in 500 mL of deionized water.
-
Addition of Cyanate: While stirring vigorously, add a solution of sodium cyanate (32.5 g, 0.50 mol) dissolved in 200 mL of water dropwise to the suspension over 30 minutes.
-
Initial Stirring: Stir the resulting reaction mixture at room temperature for an additional 30 minutes. The suspension may become thicker.
-
Acidification and Cyclization: Carefully add concentrated hydrochloric acid dropwise to the mixture. Caution: This will cause vigorous foaming (CO₂ evolution). Continue adding HCl until the pH of the solution is approximately 2-3.
-
Heating: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100°C) using a heating mantle. Maintain reflux for 4 hours, during which a precipitate will form.
-
Isolation: After 4 hours, cool the reaction mixture to room temperature, and then further cool it in an ice bath for 1 hour to maximize precipitation.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) and then with a small amount of cold ethanol (50 mL).
-
Drying: Dry the collected solid in a vacuum oven at 80°C overnight to yield 8-fluoroquinazoline-2,4(1H,3H)-dione as a white or off-white solid. The product is typically of sufficient purity for the next step.
Quantitative Data:
| Reagent | MW ( g/mol ) | Mass/Volume | Moles (mol) | Molar Eq. |
| 2-Amino-3-fluorobenzoic acid | 155.13 | 31.0 g | 0.20 | 1.0 |
| Sodium Cyanate (NaOCN) | 65.01 | 32.5 g | 0.50 | 2.5 |
| Product (Expected) | 180.13 | ~32.4 g | ~0.18 | ~90% Yield |
Part 2: Synthesis of this compound
Principle: The chlorination of the quinazolinedione intermediate is achieved using phosphorus oxychloride (POCl₃). The reaction proceeds via the enol tautomer of the dione. POCl₃ acts as both the chlorinating agent and the solvent. A high-boiling tertiary amine, such as N,N-diethylaniline, is added as a catalyst to facilitate the reaction and scavenge the HCl gas produced. This is a standard and highly effective method for converting cyclic amides and ureas into their corresponding chloro-derivatives.[3][5]
Materials and Equipment:
-
8-Fluoroquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diethylaniline
-
Crushed ice and water
-
Round-bottom flask with reflux condenser and gas trap (for HCl)
-
Heating mantle and magnetic stirrer
-
Dropping funnel
-
Büchner funnel and vacuum filtration apparatus
-
All operations with POCl₃ must be performed in a certified chemical fume hood.
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-fluoroquinazoline-2,4(1H,3H)-dione (18.0 g, 0.10 mol).
-
Addition of Reagents: In a chemical fume hood, carefully add phosphorus oxychloride (150 mL, 1.6 mol) to the flask, followed by the slow, dropwise addition of N,N-diethylaniline (16.4 mL, 0.103 mol).
-
Heating: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain this temperature for 6-8 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator. Ensure the vacuum pump is protected by a cold trap and a base trap (e.g., NaOH pellets or solution).
-
Quenching: This step is highly exothermic and must be performed with extreme caution behind a blast shield in a fume hood. Slowly and carefully pour the viscous residue onto a large beaker containing at least 1 kg of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation: Stir the slurry for 30 minutes until all the ice has melted. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7) to remove any residual acids.
-
Drying and Purification: Dry the crude product under vacuum. The resulting this compound can be further purified by recrystallization from acetone or ethanol to yield a crystalline solid.[3]
Quantitative Data:
| Reagent | MW ( g/mol ) | Mass/Volume | Moles (mol) | Molar Eq. |
| 8-Fluoroquinazoline-2,4(1H,3H)-dione | 180.13 | 18.0 g | 0.10 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 150 mL | ~1.6 | ~16 (Solvent) |
| N,N-Diethylaniline | 149.23 | 16.4 mL | 0.103 | ~1.0 |
| Product (Expected) | 217.03 | ~20.4 g | ~0.094 | ~94% Yield |
Safety Precautions
This protocol involves hazardous materials and requires strict adherence to safety standards.
-
General: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves. All procedures should be conducted in a well-ventilated chemical fume hood.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly toxic, corrosive, and reacts violently with water.[6] It can cause severe burns to the skin, eyes, and respiratory tract.[7] Inhalation can be fatal. Always handle it in a fume hood, away from any water sources. Use a dedicated syringe or cannula for transfers. In case of spills, do not use water; neutralize with a dry agent like sodium bicarbonate.
-
Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and releases irritating vapors. Handle with care.
-
Quenching: The quenching of the POCl₃ reaction mixture with ice is extremely exothermic and will release large amounts of corrosive HCl gas. Perform this step slowly, with efficient stirring, and ensure the fume hood sash is lowered.
-
Waste Disposal: All chemical waste, especially residues containing POCl₃, must be disposed of according to institutional and local environmental regulations. Quench and neutralize all reactive waste before disposal.
Workflow Visualization
Caption: Detailed workflow for the two-step synthesis protocol.
References
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
-
Indian Journal of Chemistry - Section B. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]
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ResearchGate. Vilsmeier-Haack synthesis of pyrazole and pyridine-quinoline hybrids. [Link]
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Jia, Y. et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o740. [Link]
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Journal of Chemical Technology & Biotechnology. Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. [Link]
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International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]
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International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]
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Air Liquide Malaysia. Phosphorus Oxychloride Safety Data Sheet. [Link]
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New Jersey Department of Health. HAZARD SUMMARY - PHOSPHORUS OXYCHLORIDE. [Link]
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Zahran, M. A.-H., et al. Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. [Link]
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Al-Ostath, A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(23), 7356. [Link]
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ResearchGate. Scheme 11 Synthesis of 2,4-dichloroquinazoline. [Link]
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ResearchGate. 8-Fluoro-4-hydroxy-1H-[8][9][10]triazino[4,5-a]quinoline-1,6(2H)-dione: Synthesis and Reactivity. [Link]
-
Scientific Reports. Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. [Link]
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Semantic Scholar. Synthesis and Characterization of New 8-trifluloromethyl Quinazolin-2,4-(3H)-Dione Nucleosides. [Link]
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ACS Omega. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. [Link]
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Frontiers in Chemistry. Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies. [Link]
- Google Patents.
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MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
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MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. [Link]
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PubMed Central. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]
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- 9. Organic Syntheses Procedure [orgsyn.org]
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Application Note: A Practical Guide to the Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloro-8-fluoroquinazoline
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged heterocyclic motif, forming the structural basis for a multitude of clinically significant therapeutic agents. Its versatile structure has been instrumental in the development of drugs targeting a wide range of diseases, including cancer and hypertension. For instance, quinazoline derivatives are central to the mechanism of action of several approved tyrosine kinase inhibitors like erlotinib and gefitinib.[1] The strategic functionalization of the quinazoline scaffold is therefore a cornerstone of medicinal chemistry and drug development.
2,4-Dichloro-8-fluoroquinazoline stands out as a particularly valuable starting material. The two chlorine atoms at the C2 and C4 positions offer distinct electronic environments, enabling sequential and regioselective functionalization. The fluorine atom at the C8 position can enhance metabolic stability and binding affinity through favorable electronic interactions. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and widely adopted method for creating carbon-carbon bonds, prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[2][3]
This application note provides a comprehensive, field-proven guide to performing a regioselective Suzuki-Miyaura coupling on this compound, focusing on the preferential substitution at the more electrophilic C4 position. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide a troubleshooting guide to empower researchers in synthesizing novel quinazoline-based compounds.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][5][6] Understanding this mechanism is critical for rational optimization and troubleshooting. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the catalytically active 14-electron Pd(0) species inserting into the carbon-halogen bond of the electrophile (this compound).[2] This is often the rate-determining step. For dihalogenated heterocycles like our substrate, this step is regioselective. The C4 position is more electron-deficient (more electrophilic) than the C2 position, leading to preferential oxidative addition at the C4-Cl bond.[1][7][8] This forms a square planar Pd(II) complex.
-
Transmetalation : This step involves the transfer of the organic moiety from the organoboron reagent to the palladium center.[2][9] The reaction requires a base, which plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[10][11][12] This boronate then exchanges its organic group with the halide on the Pd(II) complex, yielding a new diorganopalladium(II) intermediate.
-
Reductive Elimination : In the final step, the two organic ligands on the palladium complex couple, forming the new C-C bond and the desired product.[4][6][9] This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Regioselective C4-Arylation
This protocol details a general procedure for the selective mono-arylation of this compound at the C4 position using phenylboronic acid as a representative coupling partner.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Recommended Grade |
| This compound | 135334-79-1 | 217.02 | >98% |
| Phenylboronic Acid | 98-80-6 | 121.93 | >97% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | >98% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, >99% |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous, >99.8% |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | HPLC Grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | ACS Grade |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous |
| Silica Gel | 7631-86-9 | - | 230-400 mesh |
Equipment
-
Two-neck round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas (Argon or Nitrogen) line with manifold/bubbler
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.61 mmol, 1.0 equiv), phenylboronic acid (0.62 g, 5.07 mmol, 1.1 equiv), and anhydrous potassium carbonate (1.91 g, 13.8 mmol, 3.0 equiv).
-
Seal the flask with septa. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for at least 20 minutes.
-
Via syringe, add 20 mL of the degassed dioxane/water (4:1) solvent mixture to the reaction flask.
-
-
Catalyst Addition and Reaction:
-
To the stirring suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.266 g, 0.23 mmol, 0.05 equiv). The choice of a pre-catalyst like Pd(PPh₃)₄ is convenient for its air stability compared to some other Pd(0) sources.[4]
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For TLC, use a 3:1 Hexanes/Ethyl Acetate eluent system. The product should have a different Rf value than the starting material. The reaction is typically complete within 4-6 hours.
-
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Add 30 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes to isolate the pure 2-chloro-8-fluoro-4-phenylquinazoline.
-
Expected Results
Under these conditions, the reaction typically affords the desired mono-arylated product, 2-chloro-8-fluoro-4-phenylquinazoline, in yields ranging from 80-95%. The second chlorine atom at the C2 position remains intact, available for subsequent functionalization.
Visualization of Experimental Workflow
Caption: Workflow for the Suzuki coupling of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized to Pd black).2. Insufficiently anhydrous base or solvents.3. Inefficient stirring.4. Reaction temperature too low. | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst system (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos).[4][13]2. Use freshly opened anhydrous solvents and a finely powdered, dry base.3. Ensure vigorous stirring to mix the heterogeneous components.4. Increase the temperature to 100 °C, but monitor for side products. |
| Formation of Side Products | 1. Protodeboronation: Boronic acid decomposes before coupling.2. Homocoupling: Boronic acid couples with itself (R²-R²).3. Hydrodehalogenation: Replacement of Cl with H. | 1. Use a stronger base like Cs₂CO₃ or K₃PO₄ which can accelerate transmetalation.[14] Consider using a boronic ester (e.g., pinacol ester) which can be more stable.2. Ensure the reaction is thoroughly degassed to remove oxygen.3. Use high-purity solvents and reagents. Ensure the reaction is not run for an excessively long time. |
| Disubstitution Occurs | 1. Reaction temperature is too high or reaction time is too long.2. Excess boronic acid used.3. A highly active catalyst system is being used. | 1. Reduce the reaction temperature to 70-80 °C and monitor closely to stop the reaction after the starting material is consumed.2. Use a slight excess (1.05-1.1 equiv) of boronic acid. Do not use a large excess.3. For monosubstitution, a less reactive catalyst like Pd(PPh₃)₄ is often sufficient. Highly active Buchwald or Fu-type catalysts may require shorter times and lower temperatures.[13][15] |
Conclusion and Future Steps
The protocol described provides a reliable and efficient method for the regioselective C4-arylation of this compound. The resulting 2-chloro-4-aryl-8-fluoroquinazoline is a valuable intermediate, primed for further diversification. The remaining chlorine at the C2 position can be targeted in a subsequent cross-coupling reaction (often requiring more forcing conditions or a different catalyst system) or displaced by various nucleophiles (e.g., amines, alcohols, thiols) to rapidly generate libraries of novel, trisubstituted quinazoline derivatives for biological screening.[1][16] This strategic, stepwise functionalization underscores the power of the Suzuki-Miyaura reaction in modern synthetic and medicinal chemistry.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Couto, C. G., et al. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Pinto, D. C. G. A., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. [Link]
-
Wang, D., et al. (2001). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Yılmaz, M. K., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Borrego-Varillas, R., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
-
Stanforth, S. P., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
O'Brien, A. G., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Biswas, S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Strotman, N. A., et al. (2011). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Journal of the American Chemical Society. [Link]
-
Shields, J. D., et al. (2020). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Thomson, A. M., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Institutes of Health. [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
-
Thomson, A. M., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Spletstoser, J. T., et al. (2011). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][9]-Fused Indole Heterocycles. National Institutes of Health. [Link]
-
Okita, T., et al. (2021). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. National Institutes of Health. [Link]
-
Wang, G. F., et al. (2016). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. PubMed Central. [Link]
-
Das, B., et al. (2022). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. National Institutes of Health. [Link]
-
Vechorkin, O., & Hu, X. (2012). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health. [Link]
-
ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
Beilstein Journal of Organic Chemistry. Search Results for Suzuki Coupling. [Link]
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- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scilit.com [scilit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselective Buchwald-Hartwig Amination of 2,4-Dichloro-8-fluoroquinazoline
Introduction
Quinazoline scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The ability to precisely install amino functionalities at specific positions on the quinazoline ring is crucial for modulating pharmacological activity. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of C–N bonds.[1][2] This application note provides a detailed guide to the selective Buchwald-Hartwig amination of 2,4-dichloro-8-fluoroquinazoline, a key intermediate for the synthesis of a diverse array of bioactive molecules.
This document will delve into the mechanistic underpinnings that govern the regioselectivity of the amination at the C2 and C4 positions, and provide detailed, field-proven protocols for achieving selective mono-amination at either position, as well as a procedure for sequential di-amination.
Mechanism and Key Considerations for Regioselectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] For a substrate such as this compound, the key challenge lies in controlling which of the two chlorine atoms undergoes oxidative addition to the palladium(0) catalyst.
Inherent Substrate Reactivity
In the absence of a sterically demanding or electronically biasing ligand, the inherent electronic properties of the 2,4-dichloroquinazoline ring dictate the site of initial reaction. The C4 position is electronically more deficient and thus more susceptible to nucleophilic attack than the C2 position. This is due to the greater resonance stabilization of the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr) at C4.[3] Consequently, reactions under thermodynamic control or with less sophisticated catalyst systems tend to favor substitution at the C4 position. Milder reaction conditions often lead to the selective formation of the 4-amino-2-chloro-8-fluoroquinazoline isomer.
Ligand-Controlled Regioselectivity
The choice of phosphine ligand is the most critical parameter for controlling the regioselectivity of the Buchwald-Hartwig amination on dihaloheterocycles. Bulky and electron-rich phosphine ligands can steer the reaction towards a specific position by influencing the steric environment around the palladium center during the oxidative addition step.
-
For C4-selectivity: Less sterically demanding, yet electron-rich ligands can be employed to amplify the inherent electronic preference for the C4 position.
-
For C2-selectivity: Highly hindered biaryl phosphine ligands, such as Xantphos, can override the intrinsic reactivity of the substrate. The steric bulk of these ligands can preferentially direct the palladium catalyst to the less sterically encumbered C2 position, leading to the selective formation of the 2-amino-4-chloro-8-fluoroquinazoline isomer.
The 8-fluoro substituent is an electron-withdrawing group, which is expected to increase the overall reactivity of the quinazoline ring towards oxidative addition. However, its electronic influence on the relative reactivity of the C2 versus C4 positions is likely to be less pronounced than the directing effects of the nitrogen atoms within the quinazoline core and the steric influence of the chosen phosphine ligand.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are designed as starting points for the selective amination of this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific amine substrates. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Selective Amination at the C4 Position
This protocol aims to leverage the inherent reactivity of the substrate to achieve selective amination at the C4 position.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))
-
c-Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
NaOtBu (Sodium tert-butoxide)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd₂(dba)₃ (2 mol%), and c-Xantphos (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene, followed by the amine (1.1 eq).
-
Finally, add NaOtBu (1.4 eq) to the reaction mixture.
-
Stir the reaction mixture at 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ |
| Ligand | c-Xantphos |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 80 °C |
| Selectivity | C4 > C2 |
Protocol 2: Selective Amination at the C2 Position
This protocol utilizes a sterically demanding ligand to override the intrinsic reactivity and achieve selective amination at the C2 position.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
K₃PO₄ (Potassium phosphate)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd(OAc)₂ (3 mol%), and XPhos (6 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane, followed by the amine (1.2 eq).
-
Add K₃PO₄ (2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at 110 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ |
| Ligand | XPhos |
| Base | K₃PO₄ |
| Solvent | 1,4-Dioxane |
| Temperature | 110 °C |
| Selectivity | C2 > C4 |
Protocol 3: Sequential Di-Amination
This protocol describes a two-step, one-pot procedure for the synthesis of 2,4-diamino-8-fluoroquinazolines with two different amines.
Step 1: C4-Amination (as per Protocol 1)
-
Follow the procedure for Protocol 1 to synthesize the 4-amino-2-chloro-8-fluoroquinazoline intermediate. Do not quench or work up the reaction.
Step 2: C2-Amination
-
To the reaction mixture from Step 1, add the second amine (1.5 eq), a second portion of Pd₂(dba)₃ (2 mol%) and c-Xantphos (4 mol%), and NaOtBu (1.5 eq).
-
Increase the reaction temperature to 120 °C and continue stirring.
-
Monitor the reaction for the consumption of the mono-aminated intermediate and the formation of the di-aminated product.
-
Upon completion, cool the reaction to room temperature and perform the work-up and purification as described in Protocol 1.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst | Use fresh palladium precursor and ensure anhydrous and anaerobic conditions. |
| Poorly soluble base | Consider using a more soluble base or a different solvent system. | |
| Poor Regioselectivity | Inappropriate ligand | Screen a variety of phosphine ligands with varying steric bulk. |
| Reaction temperature too high/low | Optimize the reaction temperature to favor the desired isomer. | |
| Side Product Formation | Hydrodehalogenation | Ensure strictly anaerobic conditions and use a non-protic solvent. |
Conclusion
The selective Buchwald-Hartwig amination of this compound is a powerful strategy for the synthesis of functionalized quinazoline derivatives. By carefully selecting the phosphine ligand and optimizing the reaction conditions, researchers can achieve high regioselectivity for either the C4 or C2 position. The protocols provided in this application note serve as a robust starting point for the development of synthetic routes to novel and diverse libraries of quinazoline-based compounds for drug discovery and development.
References
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Benchchem.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Synthesis of 4-aminoquinazolines by palladium-catalyzed intramolecular imidoylation of N-(2-bromoaryl)amidines. Chemistry – A European Journal.
- Effect of the ligand and selectivity on Buchwald-Hartwig reactions. Prezi.
- The Buchwald–Hartwig Amination After 25 Years.
- Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination.
- Palladium-Catalyzed Fluorination of Amino Acid Deriv
- Pd-catalyzed intramolecular C–H activation for the synthesis of fused-1,2,3-triazole quinolines and dihydroquinolines. Organic & Biomolecular Chemistry.
- Recent Developments of Palladium-Catalyzed C(sp3)/C(sp2)
- A new synthesis of imidazolidin-2-ones via Pd-catalyzed carboamin
- Palladium-Catalyzed Synthesis of 1H-Pyrazolo[4,3-c]quinolines and 4-Anilinoquinoline-3-carbonitriles from 4-Chloroquinoline-3-carbaldehydes. European Journal of Organic Chemistry.
- Competing amination and C–H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives. Organic & Biomolecular Chemistry.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry.
- Synthesis of Azidoanilines by the Buchwald-Hartwig Amin
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
- Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs.
- Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry.
- Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evalu
- Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters.
- Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Accounts of Chemical Research.
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
- Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry.
- Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evalu
- Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters.
Sources
Application Notes and Protocols for Regioselective Nucleophilic Substitution on 2,4-Dichloroquinazolines
Introduction: The Quinazoline Scaffold and the Challenge of Regioselectivity
The quinazoline core is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The synthetic versatility of 2,4-dichloroquinazoline as a readily available starting material makes it a cornerstone for the construction of diverse molecular libraries. However, the presence of two reactive chlorine atoms at the C2 and C4 positions introduces the critical challenge of regioselectivity in nucleophilic substitution reactions. Mastering this selectivity is paramount for the rational design and efficient synthesis of novel quinazoline-based drug candidates.
This comprehensive guide provides an in-depth exploration of the principles and protocols governing the regioselective nucleophilic substitution on 2,4-dichloroquinazolines. We will delve into the mechanistic underpinnings of this selectivity, offer detailed, field-proven protocols for the selective functionalization of both the C4 and C2 positions, and provide practical guidance for troubleshooting and optimization.
Theoretical Framework: Unraveling the Basis of Regioselectivity
The regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline is not arbitrary; it is dictated by the intrinsic electronic properties of the quinazoline ring. The generally accepted mechanism for SNAr is a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex.[3]
The preferential attack of nucleophiles at the C4 position under mild conditions is a well-documented phenomenon.[1][2][3][4][5] This can be attributed to several key factors:
-
Higher Electrophilicity of C4: Theoretical studies, including Density Functional Theory (DFT) calculations, have demonstrated that the carbon atom at the C4 position of 2,4-dichloroquinazoline possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 position.[1][2][5] This indicates a greater susceptibility of the C4 position to nucleophilic attack.
-
Lower Activation Energy: The transition state for nucleophilic attack at C4 has a lower activation energy compared to the attack at C2, further supporting the kinetic preference for C4 substitution.[1][2][5]
-
Resonance Stabilization: The intermediate formed upon nucleophilic attack at C4 is better stabilized by resonance, delocalizing the negative charge more effectively over the heterocyclic system.
Consequently, the substitution at the C2 position typically requires more forcing conditions, such as higher temperatures or microwave irradiation, to overcome the higher activation energy barrier.[1][3]
Visualizing the Reaction Pathway
Caption: Generalized workflow for sequential nucleophilic substitution on 2,4-dichloroquinazoline.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with clear steps and explanations for achieving high regioselectivity.
Protocol 1: Regioselective C4-Amination under Mild Conditions
This protocol describes a general and highly reliable method for the selective substitution of the C4-chloro group with a primary or secondary amine.
Materials:
-
2,4-dichloroquinazoline
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine) (1.0-1.2 equivalents)
-
Solvent (e.g., isopropanol, ethanol, THF, or acetonitrile)
-
Base (optional, e.g., triethylamine, diisopropylethylamine) (1.1-1.5 equivalents)
Procedure:
-
To a solution of 2,4-dichloroquinazoline (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).
-
If a base is used, add it to the reaction mixture. The use of a base is often beneficial for scavenging the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically within a few hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with a suitable solvent (e.g., cold ethanol or diethyl ether).
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Protic solvents like isopropanol and ethanol can facilitate the reaction by stabilizing the intermediates. Aprotic solvents like THF and acetonitrile are also effective.
-
Temperature: Room temperature is generally sufficient for the selective C4-amination with most amines, preventing the less favorable C2 substitution.
-
Base: The optional base neutralizes the generated HCl, preventing the protonation of the amine nucleophile and driving the reaction to completion.
Protocol 2: Sequential C2-Amination under Forcing Conditions
This protocol outlines the substitution of the remaining chlorine atom at the C2 position of a 2-chloro-4-substituted quinazoline.
Materials:
-
2-Chloro-4-substituted quinazoline (from Protocol 1)
-
Primary or secondary amine (1.5-2.0 equivalents)
-
High-boiling point solvent (e.g., isopropanol, n-butanol, DMF, or dioxane)
Procedure:
-
Dissolve the 2-chloro-4-substituted quinazoline (1.0 eq) in the chosen high-boiling point solvent.
-
Add the amine (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to reflux (typically >100 °C) or utilize microwave irradiation (e.g., 120-150 °C for 15-60 minutes).[1]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2,4-disubstituted quinazoline.
Causality Behind Experimental Choices:
-
High Temperature/Microwave: These forcing conditions provide the necessary activation energy to overcome the higher energy barrier for nucleophilic attack at the less reactive C2 position.[1][3]
-
Excess Nucleophile: Using a slight excess of the amine can help to drive the reaction to completion.
Protocol 3: Regioselective C4-Alkoxylation/Thiolation
This protocol provides a general method for the selective introduction of O- and S-nucleophiles at the C4 position.
Materials:
-
2,4-dichloroquinazoline
-
Alcohol or thiol (e.g., phenol, thiophenol, sodium methoxide) (1.0-1.2 equivalents)
-
Base (e.g., sodium hydride, potassium carbonate, sodium hydroxide)
-
Solvent (e.g., DMF, DMSO, THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or thiol (1.0-1.2 eq) in the chosen anhydrous solvent.
-
Add the base (1.1 eq) portion-wise at 0 °C to generate the corresponding alkoxide or thiolate in situ.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2,4-dichloroquinazoline (1.0 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial when using strong bases like sodium hydride to prevent quenching.
-
In situ Nucleophile Generation: The pre-formation of the more nucleophilic alkoxide or thiolate by deprotonation with a suitable base is essential for an efficient reaction.
Advanced Protocol: Regioselective C2-Functionalization via Sulfonyl-Azide Chemistry
For challenging C2-substitutions, a more intricate yet powerful strategy involves the use of a sulfonyl leaving group at C4 to facilitate subsequent C2 functionalization.
Caption: Workflow for C2-functionalization via a sulfonyl-azide intermediate.
This multi-step approach leverages the unique reactivity of sulfonyl and azido intermediates to achieve high regioselectivity at the C2 position. The azide-tetrazole tautomerism of the intermediate plays a key role in directing the subsequent nucleophilic attack to the C2 position.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no C4-substitution | Inactive nucleophile, protonated nucleophile, low reaction temperature. | Use a stronger base to generate a more potent nucleophile in situ. Ensure the reaction is not acidic. Gently warm the reaction mixture. |
| Mixture of C2 and C4 substituted products | Reaction conditions are too harsh for selective C4 substitution. | Reduce the reaction temperature and/or reaction time for C4-selective reactions. |
| Low yield in C2-substitution | Insufficiently forcing conditions, decomposition of starting material. | Increase the reaction temperature, consider using microwave irradiation, or switch to a higher-boiling point solvent. Ensure the starting 2-chloro-4-substituted quinazoline is stable under the reaction conditions. |
| Difficulty in purification | Similar polarity of starting material and product, presence of side products. | Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative purification method. |
Summary of Regioselectivity with Different Nucleophiles
| Position | Nucleophile Type | Typical Conditions | Key Considerations |
| C4 | N-nucleophiles (amines) | Room temperature, protic or aprotic solvents. | Highly regioselective and generally high-yielding. |
| C4 | O-nucleophiles (alcohols, phenols) | Requires a base (e.g., NaH, K₂CO₃) to generate the alkoxide/phenoxide. | Anhydrous conditions are often necessary. |
| C4 | S-nucleophiles (thiols, thiophenols) | Requires a base to generate the thiolate. | Generally very efficient due to the high nucleophilicity of sulfur. |
| C2 | N-nucleophiles (amines) | High temperature (reflux) or microwave irradiation. | Requires a pre-functionalized C4 position. |
| C2 | O/S-nucleophiles | Generally requires harsh conditions and may be substrate-dependent. | Less common; may require specialized methods or catalysts. |
Conclusion
The regioselective nucleophilic substitution of 2,4-dichloroquinazolines is a powerful and versatile tool in the synthesis of novel heterocyclic compounds for drug discovery. By understanding the underlying electronic factors that govern the reactivity of the C2 and C4 positions, and by carefully selecting the appropriate reaction conditions, researchers can achieve a high degree of control over the synthetic outcome. The protocols and guidelines presented in this application note provide a solid foundation for the successful and predictable functionalization of the quinazoline scaffold, paving the way for the development of the next generation of quinazoline-based therapeutics.
References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024). Available at: [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring - Chemistry Stack Exchange. (2025). Available at: [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review - SciSpace. (2020). Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (2024). Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchGate. (2024). Available at: [Link]
-
Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - MDPI. (n.d.). Available at: [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. (n.d.). Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed. (2024). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-Amino-4-Substituted-8-Fluoroquinazolines
Introduction: The Significance of the 2-Amino-4-Substituted-8-Fluoroquinazoline Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Within this class, 2-amino-4-substituted quinazolines have garnered significant attention due to their diverse pharmacological activities, most notably as potent kinase inhibitors.[3] These compounds often function by competing with ATP for the kinase binding site, a mechanism crucial in anticancer therapies.[3] The introduction of a fluorine atom at the 8-position can significantly enhance the metabolic stability and binding affinity of the molecule, making the 2-amino-4-substituted-8-fluoroquinazoline framework a highly sought-after target in modern drug discovery.[4]
This guide provides a comprehensive overview and detailed protocols for the synthesis of this important class of molecules, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be robust and adaptable, allowing for the generation of a diverse library of compounds for further investigation.
Synthetic Strategy: A Modular Approach
The synthesis of 2-amino-4-substituted-8-fluoroquinazolines is best approached in a modular fashion. The core strategy involves the initial construction of a key intermediate, 2-amino-8-fluoroquinazolin-4(3H)-one , followed by its activation at the 4-position to enable the introduction of various substituents via nucleophilic aromatic substitution (SNAr).
A [label="2-Amino-3-fluorobenzoic Acid"]; B [label="2-Amino-8-fluoroquinazolin-4(3H)-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="2-Amino-4-chloro-8-fluoroquinazoline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="2-Amino-4-substituted-8-fluoroquinazolines", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B [label=" Cyclization "]; B -> C [label=" Chlorination "]; C -> D [label=" Nucleophilic Substitution (SNAr) "]; }
Figure 1: Overall synthetic workflow.Part 1: Synthesis of the Key Intermediate: 2-Amino-8-fluoroquinazolin-4(3H)-one
The cornerstone of this synthetic route is the efficient preparation of 2-amino-8-fluoroquinazolin-4(3H)-one. This is typically achieved through the cyclization of 2-amino-3-fluorobenzoic acid with a suitable nitrogen source, such as urea or cyanamide. The use of urea is often preferred due to its low cost and operational simplicity.
Protocol 1: Synthesis of 2-Amino-8-fluoroquinazolin-4(3H)-one
Materials:
-
2-Amino-3-fluorobenzoic acid
-
Urea
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP) or sulfolane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-fluorobenzoic acid (1 equivalent) and urea (3-5 equivalents).
-
Add a high-boiling point solvent to create a slurry.
-
Heat the reaction mixture to 180-200 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with a suitable solvent (e.g., ethanol or water) to remove any remaining impurities.
-
Dry the product under vacuum to obtain 2-amino-8-fluoroquinazolin-4(3H)-one as a solid.
Causality behind Experimental Choices:
-
Excess Urea: A significant excess of urea is used to drive the reaction to completion and to compensate for its thermal decomposition at high temperatures.
-
High-Boiling Point Solvent: A high-boiling point solvent is necessary to achieve the required reaction temperature for the cyclization to occur efficiently.
Part 2: Activation of the 4-Position: Synthesis of 2-Amino-4-chloro-8-fluoroquinazoline
To introduce diverse functionalities at the 4-position, the hydroxyl group of the quinazolinone must be converted into a good leaving group. Chlorination is the most common method, typically achieved using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).
Protocol 2: Synthesis of 2-Amino-4-chloro-8-fluoroquinazoline
Materials:
-
2-Amino-8-fluoroquinazolin-4(3H)-one
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Inert solvent (e.g., toluene or acetonitrile)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-8-fluoroquinazolin-4(3H)-one (1 equivalent) in an inert solvent.
-
Add a catalytic amount of DMF.
-
Carefully add phosphoryl chloride (3-5 equivalents) dropwise to the suspension at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
Causality behind Experimental Choices:
-
Inert Atmosphere: The reaction is sensitive to moisture, which can decompose the chlorinating agent and the product.
-
Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack reagent with POCl₃, which is a more reactive chlorinating species.
-
Careful Quenching: The quenching of POCl₃ is highly exothermic and should be performed with caution to control the temperature and prevent hazardous splattering.
Part 3: Diversification at the 4-Position via Nucleophilic Aromatic Substitution (SNAr)
The 2-amino-4-chloro-8-fluoroquinazoline is now primed for the introduction of various nucleophiles at the 4-position. This SNAr reaction is the key step for generating a library of diverse compounds.
// Reactants Quinazoline [label=<
NCl N FNH₂
]; Nucleophile [label="Nu-H"];
// Meisenheimer Complex Meisenheimer [label=<
N⁻Cl NNu-H FNH₂
, fillcolor="#FBBC05"];
// Product Product [label=<
NNu N FNH₂
];
// Edges Quinazoline -> Meisenheimer [label=" + Nu-H "]; Meisenheimer -> Product [label=" - H⁺, - Cl⁻ "]; }
Figure 2: General mechanism of the SNAr reaction.Protocol 3A: Synthesis of 2-Amino-4-anilino-8-fluoroquinazolines
Materials:
-
2-Amino-4-chloro-8-fluoroquinazoline
-
Substituted aniline (e.g., 3-chloroaniline, 4-methoxyaniline)
-
Solvent (e.g., isopropanol, n-butanol, or DMF)
-
Base (optional, e.g., triethylamine or diisopropylethylamine)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-chloro-8-fluoroquinazoline (1 equivalent) and the substituted aniline (1.1-1.5 equivalents) in a suitable solvent.
-
If the aniline is used as its hydrochloride salt, add a non-nucleophilic base (1.2-2 equivalents).
-
Heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, collect it by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 3B: Synthesis of 2-Amino-4-alkoxy-8-fluoroquinazolines
Materials:
-
2-Amino-4-chloro-8-fluoroquinazoline
-
Alcohol (e.g., methanol, ethanol)
-
Strong base (e.g., sodium hydride (NaH) or sodium methoxide)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, add the alcohol (as solvent or in an anhydrous solvent).
-
Carefully add a strong base (1.1 equivalents) at 0 °C to generate the alkoxide in situ.
-
Add a solution of 2-amino-4-chloro-8-fluoroquinazoline (1 equivalent) in the same anhydrous solvent dropwise.
-
Allow the reaction to stir at room temperature or with gentle heating (40-60 °C) for 2-6 hours. Monitor by TLC.
-
Once complete, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3C: Synthesis of 2-Amino-4-(alkylamino)-8-fluoroquinazolines
Materials:
-
2-Amino-4-chloro-8-fluoroquinazoline
-
Primary or secondary amine (e.g., propylamine, piperidine)
-
Solvent (e.g., ethanol, acetonitrile, or DMF)
-
Base (e.g., triethylamine or potassium carbonate)
Procedure:
-
In a sealed tube or a round-bottom flask with a condenser, combine 2-amino-4-chloro-8-fluoroquinazoline (1 equivalent), the amine (2-3 equivalents), and a base (1.5-2 equivalents) in a suitable solvent.
-
Heat the mixture to 80-120 °C for 6-18 hours. Monitor by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Summary of Synthetic Outcomes
| Entry | 4-Substituent | Reagents and Conditions | Yield (%) |
| 1 | 3-Chloroanilino | 3-Chloroaniline, isopropanol, reflux | 85-95 |
| 2 | 4-Methoxyanilino | 4-Methoxyaniline, n-butanol, reflux | 80-90 |
| 3 | Methoxy | Sodium methoxide, methanol, RT | 70-85 |
| 4 | Ethoxy | Sodium ethoxide, ethanol, 60 °C | 75-88 |
| 5 | Propylamino | Propylamine, K₂CO₃, acetonitrile, 80 °C | 65-80 |
| 6 | Piperidin-1-yl | Piperidine, triethylamine, DMF, 100 °C | 70-85 |
Conclusion: A Versatile Platform for Drug Discovery
The synthetic routes detailed in this application note provide a robust and versatile platform for the generation of a wide array of 2-amino-4-substituted-8-fluoroquinazolines. The modular nature of this approach allows for the systematic exploration of structure-activity relationships, which is a cornerstone of modern drug discovery. By following these protocols, researchers can efficiently synthesize novel compounds for biological evaluation, contributing to the development of next-generation therapeutics.
References
-
Al-Suwaidan, I. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals, 15(6), 734. [Link]
-
Biharee, A., et al. (2020). Recent advances on quinazoline derivatives: A potential bioactive scaffold in medicinal chemistry. Molecules, 25(23), 5562. [Link]
-
El-Sayed, M. A. A., et al. (2015). Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives. Med chem, 5(2), 080-087. [Link]
-
Franco, C. H., et al. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 33, 10-28. [Link]
-
Hwang, J. Y., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Bioorganic & Medicinal Chemistry Letters, 31, 127691. [Link]
-
Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 9(3), 246-275. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
Application Notes & Protocols: Synthesis of 2,4-Diamino-8-fluoroquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,4-Diamino-8-fluoroquinazolines
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Among its various substituted forms, the 2,4-diaminoquinazoline framework has garnered significant attention due to its diverse pharmacological activities. These compounds have been identified as potent inhibitors of various enzymes and receptors, leading to their investigation as anticancer, antimicrobial, and antiviral agents.[4][5][6][7][8]
Specifically, the introduction of a fluorine atom at the 8-position of the quinazoline ring can profoundly influence the molecule's physicochemical and biological properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[9] This makes 2,4-diamino-8-fluoroquinazoline derivatives a particularly attractive class of compounds for drug discovery and development.
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2,4-diamino-8-fluoroquinazoline derivatives, with a focus on a reliable and optimized protocol starting from commercially available precursors. We will delve into the rationale behind key experimental choices, offer troubleshooting advice, and present the data in a clear and accessible format.
Synthetic Strategy Overview
The most common and efficient route to 2,4-diamino-8-fluoroquinazoline derivatives involves a convergent synthesis, beginning with the preparation of a key intermediate, 2-amino-3-fluorobenzonitrile. This intermediate is then cyclized with a suitable guanidinylating agent to form the desired quinazoline core.
Herein, we will detail a robust two-step synthesis:
-
Step 1: Synthesis of 2-Amino-3-fluorobenzonitrile. This crucial building block can be prepared from 2-fluoroaniline through a Sandmeyer-type reaction or other methods.[10][11]
-
Step 2: Cyclization to form 8-Fluoro-2,4-diaminoquinazoline. This step involves the reaction of 2-amino-3-fluorobenzonitrile with a guanidinylating agent, such as guanidine hydrochloride, in the presence of a suitable base.
Below is a visual representation of the overall synthetic workflow:
Caption: General synthetic workflow for 2,4-diamino-8-fluoroquinazoline derivatives.
Part 1: Synthesis of the Key Intermediate: 2-Amino-3-fluorobenzonitrile
The synthesis of 2-amino-3-fluorobenzonitrile is a critical first step. While several methods exist, a common approach involves the diazotization of 2-fluoroaniline followed by a Sandmeyer reaction with a cyanide source.
Protocol 1: Synthesis of 2-Amino-3-fluorobenzonitrile
Materials:
-
2-Fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Toluene
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 2-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cyanide solution, ensuring the temperature does not exceed 10 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with toluene (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-amino-3-fluorobenzonitrile by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Causality and Optimization:
-
Temperature Control: Maintaining low temperatures during diazotization is crucial to prevent the decomposition of the unstable diazonium salt.[10]
-
Reagent Stoichiometry: A slight excess of sodium nitrite and the cyanide source is used to ensure complete conversion of the starting material.
-
Purity of Starting Materials: The purity of 2-fluoroaniline is critical, as isomeric impurities can lead to the formation of difficult-to-separate side products.[10]
Part 2: Cyclization to 2,4-Diamino-8-fluoroquinazoline
The final step in the synthesis is the cyclization of 2-amino-3-fluorobenzonitrile with guanidine. This reaction proceeds via a nucleophilic attack of the guanidine on the nitrile group, followed by an intramolecular cyclization.
Protocol 2: Synthesis of 8-Fluoro-2,4-diaminoquinazoline
Materials:
-
2-Amino-3-fluorobenzonitrile
-
Guanidine Hydrochloride
-
Sodium Methoxide (NaOMe) or other suitable base
-
Methanol (anhydrous)
-
2-Propanol
-
Diethyl Ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add 2-amino-3-fluorobenzonitrile (1.0 eq), guanidine hydrochloride (1.5 eq), and anhydrous methanol.
-
Stir the mixture at room temperature to dissolve the solids.
-
-
Base Addition and Reflux:
-
Slowly add a solution of sodium methoxide in methanol (2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and stir to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water and then with a small amount of cold 2-propanol or diethyl ether.
-
Dry the product under vacuum to obtain 8-fluoro-2,4-diaminoquinazoline.
-
Causality and Optimization:
-
Choice of Base: A strong, non-nucleophilic base like sodium methoxide is used to deprotonate the guanidine hydrochloride, generating the free guanidine base which is the active nucleophile.
-
Solvent: Anhydrous methanol is a suitable solvent as it dissolves the reactants and is compatible with the strong base.
-
Reaction Monitoring: TLC is an effective way to monitor the disappearance of the starting material and the formation of the product.
Caption: Simplified mechanism of the cyclization reaction.
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 2,4-diamino-8-fluoroquinazoline.
| Step | Key Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-Fluoroaniline, NaNO₂, CuCN | Water/Toluene | 0-60 | 2-3 | 60-75 |
| 2 | 2-Amino-3-fluorobenzonitrile, Guanidine HCl | Methanol | Reflux | 4-6 | 80-90 |
Troubleshooting and Self-Validation
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete diazotization or decomposition of diazonium salt. | Ensure the temperature is strictly maintained below 5 °C during diazotization. Use fresh sodium nitrite. |
| Inefficient extraction of the product. | Increase the number of extractions or use a different extraction solvent. | |
| Formation of by-products in Step 1 | Presence of isomeric impurities in the starting 2-fluoroaniline. | Use highly pure starting materials. Analyze the purity of the starting material by GC-MS or NMR before use.[10] |
| Incomplete cyclization in Step 2 | Insufficient base or reaction time. | Ensure the use of a sufficient excess of the base. Monitor the reaction by TLC until the starting material is consumed. |
| Deactivated guanidine. | Use freshly opened or properly stored guanidine hydrochloride. | |
| Difficulty in product isolation | Product is soluble in the work-up solvent. | Use minimal amounts of cold solvent for washing the precipitate. |
Conclusion
The synthesis of 2,4-diamino-8-fluoroquinazoline derivatives is a valuable process for the development of new therapeutic agents. The protocols outlined in this guide provide a reliable and optimized pathway to these important compounds. By understanding the underlying chemical principles and potential pitfalls, researchers can efficiently synthesize these molecules for further investigation in drug discovery programs.
References
-
PrepChem. (n.d.). Synthesis of 2-fluorobenzonitrile. Retrieved from [Link]
- Zhang, H., et al. (2025). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega, 10(33), 38175-38181.
- Isendoorn, M. M., et al. (2020). Synthetic Cathepsin B Sensitive Adjuvant‐Peptide Conjugates to Target Intracellular Toll‐Like Receptors 7 and 8. Chemistry – A European Journal, 26(4), 854-863.
- Zhang, H., et al. (2025). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega, 10(33), 38175-38181.
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2018). Synthesis of series of novel 2,4‐diaminoquinazoline derivatives and evaluation of their anticancer activity. Archiv der Pharmazie, 351(11), 1800171.
- Odingo, J., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 22(21), 6065-6074.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Retrieved from [Link]
- Herrera-Vázquez, F., et al. (2020). Design, Synthesis and Evaluation of 2,4‐Diaminoquinazoline Derivatives as Potential Tubulin Polymerization Inhibitors. ChemistrySelect, 5(35), 10933-10940.
- Al-Omary, F. A. M., et al. (2010). Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 20(15), 4561-4565.
- Ghorab, M. M., et al. (2015). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2015, 1-7.
- Schornagel, J. H., et al. (1984). Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells. Biochemical Pharmacology, 33(20), 3251-3255.
- Zhang, H., et al. (2025). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega, 10(33), 38175-38181.
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Application Notes and Protocols for Kinase Assays with 8-Fluoroquinazoline Compounds
Introduction
Protein kinases are a vast and crucial family of enzymes that orchestrate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3] Within the landscape of kinase-targeted drug discovery, quinazoline-based molecules have emerged as a privileged scaffold, forming the core of several FDA-approved inhibitors.[4][5][6][7]
The 8-fluoroquinazoline scaffold represents a promising area for developing novel, selective kinase inhibitors. Recent studies have highlighted derivatives of this scaffold as potent inhibitors of kinases like Aurora A, demonstrating their potential as anticancer agents.[8][9][10] The fluorine substitution at the 8-position can significantly influence the compound's physicochemical properties, including its binding affinity and selectivity profile.
This guide provides a comprehensive overview and detailed protocols for the robust evaluation of 8-fluoroquinazoline compounds. We will delve into state-of-the-art biochemical assays to determine in vitro potency and explore cell-based methodologies to confirm target engagement and cellular efficacy. The causality behind experimental choices is explained to empower researchers to not only execute these protocols but also to adapt and troubleshoot them effectively.
Core Principle: ATP-Competitive Inhibition
Most quinazoline-based inhibitors, including the 8-fluoroquinazoline series, function as ATP-competitive inhibitors.[8] They achieve their effect by binding to the kinase's active site, directly competing with the endogenous substrate, adenosine triphosphate (ATP). This binding event physically obstructs ATP from accessing the catalytic machinery, thereby preventing the transfer of a phosphate group to the target substrate and inhibiting the downstream signaling cascade. Understanding this mechanism is crucial for assay design, particularly concerning the concentration of ATP used in the reaction, which should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure physiological relevance and accurate potency determination.[11]
Caption: ATP-competitive inhibition by an 8-fluoroquinazoline compound.
Part 1: Biochemical Assays for In Vitro Potency (IC₅₀ Determination)
Biochemical assays are the first step in characterizing an inhibitor. They utilize purified recombinant kinase, a specific substrate (often a peptide), and ATP to measure the direct inhibitory effect of the compound on enzymatic activity. The output is typically an IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%.
Luminescence-Based ADP Detection Assay (ADP-Glo™)
This is a robust, high-throughput method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12][13] The luminescent signal is directly proportional to kinase activity, making it an excellent choice for screening and IC₅₀ determination.[14][15]
Principle of Causality: The assay is a two-step process. First, a reagent is added to terminate the kinase reaction and deplete any remaining ATP. This step is critical because high ATP levels would create a massive background signal in the subsequent detection step. The second reagent converts the ADP produced by the kinase back into ATP, which then fuels a luciferase/luciferin reaction to generate a stable, "glow-type" luminescent signal.[12][13] This design provides high sensitivity, allowing for the measurement of even low-activity kinases.[13]
Caption: Workflow for the ADP-Glo™ luminescence-based kinase assay.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a serial dilution of the 8-fluoroquinazoline test compound in DMSO. A common starting concentration is 10 mM. Then, create an intermediate plate by diluting the compounds in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.[11]
-
Kinase Reaction Setup (384-well plate):
-
Add 2.5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of a white, opaque 384-well plate.
-
Add 5 µL of a 2X kinase/substrate mixture (containing the purified recombinant kinase and its specific peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 2.5 µL of a 4X ATP solution to each well to start the reaction.[11] The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes (incubation time may need optimization).
-
-
Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[11]
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used by luciferase to produce light.[13]
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to high (no enzyme) and low (vehicle) controls.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Component | Volume (µL) | Final Concentration |
| Compound/Vehicle | 2.5 | Variable |
| 2X Kinase/Substrate Mix | 5.0 | 1X |
| 4X ATP Solution | 2.5 | 1X (at Kₘ) |
| Total Kinase Reaction Vol. | 10.0 | |
| ADP-Glo™ Reagent | 10.0 | |
| Kinase Detection Reagent | 20.0 | |
| Total Detection Vol. | 40.0 | |
| Table 1: Example reaction setup for a 384-well ADP-Glo™ assay. |
Homogeneous Time-Resolved Fluorescence (HTRF®) Assay
HTRF® is another powerful technology for HTS and inhibitor profiling, combining fluorescence resonance energy transfer (FRET) with time-resolved measurement (TR-FRET).[16]
Principle of Causality: The assay detects the phosphorylated product using a matched pair of antibodies or reagents.[17] A substrate (e.g., a biotinylated peptide) is phosphorylated by the kinase. A phosphorylation-specific antibody labeled with a donor fluorophore (Europium cryptate) and an acceptor fluorophore (e.g., streptavidin-XL665, which binds the biotin tag) are added. When both are bound to the phosphorylated substrate, they are brought into close proximity, allowing FRET to occur. Exciting the donor results in energy transfer and emission from the acceptor. This signal is measured after a time delay to reduce background fluorescence, resulting in a highly sensitive and robust assay.[16]
Experimental Protocol: HTRF® Kinase Assay
-
Reagent Preparation: Prepare working solutions of the biotinylated substrate, kinase, and ATP in an enzymatic buffer. Prepare the detection reagents (Europium-labeled antibody and SA-XL665) in the HTRF detection buffer, which contains EDTA to stop the kinase reaction.[17][18]
-
Kinase Reaction Setup (384-well plate):
-
Add 2 µL of the diluted 8-fluoroquinazoline compound or vehicle control to the wells.
-
Add 4 µL of a 2.5X kinase solution.
-
Add 4 µL of a 2.5X substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for the optimized reaction time (e.g., 10-60 minutes).[17]
-
-
Detection:
-
Add 10 µL of the pre-mixed detection reagents to each well.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.[17]
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).[17]
-
The HTRF ratio (665 nm / 620 nm * 10,000) is calculated, which is proportional to the amount of phosphorylated product.
-
Calculate % inhibition and determine the IC₅₀ as described for the ADP-Glo™ assay.
-
| Component | Volume (µL) |
| Compound/Vehicle | 2 |
| 2.5X Kinase Solution | 4 |
| 2.5X Substrate/ATP Mix | 4 |
| Total Kinase Reaction Vol. | 10 |
| Detection Reagent Mix | 10 |
| Total Detection Vol. | 20 |
| Table 2: Example reaction setup for a 384-well HTRF® assay. |
Part 2: Cell-Based Assays for Cellular Potency and Target Engagement
While biochemical assays are essential, they do not account for cellular factors like membrane permeability, off-target effects, or compound metabolism. Cell-based assays provide a more physiologically relevant context to confirm that the compound can reach its target and exert its inhibitory effect in a living system.[19]
Cellular Phosphorylation Assay (Western Blot)
This method directly assesses the ability of an 8-fluoroquinazoline compound to inhibit the phosphorylation of a kinase's known downstream substrate within the cell.
Principle of Causality: Cells are treated with the inhibitor, which enters the cell and binds to the target kinase. This prevents the kinase from phosphorylating its substrates. After treatment, cells are lysed, and the proteins are separated by gel electrophoresis. A primary antibody specific to the phosphorylated form of the substrate is used to detect the level of phosphorylation. A decrease in the phospho-protein signal in compound-treated cells compared to vehicle-treated cells indicates successful target inhibition.
Caption: General workflow for a Western blot-based cellular phosphorylation assay.
Experimental Protocol: Western Blot
-
Cell Treatment: Seed an appropriate cell line (expressing the target kinase) in 6-well plates and grow to 70-80% confluency. Treat the cells with a serial dilution of the 8-fluoroquinazoline compound for a predetermined time (e.g., 2-24 hours). Include a vehicle (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading on the gel.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Analysis: Quantify the band intensities. Normalize the phospho-protein signal to a loading control (e.g., β-actin or GAPDH) or to the total protein level of the substrate. This normalization corrects for any variations in protein loading.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that directly confirms target engagement in intact cells or tissues without requiring any modification to the compound.[20][21]
Principle of Causality: The foundation of CETSA is ligand-induced thermal stabilization.[21] When a compound binds to its target protein, it generally increases the protein's stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The bound protein will be more resistant to heat-induced denaturation and aggregation compared to the unbound protein. After heating and cell lysis, the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot. A shift to a higher melting temperature in the presence of the compound is direct evidence of target engagement.[22]
Experimental Protocol: CETSA®
-
Cell Treatment: Culture cells and treat them with the 8-fluoroquinazoline compound or vehicle control at a high concentration (e.g., 10-50 µM) for 1-2 hours.
-
Heat Challenge: Harvest the cells, wash, and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C). This method is preferred as it avoids detergents that might interfere with protein complexes.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (containing the soluble proteins) and analyze by Western blot for the target kinase. Plot the band intensity for each sample against the corresponding temperature to generate melting curves for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates stabilization and target engagement.
Isothermal Dose-Response (ITDR) CETSA®: To determine a cellular EC₅₀ for target engagement, a variation called ITDR is used. Cells are treated with a range of compound concentrations and then heated to a single, fixed temperature (chosen from the melt curve to be in the middle of the denaturation range). The amount of soluble protein is then plotted against the compound concentration to generate a dose-response curve.[22]
| Assay Type | Question Answered | Key Output | Throughput |
| Biochemical (ADP-Glo™, HTRF®) | Does the compound inhibit the purified enzyme? | IC₅₀ | High |
| Cellular Phosphorylation (WB) | Does the compound inhibit the kinase's activity in a cell? | EC₅₀ | Low-Medium |
| CETSA® | Does the compound physically bind to the target in a cell? | Thermal Shift / EC₅₀ | Low-Medium |
| Table 3: Comparison of key kinase assay methodologies. |
Conclusion
The evaluation of 8-fluoroquinazoline compounds requires a multi-faceted approach that progresses from direct biochemical characterization to validation in a complex cellular environment. Luminescence-based and TR-FRET assays offer high-throughput, robust platforms for determining in vitro IC₅₀ values and are ideal for initial screening and structure-activity relationship (SAR) studies. Following this, cellular assays are indispensable. Cellular phosphorylation assays confirm that the compound can access and inhibit its target's function in a living cell, while CETSA® provides unequivocal proof of direct target engagement. By employing this tiered, self-validating system of protocols, researchers can confidently characterize the potency and mechanism of their novel 8-fluoroquinazoline kinase inhibitors, paving the way for further drug development.
References
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Cali, J. J., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics. Available from: [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available from: [Link]
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ResearchGate. (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. Available from: [Link]
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Cisbio. How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. Available from: [Link]
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PubChem. Caliper Assay: All assays were performed in 384-well microtiter plates. Available from: [Link]
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Blackwell, L. J., et al. (2009). High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform. Methods in Molecular Biology. Available from: [Link]
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Dai, L., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. Available from: [Link]
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Zhang, J., et al. (2017). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology. Available from: [Link]
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BindingDB. Caliper Assay. Available from: [Link]
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Miettinen, J. J., et al. (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Methods in Enzymology. Available from: [Link]
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Re-Sugiura, K., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Communications Biology. Available from: [Link]
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Wang, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Available from: [Link]
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El-Damasy, D. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties. Life (Basel). Available from: [Link]
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PubMed. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead... Available from: [Link]
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ResearchGate. (PDF) 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead... Available from: [Link]
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Chen, Y-L., et al. (2017). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors. Oncotarget. Available from: [Link]
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Profacgen. Cell-based Kinase Assays. Available from: [Link]
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El-Sayed, N. N. E., et al. (2024). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. RSC Medicinal Chemistry. Available from: [Link]
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ResearchGate. Kinase assay results for compound. Available from: [Link]
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Al-Warhi, T., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids. Molecules. Available from: [Link]
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Janzen, W. P. (2012). Assay Development for Protein Kinase Enzymes. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]
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BMG LABTECH. Kinase assays. Available from: [Link]
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El-Gamal, M. I., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Available from: [Link]
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The Versatility of 2,4-Dichloro-8-fluoroquinazoline in Modern Medicinal Chemistry: Application Notes and Protocols
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Among its many derivatives, 2,4-Dichloro-8-fluoroquinazoline stands out as a highly versatile and reactive intermediate for the synthesis of potent and selective kinase inhibitors. The strategic placement of two chlorine atoms at the C2 and C4 positions provides differential reactivity, allowing for sequential and regioselective functionalization. The fluorine atom at the C8 position can further modulate the compound's physicochemical properties and biological activity, making it an attractive starting point for drug discovery campaigns targeting a variety of cancers and other diseases.[3]
This comprehensive guide provides an in-depth look at the application of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering both a high-level overview of its therapeutic applications and detailed, field-proven protocols for its use in synthesis.
The Strategic Advantage of the Dichlorinated Quinazoline Core
The quinazoline core is a key feature in several FDA-approved kinase inhibitors.[4][5] The power of the 2,4-dichloro-substituted quinazoline lies in the differential reactivity of the two chlorine atoms. The C4 chlorine is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 chlorine. This reactivity difference is the foundation for building molecular complexity in a controlled, stepwise manner, which is a critical aspect of modern drug design.[6]
This differential reactivity allows for the sequential introduction of various substituents, a crucial strategy in developing inhibitors that can target specific isoforms of kinases or overcome drug resistance mechanisms.[7]
Application in the Synthesis of Kinase Inhibitors
This compound and its analogs are instrumental in the development of inhibitors for several key kinase families implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Activating mutations in EGFR are major drivers in non-small-cell lung cancer (NSCLC).[8][9] The quinazoline scaffold is central to many first and third-generation EGFR inhibitors.[8][10] The synthesis of these inhibitors often involves the reaction of a 2,4-dichloroquinazoline derivative with an appropriate aniline to install the key pharmacophore at the C4 position.[11]
Subsequent modifications, often at the C2 position, can be used to fine-tune the inhibitor's selectivity and potency. For instance, macrocyclization strategies have been employed to enhance selectivity for mutant forms of EGFR over the wild-type receptor, thereby reducing off-target effects.[8][9]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role.[12][13] Quinazoline-based compounds have been successfully developed as potent VEGFR-2 inhibitors.[12][14][15] The synthesis of these inhibitors typically leverages the reactivity of the C4 position of a 2,4-dichloroquinazoline intermediate for reaction with a nucleophile, while the C2 position can be further modified to optimize binding to the kinase's active site.[11]
The development of dual EGFR/VEGFR-2 inhibitors, which can simultaneously target tumor cell proliferation and angiogenesis, is an attractive therapeutic strategy, and the 2,4-dichloroquinazoline scaffold provides a versatile platform for creating such multi-targeted agents.[11]
Multi-Kinase Inhibitors for AML and Solid Tumors
The quinazoline core has also been utilized to develop multi-kinase inhibitors targeting enzymes like FLT3 and Aurora kinases, which are implicated in acute myeloid leukemia (AML) and various solid tumors.[4][16][17] Structure-activity relationship (SAR) studies on quinazoline-based compounds have enabled the fine-tuning of inhibitory profiles, leading to the identification of dual FLT3/AURKA inhibitors with potent anti-proliferative activities in cancer cell lines.[2][4]
Synthetic Protocols: Harnessing the Reactivity of this compound
The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and final compounds using 2,4-dichloroquinazoline derivatives. These protocols are based on established and reliable synthetic transformations in medicinal chemistry.
Protocol 1: Synthesis of 2,4-Dichloro-7-fluoroquinazoline
This protocol details the synthesis of a closely related and synthetically important analog, 2,4-dichloro-7-fluoroquinazoline, from 2-amino-4-fluorobenzoic acid. The principles are directly applicable to the synthesis of the 8-fluoro isomer.
Step 1: Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione [1]
-
To a suspension of 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2 L), add acetic acid (80 ml).
-
Under vigorous mechanical stirring, add a solution of sodium cyanate (NaOCN) (105 g, 1.616 mol) in water (800 ml) dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
In small portions, add sodium hydroxide (NaOH) (480 g, 12 mol) while cooling the mixture to room temperature.
-
Slowly add concentrated hydrochloric acid (HCl) (~1.2 L) dropwise to the reaction mixture to adjust the pH to ~4. Be aware of strong foaming.
-
Filter the resulting precipitate, wash with water, and air-dry to obtain 7-fluoroquinazoline-2,4(1H,3H)-dione. The product can be used in the next step without further purification.
Step 2: Synthesis of 2,4-Dichloro-7-fluoroquinazoline [1]
-
In a fume hood, prepare a mixture of 7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol), N,N-diethylaniline (125 g, 0.84 mol), and phosphorus oxychloride (POCl3) (500 ml).
-
Reflux the mixture overnight.
-
Remove the majority of the POCl3 using a rotary evaporator.
-
Carefully pour the residue into a mixture of ice and water (~4 L).
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield 2,4-dichloro-7-fluoroquinazoline.
Protocol 2: Regioselective C4-Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the selective substitution of the C4 chlorine with an amine, a common step in the synthesis of many kinase inhibitors.[6]
-
Dissolve the this compound (1.0 equiv) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Add the desired aniline or amine nucleophile (1.0-1.2 equiv).
-
Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0 equiv).
-
Heat the reaction mixture at a temperature ranging from room temperature to 100 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-4-amino-8-fluoroquinazoline derivative.
Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions
Further functionalization at the C2 or other positions can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[18][19][20]
A. Suzuki-Miyaura Coupling for C-C Bond Formation [18]
-
To a reaction vial, add the 2-chloro-4-substituted-8-fluoroquinazoline (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.5 equiv), a palladium catalyst such as Pd(OAc)2 (0.05 equiv), a phosphine ligand like triphenylphosphine (Ph3P) (0.15 equiv), and a base, typically sodium carbonate (Na2CO3) (3.1 equiv).
-
Flush the vial with an inert gas (e.g., nitrogen or argon).
-
Add a degassed solvent system, such as a 10:1 mixture of 1,2-dimethoxyethane (DME) and water.
-
Stir the reaction mixture at 75 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, add water and extract the product with an organic solvent like dichloromethane (CH2Cl2).
-
Wash the combined organic layers with brine, dry over magnesium sulfate (MgSO4), and concentrate.
-
Purify the residue by column chromatography.
B. Buchwald-Hartwig Amination for C-N Bond Formation [19][21]
-
In a glovebox or under an inert atmosphere, combine the 2-chloro-4-substituted-8-fluoroquinazoline (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., a Buchwald G3 precatalyst, 0.1 mol%), a suitable phosphine ligand (0.1 mol%), and a strong base such as sodium tert-butoxide (NaOt-Bu) (2.0 equiv).
-
Add an anhydrous, degassed solvent, such as dioxane.
-
Seal the reaction vessel and heat to 100 °C, with stirring.
-
Monitor the reaction for completion.
-
Cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product via column chromatography.
Data Presentation
The following table summarizes the inhibitory activities of representative quinazoline derivatives against various kinases, illustrating the impact of substitutions on the quinazoline core.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| BPR1K871 | AURKA | 22 | [4] |
| AURKB | 13 | [4] | |
| FLT3 | 19 | [4] | |
| Compound 11d | VEGFR2 | 5490 | [12] |
| Compound 3f | EGFR Del19 | 119 | [8] |
| EGFR WT | >10,000 | [8] |
Visualization of Key Concepts
Experimental Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow for kinase inhibitors.
Signaling Pathway Inhibition
Caption: Mechanism of kinase inhibition.
Conclusion
This compound and its related analogs are indispensable tools in the arsenal of the modern medicinal chemist. Their well-defined and differential reactivity allows for the systematic and efficient construction of complex molecules with tailored biological activities. As the demand for more selective and potent kinase inhibitors continues to grow, particularly in the face of emerging drug resistance, the strategic application of these versatile building blocks will undoubtedly continue to fuel the discovery of next-generation therapeutics. The protocols and insights provided herein are intended to empower researchers to fully leverage the synthetic potential of this important chemical scaffold.
References
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Coumar, M. S., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget, 7(52), 86239–86256. [Link]
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Jia, Z.-J., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. [Link]
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Marzaro, G., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 70, 647-658. [Link]
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Amrhein, J. A., et al. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry, 65(23), 15679–15697. [Link]
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Coumar, M. S., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget, 7(52), 86239–86256. [Link]
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Coumar, M. S., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Semantic Scholar. [Link]
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Shokeen, M., & Anderson, C. J. (2009). N-{4-[(4,5-Dichloro-2-fluorophenyl)amino]quinazoline-6-yl}-dimethylamine-butylamide. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
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Li, X., et al. (2016). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Iranian Journal of Basic Medical Sciences, 19(11), 1205–1211. [Link]
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Coumar, M. S., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget, 7(52), 86239–86256. [Link]
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Wang, M., et al. (2021). Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. Molecules, 26(3), 564. [Link]
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de Oliveira, R. B., et al. (2020). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]
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Connolly, D. J., et al. (2005). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. The Journal of Organic Chemistry, 70(25), 10384–10387. [Link]
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Sharma, T., et al. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 13(10), 1185–1211. [Link]
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Amrhein, J. A., et al. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry, 65(23), 15679–15697. [Link]
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Gothwal, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105145. [Link]
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Zhang, Y., et al. (2018). Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2563–2567. [Link]
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Sapra, P., & Sharma, P. K. (2011). VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future. Current Pharmaceutical Design, 17(19), 1935–1955. [Link]
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Fors, B. P. (2016). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 6(8), 114. [Link]
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da Silva, A. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 22. [Link]
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Pan, Q., et al. (2023). Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. Bioorganic Chemistry, 141, 106938. [Link]
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Al-Ostoot, F. H., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(3), 405–429. [Link]
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Al-Warhi, T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(12), 3737. [Link]
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Ilardi, E. A., et al. (2023). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 28(13), 5152. [Link]
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Li, J., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(19), 6649. [Link]
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Kwong, F. Y., & So, C. M. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]
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Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett. [Link]
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National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-6-fluoroquinazoline. PubChem. [Link]
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Bala, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(39), 23165–23196. [Link]
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Li, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences, 24(13), 10636. [Link]
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Application Notes and Protocols for the Purification of 2,4-Dichloro-8-fluoroquinazoline Derivatives
Introduction: The Critical Role of Purity in Quinazoline-Based Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The 2,4-dichloro-8-fluoroquinazoline derivative, in particular, is a key intermediate in the synthesis of more complex bioactive molecules.[2][3] The reactivity of the chloro-substituents at the 2 and 4 positions allows for facile nucleophilic substitution, enabling the construction of diverse molecular libraries for drug discovery.
However, the synthetic routes to these intermediates often yield crude products contaminated with starting materials, by-products, and other impurities.[4] The presence of these impurities can have significant downstream consequences, including altered biological activity, a misleading structure-activity relationship (SAR), and potential toxicity. Therefore, robust and efficient purification is a critical and non-negotiable step in the drug development pipeline.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound derivatives, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating systems to ensure the highest degree of purity and reproducibility.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. In the synthesis of this compound, common impurities may include:
-
Unreacted Starting Materials: Such as the corresponding 8-fluoroquinazoline-2,4-dione.
-
By-products of Chlorination: Including partially chlorinated intermediates.
-
Reagents: Excess chlorinating agents (e.g., POCl₃) and their decomposition products.[3][5]
-
Solvent Residues: Organic solvents used in the synthesis and work-up.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to assess the complexity of the impurity profile and guide the selection of the most appropriate purification strategy.[6]
Purification Strategies: A Multi-faceted Approach
The purification of this compound derivatives typically involves a combination of techniques, each leveraging different physicochemical properties of the target compound and its impurities. The most common and effective methods are recrystallization and column chromatography.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful and economical technique for purifying solid compounds based on differences in solubility.[7][8] The principle lies in dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to allow the desired compound to crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[8]
Objective: To achieve high purity (>98%) of this compound through a single recrystallization step.
Materials:
-
Crude this compound
-
Acetone (ACS grade or higher)
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: Acetone is a suitable solvent for the recrystallization of dichlorofluoroquinazoline derivatives.[5] It effectively dissolves the compound at its boiling point while exhibiting lower solubility at reduced temperatures.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of acetone and gently heat the mixture to boiling with stirring. Continue adding small portions of hot acetone until the solid is completely dissolved. Rationale: Using the minimum amount of hot solvent is crucial to maximize the recovery of the purified product upon cooling.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[4]
-
Hot Filtration: If charcoal was used, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling influences crystal size; slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold acetone to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| Oiling out | The compound is insoluble in the hot solvent, or the boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent or a solvent mixture. |
| Low recovery | Too much solvent was used; the compound is too soluble in the cold solvent. | Use the minimum amount of hot solvent; try a different solvent or solvent system where the compound is less soluble at low temperatures.[7] |
| No crystals form | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration; scratch the inside of the flask with a glass rod to induce nucleation. |
Column Chromatography: Separation by Polarity
Column chromatography is a versatile and widely used technique for purifying organic compounds.[7][9] It separates components of a mixture based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (the eluent) is passed through the column.[9] For quinazoline derivatives, a combination of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is commonly used as the eluent.[4][9]
Objective: To separate this compound from closely related impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[9]
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates (silica gel coated)
-
Glass column with stopcock
-
Collection tubes
Procedure:
-
TLC Analysis: Before running the column, determine the optimal solvent system using TLC.[9] Spot the crude material on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system will give the target compound a retention factor (Rf) of 0.2-0.4.[9]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting with the determined solvent system. For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased (by increasing the proportion of ethyl acetate), can provide better separation.[9]
-
Fraction Collection: Collect the eluent in small fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Column Chromatography:
| Problem | Possible Cause | Solution |
| Poor separation | Inappropriate solvent system; column overloading; improper column packing. | Optimize the solvent system using TLC to achieve a greater difference in Rf values. Reduce the amount of crude material loaded. Ensure the column is packed uniformly.[9] |
| Compound stuck on the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Cracked column bed | The column ran dry. | Ensure the solvent level is always above the top of the stationary phase. |
Purity Assessment: The Final Verification
After purification, it is essential to assess the purity of the this compound derivative. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[10]
Protocol 3: HPLC Purity Analysis
Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 5 µm, 4.6 x 250 mm).[10]
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water.[10] A gradient elution may be necessary to resolve all impurities. A common gradient is to start with a higher proportion of water and gradually increase the proportion of acetonitrile.
Sample Preparation: Prepare a solution of the purified compound in the mobile phase at a concentration of approximately 1 mg/mL.[10]
Analysis: Inject the sample and monitor the chromatogram. The purity is typically calculated based on the area percentage of the main peak. For highly accurate quantification, a reference standard is required.
Conclusion
The purification of this compound derivatives is a critical step in the synthesis of novel therapeutic agents. By employing a systematic approach that combines recrystallization and column chromatography, researchers can obtain highly pure material essential for reliable biological evaluation. The protocols and troubleshooting guides provided in this application note offer a robust framework for achieving this goal, ensuring the integrity and quality of compounds advancing through the drug discovery process.
References
- Technical Support Center: Purification of 4-Methylquinazoline and Its Derivatives - Benchchem.
- Technical Support Center: Column Chromatography Protocols for Purifying Quinazolinone Compounds - Benchchem.
- Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC - Benchchem.
- Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives - Benchchem.
- Synthetic approaches for quinazolinone amination towards bioactive quinazolinone derivatives.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC.
- (PDF) Quinazolines Synthesis & QSAR Study - ResearchGate.
- 2,4-Dichloro-7-fluoroquinazoline - PMC - NIH.
- Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents - Longdom Publishing.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
Sources
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Application Note: A Scalable, Two-Step Synthesis of 2,4-Dichloro-8-fluoroquinazoline for Pharmaceutical Research and Development
Abstract
2,4-Dichloro-8-fluoroquinazoline is a pivotal intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of biologically active compounds, including kinase inhibitors for anticancer therapies.[1][2] This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this key building block. We present a robust, two-step protocol starting from commercially available 2-amino-3-fluorobenzoic acid. The methodology is designed for scalability, emphasizing process safety, particularly in the handling of hazardous reagents like phosphorus oxychloride, and includes detailed protocols for synthesis, purification, and characterization. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and life sciences industries.
Introduction and Synthetic Strategy
The quinazoline core is a privileged structure in drug discovery. The strategic placement of a fluorine atom at the 8-position and reactive chloro groups at the 2- and 4-positions makes this compound (CAS 959237-64-0) an ideal precursor for introducing further molecular diversity through nucleophilic substitution reactions.
Our synthetic approach is a reliable two-step process that is amenable to large-scale production:
-
Cyclization: The synthesis begins with the reaction of 2-amino-3-fluorobenzoic acid with sodium cyanate. This proceeds through an in-situ generated urea intermediate, which undergoes intramolecular cyclization under basic conditions to form the stable 8-fluoroquinazoline-2,4(1H,3H)-dione.
-
Chlorination: The resulting dione is subsequently treated with a strong chlorinating agent, phosphorus oxychloride (POCl₃), to yield the target compound, this compound.
This strategy is advantageous due to the accessibility of starting materials, high yields, and straightforward purification procedures.
Overall Synthetic Scheme
The complete two-step synthesis is illustrated below.
Figure 1: Two-step synthesis of this compound.
Part 1: Synthesis of 8-Fluoroquinazoline-2,4(1H,3H)-dione
Principle and Rationale
This reaction is a classic method for constructing the quinazoline-2,4-dione core. 2-amino-3-fluorobenzoic acid is first treated with sodium cyanate in a weakly acidic aqueous solution to form a urea derivative. Subsequent heating in the presence of a strong base (NaOH) facilitates an intramolecular nucleophilic acyl substitution, where the remaining amino group attacks one of the carbonyls of the urea moiety, leading to ring closure. The reaction mixture is then carefully acidified to precipitate the dione product. This procedure is analogous to established methods for similar substituted quinazolinediones.[3]
Materials and Equipment
| Material | Grade | CAS No. | Supplier |
| 2-Amino-3-fluorobenzoic acid | ≥98% | 4389-53-3 | Commercial |
| Sodium Cyanate (NaOCN) | ≥96% | 917-61-3 | Commercial |
| Acetic Acid, Glacial | ACS | 64-19-7 | Commercial |
| Sodium Hydroxide (NaOH) | Reagent | 1310-73-2 | Commercial |
| Hydrochloric Acid (HCl), conc. | ACS | 7647-01-0 | Commercial |
| Deionized Water | - | - | In-house |
-
Equipment: Jacketed glass reactor with overhead mechanical stirrer, temperature probe, addition funnel, pH meter, filtration apparatus (e.g., Buchner funnel), vacuum oven.
Detailed Experimental Protocol
-
Reactor Setup: Charge a 5 L jacketed reactor equipped with an overhead stirrer, temperature probe, and addition funnel with deionized water (2.0 L).
-
Initial Suspension: Add 2-amino-3-fluorobenzoic acid (155 g, 1.0 mol) and glacial acetic acid (80 mL) to the reactor. Stir vigorously to form a suspension.
-
Cyanate Addition: In a separate beaker, dissolve sodium cyanate (130 g, 2.0 mol) in deionized water (800 mL). Add this solution dropwise to the reactor suspension over 30-45 minutes, maintaining the internal temperature below 30°C.
-
Urea Formation: Stir the reaction mixture at room temperature for 1 hour.
-
Cyclization: Carefully add a solution of sodium hydroxide (480 g, 12.0 mol) in water (1.0 L) in portions, ensuring the temperature does not exceed 50°C. Once the addition is complete, heat the mixture to 85-90°C and maintain for 2 hours.
-
Precipitation: Cool the reaction mixture to below 10°C using a chiller. Slowly add concentrated hydrochloric acid dropwise to adjust the pH to ~4. Caution: Vigorous gas evolution (CO₂) and foaming will occur.[3] Ensure adequate headspace in the reactor.
-
Isolation: Stir the resulting thick slurry at 5-10°C for 30 minutes. Collect the precipitate by filtration, wash the filter cake thoroughly with cold deionized water (3 x 500 mL), and then with a small amount of cold acetone.
-
Drying: Dry the solid in a vacuum oven at 60-70°C to a constant weight.
-
Expected Yield: 148-162 g (82-90%) of 8-fluoroquinazoline-2,4(1H,3H)-dione as an off-white solid. The material is typically used in the next step without further purification.
-
Part 2: Synthesis of this compound
Principle and Rationale
The conversion of the quinazolinedione to the dichloro derivative is achieved by heating with phosphorus oxychloride (POCl₃). POCl₃ acts as both the chlorinating agent and the solvent. The lactam oxygen atoms of the dione are converted into chloro groups, forming the aromatic quinazoline ring system. A catalytic amount of a tertiary amine, such as N,N-diethylaniline, is often added to accelerate the reaction.[3]
CRITICAL SAFETY PRECAUTIONS: Handling Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a highly hazardous substance that requires strict safety protocols. All personnel must be thoroughly trained before handling this reagent.
-
Corrosivity and Toxicity: POCl₃ is extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[4] It is toxic if inhaled or swallowed.[5]
-
Water Reactivity: It reacts violently with water, releasing heat and large quantities of toxic and corrosive hydrogen chloride (HCl) gas.[5][6] NEVER use water to extinguish a POCl₃ fire; use dry chemical or CO₂ extinguishers.[7]
-
Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[6] Facilities must be equipped with an emergency eyewash station and safety shower in the immediate vicinity.[4][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Spill & Waste: Absorb spills with inert material like vermiculite or dry sand and place in a sealed container for hazardous waste disposal.[4] Do not use combustible materials. Quench waste POCl₃ and clean equipment under controlled conditions, typically by slow addition to a stirred, cooled base solution or isopropanol.
Materials and Equipment
| Material | Grade | CAS No. | Supplier |
| 8-Fluoroquinazoline-2,4(1H,3H)-dione | As synthesized | 16298-03-6 | In-house |
| Phosphorus Oxychloride (POCl₃) | Reagent | 10025-87-3 | Commercial |
| N,N-Diethylaniline | ≥99% | 91-66-7 | Commercial |
| Dichloromethane (DCM) | ACS | 75-09-2 | Commercial |
| Ice | - | - | In-house |
-
Equipment: Three-neck round-bottom flask or reactor, reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), heating mantle, temperature probe, mechanical stirrer, large quenching vessel, filtration apparatus.
Detailed Experimental Protocol
-
Reactor Setup: In a certified chemical fume hood, equip a 2 L three-neck flask with a mechanical stirrer, reflux condenser (with gas scrubber), and a temperature probe. Ensure the entire setup is dry.
-
Charging Reagents: Charge the flask with 8-fluoroquinazoline-2,4(1H,3H)-dione (144 g, 0.8 mol), N,N-diethylaniline (125 g, 0.84 mol), and phosphorus oxychloride (500 mL, 5.35 mol).
-
Reaction: Heat the stirred mixture to reflux (approx. 105-110°C) and maintain for 12-16 hours (overnight). The reaction can be monitored by TLC or HPLC for the disappearance of the starting material.
-
POCl₃ Removal: After cooling to room temperature, remove the excess POCl₃ under reduced pressure using a rotary evaporator equipped with a base trap.
-
Quenching (CRITICAL STEP): Prepare a large vessel (e.g., 10 L beaker or reactor) containing a mixture of crushed ice and water (~4 L). While stirring the ice/water mixture vigorously, pour the cooled reaction residue slowly and carefully onto the ice. The addition should be done in a dropwise manner or in a thin stream to control the highly exothermic reaction.
-
Precipitation and Isolation: A precipitate will form. Continue stirring the slurry for 30-60 minutes in the ice bath. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.
-
Expected Yield: 155-170 g (90-97%) of this compound as a solid.
-
-
Purification (Optional): If required, the product can be further purified by recrystallization from acetone or a hexane/ethyl acetate mixture.[3]
Process Workflow and Data Summary
Overall Process Workflow
The following diagram outlines the complete workflow from starting materials to the final, purified product, including key quality control checkpoints.
Figure 2: End-to-end workflow for the synthesis of this compound.
Data Summary Table
| Parameter | Step 1: Dione Synthesis | Step 2: Chlorination |
| Key Starting Material | 2-Amino-3-fluorobenzoic acid | 8-Fluoroquinazoline-2,4(1H,3H)-dione |
| Scale (Starting Moles) | 1.0 mol | 0.8 mol |
| Key Reagents | NaOCN, NaOH, HCl | POCl₃, N,N-Diethylaniline |
| Solvent | Water | Phosphorus Oxychloride |
| Reaction Temperature | 85-90 °C | Reflux (~105-110 °C) |
| Reaction Time | ~4 hours | 12-16 hours |
| Typical Yield | 82-90% | 90-97% |
| Product Appearance | Off-white solid | Light yellow to tan solid |
| Product Purity (Crude) | >95% | >95% |
References
- Material Safety Data Sheet - Phosphorus Oxychloride. (n.d.). Cole-Parmer.
- Phosphorus oxychloride - SAFETY DATA SHEET. (2025, December 19). Thermo Fisher Scientific.
- Hazard Summary: PHOSPHORUS OXYCHLORIDE. (n.d.). New Jersey Department of Health.
- Phosphorus oxychloride - Report. (n.d.). CAMEO Chemicals, NOAA.
- PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. (2015, April 9). Loba Chemie.
- Saleh, A. M., et al. (2017). Synthesis and Characterization of New 8-trifluloromethyl Quinazolin-2,4-(3H)-Dione Nucleosides. Semantic Scholar.
- Study on Synthesis and Characterization of New 8-Trifluloromethyl Quinazolin-2,4-(3H)-Dione. (2021, September 20). YouTube.
- Zahran, M. A.-H., et al. (n.d.). Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. Asian Journal of Chemistry.
- 2,4-Dichloroquinazoline synthesis. (n.d.). ChemicalBook.
- Synthesis and Characterization of New 8-trifluloromethyl Quinazolin-2,4-(3H)-Dione Nucleosides. (2017, January 23). Semantic Scholar.
- Jia, Y., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740.
- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020, April 16). ACS Omega.
- Preparation of 2,4-dichloroquinazoline. (n.d.). Google Patents.
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022, June 10). PMC - PubMed Central.
- Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022, October 14). ResearchGate.
- This compound. (n.d.). ChemScene.
- This compound. (n.d.). Sigma-Aldrich.
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One-Pot Synthesis of Functionalized 8-Fluoroquinazolines: An Application Note and Protocol for Medicinal Chemistry
Introduction: The Strategic Importance of 8-Fluoroquinazolines in Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine into drug candidates has become a powerful tool to modulate key pharmacological properties such as metabolic stability, membrane permeability, and binding affinity.[3][4] Specifically, the introduction of a fluorine atom at the 8-position of the quinazoline ring can induce unique conformational constraints and electronic properties, offering a promising avenue for the development of novel therapeutics.[5]
This application note provides a comprehensive guide to the one-pot synthesis of functionalized 8-fluoroquinazolines, a streamlined approach that enhances efficiency by avoiding the isolation of intermediates.[6] We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the rationale behind the methodological choices, empowering researchers to leverage this powerful synthetic strategy.
Core Principle: A Copper-Catalyzed One-Pot Annulation Strategy
The synthesis of the quinazoline core often involves the construction of the pyrimidine ring onto a pre-existing benzene derivative. One-pot methodologies have gained significant traction due to their operational simplicity and improved yields.[6] Among the various catalytic systems, copper-based catalysts have proven to be particularly effective in facilitating the necessary C-N bond formations and cyclization steps.[1][7]
Our featured protocol adapts a copper-catalyzed one-pot reaction involving a three-component condensation. This approach offers a convergent and flexible route to diversely functionalized 8-fluoroquinazolines.
Reaction Mechanism and Rationale
The one-pot synthesis proceeds through a cascade of reactions, catalyzed by a copper(I) species. The proposed mechanism is illustrated below. The choice of a copper catalyst is predicated on its ability to facilitate oxidative C-H amination and subsequent cyclization pathways.[1]
Figure 1: Proposed workflow for the one-pot synthesis of 8-fluoroquinazolines.
The reaction is initiated by the copper-catalyzed condensation of the aldehyde and ammonia (from ammonium acetate) with the 2-amino-3-fluorobenzonitrile. This is followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the final quinazoline product. The fluorine atom at the 3-position of the starting benzonitrile ultimately resides at the 8-position of the quinazoline ring.
Experimental Protocol: One-Pot Synthesis of 2-Aryl-8-fluoroquinazolines
This protocol provides a general procedure for the synthesis of 2-aryl-8-fluoroquinazolines. Researchers should optimize conditions for specific substrates.
Materials:
-
2-Amino-3-fluorobenzonitrile
-
Substituted aromatic aldehyde
-
Copper(I) iodide (CuI)
-
Ammonium acetate (NH₄OAc)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-fluorobenzonitrile (1.0 mmol), the desired aromatic aldehyde (1.2 mmol), ammonium acetate (2.0 mmol), and copper(I) iodide (0.1 mmol, 10 mol%).
-
Add dimethyl sulfoxide (5 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 2-aryl-8-fluoroquinazoline.
Data Presentation: Expected Yields and Characterization
The yields of the one-pot synthesis are generally good to excellent, depending on the electronic nature of the substituents on the aromatic aldehyde.
| Entry | R in Ar-CHO | Yield (%) |
| 1 | Phenyl | 85 |
| 2 | 4-Methylphenyl | 88 |
| 3 | 4-Methoxyphenyl | 92 |
| 4 | 4-Chlorophenyl | 78 |
| 5 | 4-Nitrophenyl | 72 |
Table 1: Representative yields for the one-pot synthesis of 2-aryl-8-fluoroquinazolines.
The synthesized compounds should be characterized by standard spectroscopic methods. The presence of the fluorine atom can be confirmed by ¹⁹F NMR spectroscopy. The intramolecular hydrogen bonding between the N-H and the fluorine atom in certain functionalized fluoroquinazolines can be observed through a downfield shift of the NH proton signal in the ¹H NMR spectrum.[5][8]
Troubleshooting and Methodological Considerations
-
Low Yields: In cases of low yields, particularly with electron-withdrawing groups on the aldehyde, increasing the reaction temperature or time may be beneficial. Alternatively, a more active copper catalyst or the addition of a ligand could be explored.[1]
-
Side Reactions: The formation of byproducts can occur. Careful monitoring by TLC and optimization of the purification protocol are crucial.
-
Solvent Choice: While DMSO is a common solvent for such reactions, other high-boiling polar aprotic solvents can be screened for improved performance with specific substrates.
-
Catalyst Loading: The optimal catalyst loading should be determined empirically. While 10 mol% is a good starting point, it may be possible to reduce the loading for highly reactive substrates.
Conclusion and Future Directions
This one-pot, copper-catalyzed approach provides an efficient and versatile method for the synthesis of functionalized 8-fluoroquinazolines.[1] The operational simplicity and good to excellent yields make it an attractive strategy for generating libraries of these compounds for drug discovery programs.[9] The principles outlined in this guide can be extended to the synthesis of other substituted fluoroquinazolines by varying the starting materials. Further exploration into the use of other transition metal catalysts and the development of asymmetric variations of this reaction are promising areas for future research.[10][11]
References
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (n.d.). MDPI. Retrieved from [Link]
-
Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega. Retrieved from [Link]
-
Synthesis of Functionalized Quinazolines and Quinazolinones: A Theoretical and Experimental Investigation of Photophysical Properties and Biological Activities. (2025). ResearchGate. Retrieved from [Link]
-
One–Pot Synthesis of Quinazolin–4(3H) –ones Catalyzed by 2,4,6–Trichloro–1,3,5–triazine (TCT) Under Solvent–Free Conditions. (n.d.). Ariston Publications. Retrieved from [Link]
-
Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers. Retrieved from [Link]
-
Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. (2021). National Institutes of Health. Retrieved from [Link]
-
Enantioselective Synthesis of Fluoro–Dihydroquinazolones and –Benzooxazinones by Fluorination-Initiated Asymmetric. (n.d.). eScholarship.org. Retrieved from [Link]
-
Enantioselective Synthesis of Fluoro-Dihydroquinazolones and -Benzooxazinones by Fluorination-Initiated Asymmetric Cyclization Reactions. (2015). PubMed. Retrieved from [Link]
-
Importance of Fluorine in Benzazole Compounds. (2020). National Institutes of Health. Retrieved from [Link]
-
Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. (2025). ResearchGate. Retrieved from [Link]
-
Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Fluorine-containing heterocycles: XVIII. Monofluoro derivatives of quinazolines and 1,3-benzothiazin-4-ones. (2025). ResearchGate. Retrieved from [Link]
-
Intramolecular N-H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. (2022). PubMed. Retrieved from [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dichloroquinazolines
Introduction
Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer agents, kinase inhibitors, and antibacterial drugs.[1][2][3][4][5] The functionalization of the quinazoline ring is therefore of paramount importance in drug discovery and development. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of substituted quinazolines, offering a direct and efficient means to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][6] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 2,4-dichloroquinazoline, a readily available starting material for the synthesis of diverse quinazoline derivatives.
The regioselectivity of these reactions is a key consideration. For 2,4-dichloroquinazoline, cross-coupling reactions typically occur preferentially at the more electrophilic C-4 position.[1] This inherent reactivity allows for selective monofunctionalization, followed by subsequent modification at the C-2 position, providing a strategic approach to 2,4-disubstituted quinazolines.
Core Concepts and Mechanistic Overview
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki, and Sonogashira reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.[7][8][9]
The Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2,4-dichloroquinazoline) to form a Pd(II) intermediate.
-
Transmetalation/Amine Coordination: In reactions like the Suzuki coupling, an organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium center.[8] In the Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[7]
Application Notes and Protocols
The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions of 2,4-dichloroquinazoline.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-chloroquinazolines and 2,4-Diarylquinazolines
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. With 2,4-dichloroquinazoline, selective mono-arylation at the C-4 position can be achieved, followed by a second coupling at the C-2 position.[1]
Protocol: Selective C-4 Arylation
Materials:
-
2,4-dichloroquinazoline
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 2,4-dichloroquinazoline (1.0 equiv.), arylboronic acid (1.2 equiv.), sodium carbonate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.1 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-chloro-4-arylquinazoline.
Protocol: Subsequent C-2 Arylation
Materials:
-
2-Chloro-4-arylquinazoline (from the previous step)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, combine 2-chloro-4-arylquinazoline (1.0 equiv.), arylboronic acid (1.5 equiv.), potassium carbonate (3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add degassed toluene and water (10:1 v/v).
-
Heat the mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 2,4-diarylquinazoline.
| Entry | Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,4-dichloroquinazoline | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 2 | 2-chloro-4-phenylquinazoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 78 |
Sonogashira Coupling: Synthesis of 2-Alkynyl-4-chloroquinazolines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[11] For 2,4-dichloroquinazoline, selective alkynylation at the C-4 position is typically observed.[12]
Protocol: C-4 Alkynylation
Materials:
-
2,4-dichloroquinazoline
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add 2,4-dichloroquinazoline (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add degassed THF and triethylamine.
-
Add the terminal alkyne (1.1 equiv.) dropwise at room temperature.
-
Stir the reaction at room temperature for 6-18 hours, monitoring by TLC.
-
After completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 4-alkynyl-2-chloroquinazoline.[12]
| Entry | Substrate | Alkyne | Catalyst System | Base | Solvent | Temp | Yield (%) |
| 1 | 2,4-dichloroquinazoline | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | TEA | THF | RT | 92 |
| 2 | 2,4-dichloroquinazoline | 1-Hexyne | PdCl₂(PPh₃)₂/CuI | TEA | THF | RT | 88 |
Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-chloroquinazolines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[10][13] This reaction allows for the introduction of a wide range of primary and secondary amines at the C-4 position of the quinazoline core.
Protocol: C-4 Amination
Materials:
-
2,4-dichloroquinazoline
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) to a Schlenk tube.
-
Add toluene, followed by 2,4-dichloroquinazoline (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 100 °C for 8-16 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 4-amino-2-chloroquinazoline.
| Entry | Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,4-dichloroquinazoline | Aniline | Pd(OAc)₂/XPhos | NaOtBu | Toluene | 100 | 90 |
| 2 | 2,4-dichloroquinazoline | Morpholine | Pd(OAc)₂/XPhos | NaOtBu | Toluene | 100 | 85 |
Heck Reaction: Synthesis of 4-Alkenyl-2-chloroquinazolines
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[14][15] This reaction can be used to introduce vinyl groups at the C-4 position of the quinazoline ring.
Protocol: C-4 Vinylation
Materials:
-
2,4-dichloroquinazoline
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add 2,4-dichloroquinazoline (1.0 equiv.), palladium(II) acetate (0.03 equiv.), and tri(o-tolyl)phosphine (0.06 equiv.).
-
Evacuate and backfill with argon or nitrogen.
-
Add degassed DMF and triethylamine.
-
Add the alkene (1.5 equiv.).
-
Heat the reaction to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, pour it into water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow Visualization
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. Key to ensuring reproducibility and success are:
-
Inert Atmosphere: The use of an inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxygen. Proper degassing of solvents and purging of the reaction vessel are essential.
-
Purity of Reagents: The purity of the starting materials, catalysts, ligands, and solvents can significantly impact the reaction outcome.
-
Reaction Monitoring: Close monitoring of the reaction progress by techniques such as TLC, GC-MS, or LC-MS allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.
-
Consistent Stoichiometry: The precise measurement of all reagents, especially the catalyst and ligand, is crucial for achieving high yields and selectivity.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized quinazolines. The protocols outlined in this guide provide a solid foundation for researchers in medicinal chemistry and drug development to access a wide array of 2,4-disubstituted quinazoline derivatives. By understanding the underlying mechanisms and adhering to best practices in experimental execution, these powerful reactions can be reliably employed to accelerate the discovery of new therapeutic agents.
References
-
Molecules. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]
-
Bioorganic & Medicinal Chemistry. (2016). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. [Link]
-
Beilstein Journal of Organic Chemistry. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. [Link]
-
National Institutes of Health. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. [Link]
-
Molecules. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]
-
National Institutes of Health. (2017). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines. [Link]
-
ACS Publications. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
National Institutes of Health. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]
-
National Institutes of Health. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]
-
Sci-Hub. (2008). ChemInform Abstract: Synthesis of 2-Alkynylquinolines from 2-Chloro and 2,4-Dichloroquinoline via Pd/C-Catalyzed Coupling Reaction in Water. [Link]
-
National Institutes of Health. (2012). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. [Link]
-
National Institutes of Health. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
-
ResearchGate. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Royal Society of Chemistry. (2019). Palladium-catalyzed cascade cyclization of isocyanides with di-(o-iodophenyl)sulfonylguanidines: access to heterocyclic fused quinazolines. [Link]
-
ResearchGate. (2015). ChemInform Abstract: Synthesis of Quinazolines and Quinazolinones via Palladium-Mediated Approach. [Link]
-
ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. [Link]
-
Semantic Scholar. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Springer. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ResearchGate. (2010). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
ResearchGate. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Wiley Online Library. (n.d.). The Intramolecular Heck Reaction. [Link]
-
PubMed. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
Organic Reactions. (2019). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY STEREO CENTERS. [Link]
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Strategic Deprotection of 8-Fluoroquinazoline Intermediates in Medicinal Chemistry
An Application Guide:
Abstract
The 8-fluoroquinazoline scaffold is a privileged structural motif in modern drug discovery, valued for the ability of the fluorine atom to modulate metabolic stability, pKa, and binding affinity. The synthesis of complex 8-fluoroquinazoline derivatives invariably requires the use of protecting groups, particularly for nitrogen atoms within the quinazoline core or on exocyclic amines. The final deprotection step is critical and must be executed with high fidelity, preserving the integrity of the C-F bond and other sensitive functionalities. This guide provides a comprehensive overview of deprotection strategies for common amine protecting groups—Boc, Cbz, and SEM—in the context of 8-fluoroquinazoline intermediates. We delve into the mechanistic rationale behind various deprotection protocols, offer field-tested, step-by-step procedures, and present a logical framework for selecting the optimal strategy based on substrate-specific constraints.
Introduction: The Challenge and Importance of the 8-Fluoroquinazoline Core
Quinazoline derivatives are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs with applications as anticancer agents, anti-inflammatories, and antibacterials.[1][2][3] The introduction of a fluorine atom at the 8-position can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This is due to the unique properties of fluorine: its high electronegativity, small size, and the exceptional strength of the carbon-fluorine (C-F) bond.[4][5]
The inherent stability of the C-F bond is a double-edged sword. While it imparts metabolic robustness, its resilience must be considered during synthetic manipulations.[4][6][7] The primary challenge in the final stages of synthesizing 8-fluoroquinazoline analogues is the selective removal of protecting groups without compromising this critical C-F bond or other sensitive parts of the molecule. This guide addresses this challenge by providing detailed protocols and strategic advice for the deprotection of key intermediates.
Foundational Principles: Orthogonality and C-F Bond Stability
Successful multi-step synthesis hinges on the principle of orthogonal protection . This strategy employs protecting groups that can be removed under distinct, non-interfering conditions.[8][9] For an 8-fluoroquinazoline intermediate, one might need to remove a Boc group with acid while leaving a Cbz group intact, or cleave a SEM group with fluoride ions without affecting an acid-labile ester.
A crucial consideration for all strategies is the stability of the aryl C-F bond. This bond is one of the strongest in organic chemistry, with a bond dissociation energy of around 485-488 kJ/mol.[4][6] It is exceptionally resistant to most chemical reagents, including strong acids, bases, oxidants, and the conditions of catalytic hydrogenolysis.[6][10] Therefore, the risk of cleaving the 8-fluoro substituent during the deprotection of common amine protecting groups is minimal, allowing for a broad range of chemical strategies.
Deprotection of N-Boc (tert-Butoxycarbonyl) Groups
The Boc group is a widely used, acid-labile protecting group for amines.[9] Its removal generates a carbamic acid intermediate that spontaneously decarboxylates to yield the free amine, carbon dioxide, and a tert-butyl cation.[11] The primary challenge is managing the reactive t-butyl cation, which can cause unwanted side reactions like alkylation of electron-rich aromatics or thiols.[12]
3.1. Strategy 1: Strong Acid Deprotection (TFA or HCl)
This is the most common and robust method for Boc removal. Trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate is typically used.
Causality: Strong acids efficiently protonate the carbamate oxygen, facilitating the elimination of the stable tert-butyl cation. The choice of acid and solvent can be tailored to the substrate's solubility and the presence of other acid-sensitive groups.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Materials:
-
N-Boc-8-fluoroquinazoline intermediate (1.0 equiv)
-
Dichloromethane (DCM), reaction grade
-
Trifluoroacetic acid (TFA, 5-10 equiv)
-
Triethylsilane (TES, 1-2 equiv, optional scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the N-Boc protected substrate (1.0 equiv) in DCM (approx. 0.1–0.2 M concentration).
-
If the substrate is susceptible to alkylation, add triethylsilane (1-2 equiv) as a cation scavenger.[12]
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM or ethyl acetate and cautiously add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine. Further purification may be performed by column chromatography or recrystallization if necessary.
-
-
Safety Precautions: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The neutralization step is exothermic and releases CO₂ gas; perform it slowly and with caution.
3.2. Strategy 2: Thermolytic Deprotection in Fluorinated Alcohols
For substrates sensitive to strong acids, a milder thermolytic approach using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) offers an excellent alternative.[13][14] These reactions can be significantly accelerated using microwave irradiation.[14]
Causality: Fluorinated alcohols are highly polar yet poorly nucleophilic, and their ability to stabilize charged intermediates facilitates the thermal cleavage of the Boc group, often in the absence of any added acid.[14] HFIP is a stronger promoter of deprotection than TFE.[14]
Protocol 2: Microwave-Assisted Boc Deprotection in TFE
-
Materials:
-
N-Boc-8-fluoroquinazoline intermediate (1.0 equiv)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Equipment:
-
Microwave synthesis reactor with appropriate reaction vessels
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the N-Boc protected substrate in TFE in a microwave-safe reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 10-30 minutes. Monitor the reaction pressure and temperature carefully.
-
After the reaction is complete (as determined by LC-MS), cool the vessel to room temperature.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified as needed.
-
-
Safety Precautions: Microwave synthesis should only be performed in dedicated reactors. Ensure the reaction volume does not exceed the manufacturer's recommendations for the vessel size to prevent over-pressurization.
Deprotection of N-Cbz (Carboxybenzyl) Groups
The Cbz group is a versatile protecting group for amines, stable to both acidic and basic conditions, making it orthogonal to Boc and Fmoc groups.[9][15] Its removal is most classically achieved by catalytic hydrogenolysis.
4.1. Strategy 1: Catalytic Hydrogenolysis
This method is exceptionally mild and clean, producing toluene and carbon dioxide as the only byproducts. It is highly compatible with the robust 8-fluoro substituent.
Causality: A palladium catalyst (typically on a carbon support) facilitates the reaction of molecular hydrogen (H₂) with the Cbz group. The benzyl C-O bond is reductively cleaved, releasing the unstable carbamic acid, which then decarboxylates.[15]
Protocol 3: Cbz Deprotection via Hydrogenolysis
-
Materials:
-
N-Cbz-8-fluoroquinazoline intermediate (1.0 equiv)
-
Palladium on carbon (Pd/C, 10% w/w, 5-10 mol% Pd)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite® or a syringe filter for catalyst removal
-
-
Equipment:
-
Three-neck round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
-
Vacuum/inert gas manifold
-
Hydrogen balloon
-
-
Procedure:
-
Dissolve the N-Cbz protected substrate in a suitable solvent (e.g., MeOH, EtOAc).
-
Carefully add Pd/C catalyst to the solution under an inert atmosphere (e.g., N₂ or Ar). Note: Pd/C can be pyrophoric.
-
Seal the flask, evacuate the atmosphere, and backfill with H₂ gas. Repeat this cycle three times.
-
Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the reaction vigorously at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
-
Safety Precautions: Hydrogen gas is highly flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources. Palladium on carbon can ignite in the presence of air and solvents; handle with care.
4.2. Strategy 2: Acid-Mediated Deprotection
In cases where a molecule contains other functionalities sensitive to reduction (e.g., alkenes, alkynes, or nitro groups), an acid-mediated Cbz removal provides a valuable orthogonal approach.[16]
Causality: Strong acids, particularly in specific solvent systems, can effect the cleavage of the Cbz group. A modern and effective method uses methanesulfonic acid (MsOH) in hexafluoroisopropanol (HFIP), which offers a mild alternative to harsher conditions like HBr in acetic acid.[17]
Protocol 4: Cbz Deprotection using MsOH in HFIP
-
Materials:
-
N-Cbz-8-fluoroquinazoline intermediate (1.0 equiv)
-
Hexafluoroisopropanol (HFIP)
-
Methanesulfonic acid (MsOH, 1.0-1.2 equiv)
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Standard work-up equipment
-
-
Procedure:
-
Dissolve the N-Cbz protected substrate in HFIP.
-
Add methanesulfonic acid (1.0-1.2 equiv) at room temperature.
-
Stir the reaction for 1-6 hours, monitoring by LC-MS.
-
Upon completion, perform a standard aqueous workup as described in Protocol 1 (neutralization with base, extraction, drying, and concentration) to isolate the product.
-
Deprotection of N-SEM (2-(Trimethylsilyl)ethoxymethyl) Groups
The SEM group is stable to a wide range of conditions but can be selectively cleaved using fluoride ions or Lewis/protic acids, providing two orthogonal removal pathways.[18]
5.1. Strategy 1: Fluoride-Mediated Deprotection
This is the most common method for SEM removal, leveraging the extremely high affinity of fluoride for silicon.
Causality: The fluoride anion attacks the silicon atom, forming a pentavalent intermediate. This triggers an elimination cascade, releasing the free amine, ethylene, formaldehyde, and a trimethylsilyl fluoride byproduct.[18]
Protocol 5: SEM Deprotection using TBAF
-
Materials:
-
N-SEM-8-fluoroquinazoline intermediate (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5-3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (N₂ or Ar)
-
-
Procedure:
-
Dissolve the N-SEM protected substrate in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 2-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography. Note that formaldehyde generated during the reaction can sometimes cause side reactions.[19]
-
5.2. Strategy 2: Acid-Mediated Deprotection
An acidic workup provides an alternative to fluoride-based methods. This is often a two-step, one-pot procedure.[19][20]
Causality: An acid like TFA first cleaves the acetal portion of the SEM group. A subsequent basic workup is then required to induce elimination and release the free amine.[19]
Protocol 6: Two-Step Acidic SEM Deprotection
-
Materials:
-
N-SEM-8-fluoroquinazoline intermediate (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Aqueous ammonia (NH₄OH) or sodium carbonate (Na₂CO₃) solution
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Standard work-up equipment
-
-
Procedure:
-
Dissolve the N-SEM protected substrate in DCM.
-
Add an excess of TFA (e.g., 50% v/v) and stir at room temperature for 1-3 hours.[20]
-
Concentrate the mixture under reduced pressure to remove the acid and solvent.
-
Re-dissolve the residue in a suitable solvent (e.g., dioxane, MeOH) and add a base such as aqueous ammonia.[20]
-
Stir at room temperature or heat gently (e.g., 60 °C) for 30-60 minutes to complete the deprotection.
-
Concentrate the mixture and purify the product by extraction and/or chromatography.
-
Summary and Strategic Selection
Choosing the correct deprotection strategy is paramount for success. The decision should be based on the protecting group to be removed and the stability of all other functional groups in the molecule.
6.1. Comparative Data Table
| Protecting Group | Primary Reagent(s) | Conditions | Orthogonality & Compatibility | Pros & Cons |
| Boc | TFA or HCl in Dioxane | Acidic (0 °C to RT) | Labile to acid. Stable to base, hydrogenolysis, fluoride. | Pro: Fast, reliable, high-yielding. Con: Harsh acidity; t-butyl cation can cause side reactions. |
| Boc | TFE or HFIP | Thermolytic (Heat/Microwave) | Labile to heat/acid. Stable to base, hydrogenolysis. | Pro: Milder than strong acids, good for sensitive substrates. Con: Requires higher temperatures or microwave reactor. |
| Cbz | H₂ gas, Pd/C | Neutral (Hydrogenolysis) | Labile to reduction. Stable to acid, base, fluoride. | Pro: Very mild, clean byproducts. Con: Incompatible with reducible groups (alkenes, nitro); requires specialized equipment. |
| Cbz | MsOH in HFIP | Acidic (RT) | Labile to acid. Stable to base, reduction. | Pro: Good alternative to hydrogenolysis. Con: Requires handling of strong acids. |
| SEM | TBAF in THF | Basic/Fluoride (RT to 50 °C) | Labile to fluoride. Stable to many other conditions. | Pro: Highly orthogonal. Con: Can be slow; formaldehyde byproduct can be problematic. |
| SEM | TFA, then Base | Acidic, then Basic | Labile to acid. | Pro: Avoids fluoride. Con: Two-step process; harsh acidity in the first step. |
6.2. Visualization of Deprotection Strategy
The following flowchart provides a logical path for selecting an appropriate deprotection method for an amine on an 8-fluoroquinazoline intermediate.
Caption: Decision flowchart for selecting a deprotection protocol.
6.3. General Experimental Workflow
The overall process for any deprotection reaction follows a consistent series of steps, from reaction setup to final product isolation.
Caption: General experimental workflow for deprotection reactions.
References
- Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. American Chemical Society.
- 2-(3-Bromophenyl)
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis.
- Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Bentham Science.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI.
- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- Synthesis of quinazolinone libraries and derivatives thereof.
- Carbon-Fluorine Bond. Alfa Chemistry.
- Deprotection of different N-Boc-compounds.
- EP2070899A1 - Deprotection of N-BOC compounds.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Protecting group. Wikipedia.
- The Carbon-Fluorine Bond: The Source Of PFAS Stability.
- SEM Deprotection - TFA. Common Organic Chemistry.
- The C-F Bond in 2-Ethyl-4-fluoropyridine: A Technical Guide to Reactivity and Stability. Benchchem.
- Protecting Groups for Amines: Carbam
- Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Understanding organofluorine chemistry. An introduction to the C–F bond.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES.
- What Is the Role of the C-F Bond in the Extreme Persistence of PFAS? Sustainability Directory.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
- Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
- Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.
- (PDF) Quinazoline derivatives: Synthesis and bioactivities.
- Amine Protection and Deprotection. Master Organic Chemistry.
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- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Disubstituted 8-Fluoroquinazolines
Introduction
Welcome to the technical support guide for the synthesis of 2,4-disubstituted 8-fluoroquinazolines. This class of compounds is of significant interest in medicinal chemistry, forming the core scaffold of several targeted therapies, including kinase inhibitors like Gefitinib.[1][2] However, their synthesis presents unique challenges, often related to the electronic influence of the fluorine atom at the C8 position, regioselectivity of substitutions, and the stability of intermediates.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the complexities of these synthetic routes. The content is structured to address problems logically, explaining the chemical principles behind each recommendation to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for building the 2,4-disubstituted 8-fluoroquinazoline core?
The most prevalent and reliable method is a multi-step sequence starting from 2-amino-3-fluorobenzoic acid.[3] The general pathway involves:
-
Cyclization: Condensation of 2-amino-3-fluorobenzoic acid with a formylating agent (e.g., formamide) to form the 8-fluoroquinazolin-4(3H)-one intermediate.[4]
-
Chlorination: Conversion of the quinazolinone to a more reactive 4-chloro-8-fluoroquinazoline intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][5]
-
Sequential Substitution: Stepwise functionalization, typically beginning with a nucleophilic aromatic substitution (SNAr) at the C4 position, followed by substitution or cross-coupling at the C2 position.
Q2: Why is substitution at the C4 position generally favored over the C2 position in SNAr reactions?
The regioselectivity for nucleophilic attack at C4 is a well-documented electronic effect.[6] Density Functional Theory (DFT) calculations reveal that the carbon atom at the C4 position of 2,4-dichloroquinazoline precursors has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[7] This makes it more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[7] This inherent reactivity allows for controlled, sequential introduction of different substituents.
Q3: How does the fluorine atom at the C8 position influence the synthesis?
The electron-withdrawing nature of the fluorine atom can impact the reactivity of the entire quinazoline ring system. It can influence the acidity of N-H protons and the electrophilicity of the carbon atoms, potentially altering reaction rates and the propensity for side reactions compared to non-fluorinated analogues.[8][9] While its effects on the relative reactivity of C2 vs. C4 are not as dominant as the inherent electronic properties of the pyrimidine ring, it is a critical factor to consider when optimizing reaction conditions.
Q4: What are the primary methods for introducing the substituent at the C2 position after C4 has been functionalized?
Once the C4 position is substituted (e.g., with an amine), the remaining chloro group at C2 is less reactive towards SNAr. Therefore, transition-metal-catalyzed cross-coupling reactions are commonly employed.[10] The most successful methods include:
-
Suzuki-Miyaura Coupling: For introducing aryl or heteroaryl groups using boronic acids or esters.[11][12]
-
Buchwald-Hartwig Amination: For forming C-N bonds with various amines.[13][14]
-
Sonogashira Coupling: For installing alkyne functionalities.[10]
These methods offer broad substrate scope and functional group tolerance, making them ideal for late-stage diversification.[12]
Experimental Workflow Overview
The following diagram illustrates the typical synthetic sequence for preparing 2,4-disubstituted 8-fluoroquinazolines.
Caption: Decision-making workflow for troubleshooting the chlorination step.
Problem 3: Low yields or side reactions in C4-substitutions (Step 3).
-
Issue: The SNAr reaction with an amine (or other nucleophile) is sluggish, or unintended side products are formed.
-
Probable Cause & Solution:
-
Poor Nucleophilicity: Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) may react slowly. The reaction may require gentle heating (e.g., 60-80°C) or the use of a stronger, non-nucleophilic base (e.g., DIPEA) to facilitate the reaction. [6] 2. Incorrect Solvent Choice: The choice of solvent is critical. Protic solvents like isopropanol or ethanol are commonly used and can facilitate the reaction. [1][6]For less reactive nucleophiles, aprotic polar solvents like THF or acetonitrile may be beneficial. [6] 3. Steric Hindrance: Bulky nucleophiles may react slower. Increased reaction times or temperatures may be necessary.
-
Problem 4: Failure of Palladium-Catalyzed Cross-Coupling at C2 (Step 4).
-
Issue: The Suzuki or Buchwald-Hartwig reaction fails to proceed, resulting in recovery of the starting material.
-
Probable Cause & Solution:
-
Catalyst Inactivity/Poisoning: The palladium catalyst may be inactive or poisoned by impurities. Ensure all reagents and solvents are pure and anhydrous. The nitrogen atoms in the quinazoline ring can coordinate to the metal center, so choosing the right ligand is crucial. [10] 2. Incorrect Ligand/Base Combination: These reactions are highly dependent on the choice of ligand and base. A screening of conditions is often necessary.
-
For Suzuki: Common ligands include phosphines like SPhos or XPhos, with bases such as K₂CO₃ or Cs₂CO₃. [12] * For Buchwald-Hartwig: Ligands like BINAP or DavePhos are often effective, with bases like NaOt-Bu or K₃PO₄. [13] 3. Poor Solubility: The starting material may not be soluble in the reaction solvent at the required temperature, preventing it from entering the catalytic cycle. Screen different solvents (e.g., Dioxane, Toluene, DMF).
-
-
Key Experimental Protocols
Protocol 1: Synthesis of 8-Fluoroquinazolin-4(3H)-one (Step 1)
This protocol is based on standard procedures for quinazolinone formation. [4]1. In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-fluorobenzoic acid (1 equivalent) and formamide (10-20 equivalents). 2. Heat the mixture to 150-160°C and maintain this temperature for 2-4 hours. [3]Monitor the reaction progress by TLC. 3. Cool the reaction mixture to room temperature. 4. Pour the mixture into ice-cold water with vigorous stirring. The product should precipitate. 5. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol or acetic acid if necessary.
Protocol 2: Synthesis of 4-Chloro-8-fluoroquinazoline (Step 2)
This protocol is based on standard chlorination procedures for 4-quinazolinones. [3][4]1. To a round-bottom flask, add 8-fluoroquinazolin-4(3H)-one (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents). A catalytic amount of DMF can be added to facilitate the reaction. 2. Heat the mixture to reflux (approx. 105-110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed. 3. Cool the reaction mixture to room temperature. 4. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring. 5. Neutralize the mixture with a cold, concentrated ammonium hydroxide solution or sodium bicarbonate solution to pH 7-8. 6. Extract the product with dichloromethane or ethyl acetate (3x). 7. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product. Purification can be achieved via column chromatography if needed.
Summary of Recommended Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield | Reference(s) |
| 1 | Cyclization | Formamide | Formamide | 150-160°C | Good to Excellent | ,[4] [3] |
| 2 | Chlorination | POCl₃, cat. DMF | POCl₃ (neat) | Reflux (~110°C) | Good to Excellent | ,[4] [3] |
| 3 | C4-Amination (SNAr) | Amine, Base (e.g., DIPEA) | Isopropanol, THF | RT to 80°C | Variable, often high | ,[6] [1] |
| 4 | C2-Coupling (Suzuki) | Boronic Acid, Pd-Catalyst, Ligand, Base (e.g., K₂CO₃) | Dioxane/H₂O, Toluene | 80-110°C | Moderate to Good | ,[11],[10] [12] |
References
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Mondal, S., et al. (n.d.). Pathways to synthesize quinazolinones. ResearchGate. Retrieved from [Link]
-
Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
-
Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Journal of Organic Chemistry, 77(6), 2649-2658. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 785372. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
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Heravi, M. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 594. Retrieved from [Link]
-
Maiti, R., et al. (2016). Regioselective Synthesis of Quinazolinone-/Phenanthridine-Fused Heteropolycycles by Pd-Catalyzed Direct Intramolecular Aerobic Oxidative C-H Amination from Aromatic Strained Amides. Chemistry, 22(10), 3506-3512. Retrieved from [Link]
-
de Paula, A. C. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Retrieved from [Link]
-
Sari, Y., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana, 51(4), 1053-1061. Retrieved from [Link]
-
de Paula, A. C. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Retrieved from [Link]
-
Wang, Z., et al. (2014). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry, 22(12), 3153-3159. Retrieved from [Link]
-
da Silva, A. D. S., & de Oliveira, H. C. (2023). Recent advances in selective functionalization of the quinazoline scaffold. RSC Advances, 13, 10058-10078. Retrieved from [Link]
-
Ye, L., et al. (2011). Synthesis of the related substances of gefitinib. Journal of China Pharmaceutical University, 42(5), 414-417. Retrieved from [Link]
-
Mogale, C. T., et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17434-17467. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. Retrieved from [Link]
-
Ming, L., et al. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(7), 1504-1509. Retrieved from [Link]
-
Mogale, C. T., et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17434-17467. Retrieved from [Link]
-
Kumar, A., & Hasan, M. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 522-543. Retrieved from [Link]
-
Surati, J., & Addanki, S. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 12(10), 1198. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Fluorine-Containing Quinazolines and Their Oxa and Thia Analogues: Synthesis and Biological Activities. Retrieved from [Link]
-
International Journal of Chemical Studies. (n.d.). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Fluorine-Containing Quinazolines Annulated at the Pyrimidine Ring. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Retrieved from [Link]
-
Wang, L., et al. (2011). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 16(12), 9774-9784. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4-disubstituted quinazolines. Retrieved from [Link]
-
Liu, Y., et al. (2020). Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 30(11), 127143. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and Straight Forward synthesis of 2,4-disubstituted quinazolines in aqueous Medium. Retrieved from [Link]
-
Wicht, D. K., et al. (2021). Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Organic & Biomolecular Chemistry, 19(24), 5443-5451. Retrieved from [Link]
-
Shabalin, A. A., & Mal'kina, A. G. (2021). Recent advances and future challenges in the synthesis of 2,4,6-triarylpyridines. Organic & Biomolecular Chemistry, 19(38), 8184-8204. Retrieved from [Link]
-
Ferrini, S., et al. (2007). Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Letters, 9(1), 69-72. Retrieved from [Link]
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Technical Support Center: Reactions of 2,4-Dichloro-8-fluoroquinazoline with Amine Nucleophiles
Welcome to the technical support center for synthetic chemists working with 2,4-dichloro-8-fluoroquinazoline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the reaction of this versatile building block with amine nucleophiles. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the regioselective synthesis of your target molecules.
Introduction: The Synthetic Potential and Challenges
This compound is a key intermediate in the synthesis of a wide array of biologically active compounds, particularly in the development of kinase inhibitors for oncology. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential nucleophilic aromatic substitution (SNAr) reactions, providing a pathway to diverse molecular architectures.
However, like any powerful tool, its application requires a nuanced understanding of its reactivity to avoid undesirable side products. This guide will delve into the common challenges encountered during the amination of this compound and provide actionable solutions.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues that may arise during your experiments, offering explanations for their occurrence and proven methods for their resolution.
Issue 1: Poor Regioselectivity - Formation of the 2-Amino Isomer and/or Disubstituted Product
Symptoms:
-
Complex reaction mixture observed by TLC or LC-MS.
-
Presence of a significant amount of the undesired 2-amino-4-chloro-8-fluoroquinazoline isomer.
-
Formation of the 2,4-diamino-8-fluoroquinazoline product.
Root Cause Analysis:
The reaction of 2,4-dichloroquinazolines with amines is generally highly regioselective for the C4 position under kinetic control.[1][2][3][4] This selectivity is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.[1][2][4] However, this selectivity can be compromised under certain conditions.
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy to overcome the barrier for substitution at the less reactive C2 position.[3]
-
Prolonged Reaction Times: Extended reaction times, especially at elevated temperatures, can lead to the formation of the thermodynamically more stable disubstituted product.
-
Strongly Basic Conditions: While a base is necessary to scavenge the HCl byproduct, excessively strong or high concentrations of base can deprotonate the initially formed C4-amino product, potentially influencing further reactivity.
dot
Caption: Troubleshooting workflow for poor regioselectivity.
Corrective Actions:
| Parameter | Recommended Adjustment | Rationale |
| Temperature | Maintain lower temperatures (e.g., 0 °C to room temperature). | To favor kinetic control and enhance C4 selectivity.[3] |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench upon consumption of the starting material. | To prevent the formation of the disubstituted product. |
| Base | Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA).[1] | To effectively scavenge HCl without competing with the amine nucleophile or promoting side reactions. |
| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the amine nucleophile. | To ensure complete consumption of the starting material without driving the reaction towards disubstitution. |
Issue 2: Formation of 8-Fluoro-2,4(1H,3H)-quinazolinedione
Symptoms:
-
An insoluble white precipitate is observed in the reaction mixture.
-
Mass spectrometry reveals a product with a mass corresponding to the dihydroxy quinazoline derivative.
Root Cause Analysis:
The chloro groups of this compound are susceptible to hydrolysis, particularly in the presence of water and a base. This reaction proceeds via a similar SNAr mechanism to amination, with water or hydroxide acting as the nucleophile. The resulting quinazolinedione is often poorly soluble in common organic solvents.
dot
Sources
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- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
Buchwald-Hartwig Amination: Technical Support & Troubleshooting Guide
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their cross-coupling reactions, troubleshoot unexpected outcomes, and deepen their understanding of this powerful synthetic tool. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to make informed decisions at the bench.
Frequently Asked questions (FAQs)
Here are answers to some of the most common questions encountered during Buchwald-Hartwig amination experiments. For more complex issues, please refer to the detailed Troubleshooting Guides below.
Q1: My reaction shows no conversion. What is the first thing I should check?
A1: The most frequent cause of a failed reaction is the deactivation of the catalyst due to the presence of oxygen or moisture.[1][2] Ensure that your solvent and reagents are anhydrous and that the reaction was thoroughly degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen).[2][3][4][5] The purity of the palladium precatalyst and, critically, the phosphine ligand is also paramount, as many ligands are sensitive to air.[3]
Q2: I am observing significant hydrodehalogenation of my aryl halide. What causes this and how can I prevent it?
A2: Hydrodehalogenation (the replacement of the halide with a hydrogen atom) is a common side reaction that often points to the presence of water, which can act as a hydrogen source.[6][7][8] This side reaction can also be promoted by certain bases or when the desired C-N coupling is slow.[9] To minimize it, ensure all reagents and the solvent are scrupulously dry. Sometimes, changing the base or ligand to accelerate the rate of the desired amination can also suppress this competing pathway.[10]
Q3: Why is my reaction with an aryl chloride so much less effective than with an aryl bromide?
A3: Aryl chlorides are significantly less reactive than aryl bromides or iodides due to the greater strength of the C-Cl bond.[11][12] The oxidative addition of the aryl chloride to the Pd(0) center is the rate-limiting step.[13] To overcome this energy barrier, you must use more specialized, highly active catalyst systems. This typically involves employing bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos), which facilitate this difficult oxidative addition step.[11][14][15][16]
Q4: My substrate has sensitive functional groups (e.g., esters, nitro groups). Which base should I use?
A4: Strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with sensitive functional groups like esters or nitro groups.[17] In these cases, milder inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[11][18] While the reaction rate may be slower, these bases are often sufficient to achieve high yields while preserving the integrity of the functional groups.
Q5: Is a glovebox absolutely necessary to set up this reaction?
A5: While a glovebox provides the most rigorously inert environment, it is not a strict requirement for a successful Buchwald-Hartwig reaction. Standard Schlenk line techniques are highly effective for handling air- and moisture-sensitive reagents.[2][3][19] The key is meticulous execution of the degassing process (e.g., via freeze-pump-thaw cycles or by bubbling inert gas through the solvent) and maintaining a positive pressure of inert gas throughout the setup and reaction duration.[2][4]
In-Depth Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
A stalled reaction is the most common challenge. The root cause almost always lies in the integrity and activity of the catalytic system.
The combination of the palladium precursor and the phosphine ligand is the heart of the reaction and dictates its success.
-
Palladium Precursor: Common choices include Pd(OAc)₂ and Pd₂(dba)₃.[20][21] These are Pd(II) and Pd(0) precatalysts, respectively, that must form the active L-Pd(0) species in situ.[10][13][17] The efficiency of this initial reduction can be a failure point.
-
Troubleshooting:
-
Use a Pre-formed Catalyst: Consider using a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) where the ligand is already bound. These often show higher reactivity and reproducibility as they bypass the unreliable in-situ activation step.
-
Verify Ligand Purity: Phosphine ligands, especially the electron-rich ones required for challenging substrates, can oxidize upon exposure to air. Use fresh, high-purity ligands.
-
Pre-stirring: Gently warming the palladium source and ligand in the solvent for 10-15 minutes before adding the base and substrates can facilitate the formation of the active catalyst.
-
-
-
Ligand Selection is Substrate-Dependent: There is no universal ligand. The choice must be tailored to the substrates.
-
For Aryl Chlorides: The sluggish oxidative addition requires bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or certain N-heterocyclic carbenes (NHCs).[14][15][16][22]
-
For Primary Amines: Ligands like BrettPhos have been specifically developed to facilitate the coupling of primary amines and amides.[14][17]
-
For Chelating Substrates (e.g., 2-halopyridines): The pyridine nitrogen can poison the catalyst by coordinating to the palladium center.[1] Sterically hindered ligands are crucial to shield the metal and prevent this deactivating interaction.[1]
-
Understanding the catalytic cycle is essential for diagnosing which step may be failing.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Issue 2: Side Reactions and Substrate Incompatibility
When side products dominate, it indicates that a competing pathway is kinetically favored over the desired C-N bond formation.
The base and solvent are not mere spectators; they profoundly influence the reaction outcome.[23][24][25]
-
Role of the Base: The base's primary role is to deprotonate the amine (or the palladium-amine complex) to generate the palladium amide intermediate, which is necessary for reductive elimination.[10][11][18]
-
Strong Bases (NaOtBu, LiHMDS): These are highly effective and generally used for less reactive substrates like aryl chlorides.[11] However, their high reactivity can promote side reactions.
-
Weaker Bases (Cs₂CO₃, K₃PO₄): These are often the first choice for substrates with sensitive functional groups. Their lower basicity and solubility can lead to cleaner reactions, albeit sometimes requiring higher temperatures or longer reaction times.[11]
-
Table 1: Common Bases for Buchwald-Hartwig Amination
| Base | pKa (Conjugate Acid in DMSO) | Common Solvents | Key Characteristics & Applications |
| Sodium tert-butoxide (NaOtBu) | ~32 | Toluene, Dioxane, THF | Very strong, highly effective for challenging couplings (e.g., aryl chlorides).[26] Can be incompatible with base-sensitive groups. |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | ~30 | Toluene, THF | Very strong, non-nucleophilic. Good for sterically hindered substrates. |
| Cesium Carbonate (Cs₂CO₃) | ~13 | Dioxane, Toluene, DMF | Milder, often used for substrates with sensitive functionalities.[18][27] |
| Potassium Phosphate (K₃PO₄) | ~23 | Dioxane, Toluene | Milder than alkoxides, effective for a wide range of substrates. |
Data compiled from various sources for illustrative purposes.
-
Solvent Choice: The solvent must solubilize the reagents and catalyst while being inert to the reaction conditions.
-
Aprotic, Nonpolar (Toluene): A very common choice, particularly with strong alkoxide bases.[17][28]
-
Aprotic, Polar (Dioxane, THF): Also widely used and can sometimes offer better solubility for certain substrates or bases.[11][28]
-
Polar Solvents (DMF): Can be used, but may lead to different catalyst resting states and reactivity profiles.[23]
-
Experimental Protocol: A General Starting Point
This protocol provides a robust starting point for the amination of a typical aryl bromide. Optimization of ligand, base, and temperature will be necessary based on specific substrates.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., RuPhos)
-
Aryl bromide
-
Amine
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Flask Preparation: Place the magnetic stir bar in the Schlenk flask. Seal the flask and heat under vacuum, then cool under a positive pressure of inert gas.
-
Solid Reagent Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to the flask.
-
Substrate Addition: Add the aryl bromide (if solid) to the flask. Briefly evacuate and backfill the flask with inert gas.
-
Liquid Reagent Addition: Add the degassed toluene via syringe, followed by the amine (if liquid).
-
Reaction: Place the sealed flask in a preheated oil bath (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small, quenched aliquots.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
When a reaction fails, a logical, stepwise approach is superior to random changes.
Caption: A systematic workflow for troubleshooting a failed Buchwald-Hartwig reaction.
By methodically addressing each of these potential failure points, you can efficiently diagnose and solve issues in your Buchwald-Hartwig amination reactions, leading to higher yields and purer products.
References
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Provides an overview of the reaction, including reagents, reactants, and key lab tips, especially regarding aryl chlorides. [Link]
-
Buchwald-Hartwig reaction - chemeurope.com. Details the reaction mechanism and historical development of the Buchwald-Hartwig amination. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - The Weizmann Institute of Science. (2012). Discusses hydrodehalogenation as a side reaction and implicates water as a possible hydrogen source. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Outlines the reaction mechanism, scope, and limitations, including base incompatibility with certain functional groups. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. Discusses the general mechanism and parameter selection for optimizing reaction conditions. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2024). Explains the catalytic cycle and the role of bulky, electron-rich phosphine ligands. [Link]
-
Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides - Weizmann Research Portal. (2012). Further details on the hydrodehalogenation side reaction. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (2015). Reviews developments in ligand design for the Buchwald-Hartwig amination. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics - ACS Publications. (2011). A primary research article detailing the role of water and phosphine ligands in hydrodehalogenation. [Link]
-
A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing). (2013). Discusses the mechanism of hydrodehalogenation as a competing reaction in palladium-catalyzed cross-couplings. [Link]
-
Buchwald–Hartwig amination - Wikipedia. A general overview of the reaction, its history, mechanism, and scope. [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry - ACS Publications. (2014). A detailed study on the influence of the base and solvent on the reaction mechanism. [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. (2014). Abstract of the study on the role of the base in the reaction. [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014). Alternative link to the ACS publication on the role of the base. [Link]
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). (2020). Discusses the use of NHC ligands for coupling unreactive electrophiles. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Provides a general experimental procedure for the reaction. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - WordPress. Discusses common solvents used in the reaction and potential issues. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - University of Groningen. (2019). A minireview summarizing the evolution and applications of the reaction. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? - Reddit. (2018). A forum discussion highlighting common issues, particularly with aryl chlorides. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. (2013). Explains the basics of handling air-sensitive compounds using a Schlenk line. [Link]
-
A general approach to the optimisation of Buchwald-Hartwig aminations - CatSci Ltd. Outlines a systematic approach to optimizing the reaction conditions. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination - ACS. Provides an overview of the mechanism, reagents, and catalyst choices. [Link]
-
Handling air-sensitive reagents AL-134 - MIT. A technical bulletin on the proper techniques for handling air-sensitive reagents. [Link]
-
Working with air and moisture sensitive compounds - University of Groningen. (2008). A guide to techniques for handling air-sensitive compounds, including Schlenk lines and gloveboxes. [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022). A Q&A thread discussing troubleshooting for a specific Buchwald-Hartwig reaction. [Link]
-
Palladium Catalyzed Coupling Reactions - University of Rochester. A presentation slide deck covering the mechanism of palladium-catalyzed reactions. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022). Discusses common palladium precatalysts and catalyst loading considerations. [Link]
-
Pd(dba)2 vs Pd2(dba)3: an in-depth comparison of catalytic reactivity and mechanism via mixed-ligand promoted C-N and C-S coupling reactions - PubMed. (2014). A study comparing the reactivity of two common palladium precatalysts. [Link]
-
Palladium-Catalysed Coupling Chemistry - Johnson Matthey. An overview of palladium catalysis, including the catalytic cycle and ligand effects. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (2023). A preprint discussing reaction conditions, including the issue of insoluble byproducts. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. (2004). Discusses the use of NHC-Pd complexes and NaOtBu as a general system. [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. (2022). An educational resource covering the basics of the reaction. [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - RSC Publishing. (2020). A data-driven analysis of ligand and base performance in Buchwald-Hartwig reactions. [Link]
Sources
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Technical Support Center: Managing 2,4-Dichloro-8-fluoroquinazoline in Reactions
Welcome to the technical support center for 2,4-Dichloro-8-fluoroquinazoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to the poor solubility of this important chemical intermediate. Our goal is to provide you with practical, field-proven insights and troubleshooting strategies to ensure the success of your experiments. The rigid, fused heterocyclic ring system of quinazolines, combined with lipophilic chloro- and fluoro-substituents, contributes to high crystal lattice energy, which can significantly limit solubility in common reaction solvents.[1] This guide will help you navigate these challenges effectively.
Troubleshooting Guide: Immediate Solutions for Common Issues
This section addresses specific problems you might be facing during your experiment.
Question: My this compound will not dissolve in my chosen reaction solvent. What should I do?
Answer:
This is the most common challenge encountered with this substrate. The solution depends heavily on the type of solvent you are using and the nature of your reaction.
Scenario 1: Incomplete Dissolution in Aprotic Polar Solvents (e.g., Acetonitrile, THF, Ethyl Acetate)
-
Causality: While polar, solvents like Tetrahydrofuran (THF) and Acetonitrile (ACN) may not have sufficient solvating power to overcome the crystal lattice energy of this compound, especially at room temperature. For quinazoline synthesis in general, non-polar solvents like toluene and THF can be ineffective, while polar aprotic solvents are preferred.[2]
-
Step-by-Step Protocol:
-
Switch to a Stronger Solvent: Transition to a more powerful polar aprotic solvent known for its high dissolving power, such as Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or N-Methyl-2-pyrrolidone (NMP) . Studies on similar quinazoline derivatives have shown that solubility is often greatest in DMF.[3]
-
Apply Gentle Heat: While stirring the suspension, gently warm the reaction mixture. Increase the temperature in increments of 10°C, monitoring for dissolution. A target temperature of 50-80°C is often effective. Be mindful of the boiling points of your reagents and solvent.
-
Use Ultrasonication: If heating is not desirable for your reaction's stability, placing the reaction vessel in an ultrasonic bath can help break down solid agglomerates and facilitate dissolution.[1]
-
Scenario 2: Attempting Reactions in Protic Solvents (e.g., Ethanol, Isopropanol)
-
Causality: Protic solvents are generally poor choices for dissolving this compound. However, they are often used in nucleophilic aromatic substitution (SNAr) reactions where the nucleophile is an amine or alcohol. In these cases, the substrate often remains in suspension.
-
Step-by-Step Protocol:
-
Accept Heterogeneity: Many successful SNAr reactions with 2,4-dichloroquinazolines are run as heterogeneous mixtures.[4][5] The key is to ensure efficient stirring to maximize the surface area of the solid available for reaction.
-
Introduce a Co-Solvent: Add a small volume (5-10% v/v) of a stronger, miscible solvent like DMF or DMSO to the protic solvent. This can create a solvent mixture with significantly higher solvating power.[6]
-
Increase Temperature: Refluxing in isopropanol or ethanol is a common condition for driving these reactions to completion, which also aids in dissolving a larger fraction of the starting material over time.[4]
-
Scenario 3: Attempting Reactions in Non-Polar Solvents (e.g., Toluene, Dichloromethane)
-
Causality: Non-polar solvents are highly unlikely to dissolve this polar, heterocyclic compound. Using them is generally not recommended unless required by a specific catalyst or reagent. Non-polar solvents can sometimes favor the formation of unwanted byproducts in quinazoline synthesis.[2]
-
Step-by-Step Protocol:
-
Re-evaluate Solvent Choice: The first and most critical step is to question if a non-polar solvent is absolutely necessary. If possible, switch to a polar aprotic solvent.
-
Phase-Transfer Catalysis: If you must use a non-polar solvent (e.g., for a reaction with an aqueous base), a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) may be required to bring the reacting species together at the phase interface.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about handling and using this compound.
Q1: What are the primary physical properties of this compound I should be aware of?
A1: Key properties for this molecule (CAS: 959237-64-0) include:
-
Molecular Formula: C₈H₃Cl₂FN₂
-
Molecular Weight: 217.03 g/mol
-
Physical Form: Typically a solid at room temperature.
-
General Solubility Profile: Poorly soluble in water and non-polar organic solvents. Limited solubility in moderately polar solvents, with best results in highly polar aprotic solvents like DMSO and DMF.
Q2: My reaction is heterogeneous and proceeding very slowly. How is the poor solubility impacting the reaction kinetics?
A2: In a heterogeneous reaction, the reaction rate is limited by the amount of substrate dissolved in the solvent at any given time (mass transfer limitation). The observed reaction rate will be much slower than the intrinsic chemical kinetics because the soluble reagent can only react with the small fraction of this compound that is in solution or at the solid-liquid interface. To improve the rate, you must increase the dissolved concentration using the techniques described in the troubleshooting guide (stronger solvent, heat, co-solvents).
Q3: How does temperature typically affect the solubility of this compound?
A3: For most organic solids, solubility increases with temperature.[3] This is a reliable technique for dissolving this compound. However, you must consider the thermal stability of your reagents and the potential for side reactions at elevated temperatures. Always run a small-scale test reaction to confirm that heating does not lead to decomposition or undesired byproducts.
Q4: I am performing a nucleophilic substitution on the 2,4-dichloroquinazoline core. Which chlorine is more reactive?
A4: For 2,4-dichloroquinazolines, the chlorine atom at the C4 position is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position.[4][7] This regioselectivity is due to electronic factors; DFT calculations show the carbon at the C4-position has a higher LUMO coefficient, making it more electrophilic and susceptible to nucleophilic attack.[5][7] Reactions with nucleophiles like amines under mild to moderate conditions will almost exclusively substitute the C4-chloro group. Substitution at C2 requires much harsher conditions (e.g., higher temperatures, stronger nucleophiles).[4]
Q5: Can I pre-dissolve the compound in a strong solvent like DMSO and add it to a different reaction solvent?
A5: Yes, this is a viable strategy, but it must be done carefully. This technique, often used in biological assays, is known as "precipitation upon dilution".[1] If you add a concentrated DMSO stock solution to a solvent in which the compound is not soluble (like water or ethanol), it will likely crash out of solution as a fine precipitate. While this can sometimes be advantageous (creating a high-surface-area solid), it can also lead to inconsistent results. The best approach is to add the stock solution slowly to the vigorously stirred reaction mixture.
Data & Protocols
Qualitative Solubility Comparison
The following table provides a general guide to the solubility of this compound in common laboratory solvents. This data is synthesized from general principles of quinazoline chemistry and should be experimentally verified.
| Solvent Class | Solvent Example | Expected Solubility at 25°C | Recommended Action |
| Polar Aprotic | DMSO, DMF, NMP | Soluble / Sparingly Soluble | First Choice . Gentle warming may be required. |
| Acetonitrile, THF | Poorly Soluble / Insoluble | Use as a co-solvent or with heating. | |
| Polar Protic | Isopropanol, Ethanol | Poorly Soluble / Insoluble | Common for SNAr reactions; expect heterogeneity. |
| Water | Insoluble | Not suitable as a primary solvent. | |
| Non-Polar | Toluene, Hexanes | Insoluble | Not recommended. |
| Chlorinated | Dichloromethane (DCM) | Poorly Soluble / Insoluble | Not a primary choice; may work with co-solvents. |
Experimental Protocol: Regioselective C4-Amination
This protocol describes a general method for the regioselective substitution of the C4-chloro group, a common reaction where solubility is a concern.
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., isopropanol or THF, approx. 0.1 M concentration). The substrate will likely not dissolve completely.
-
Nucleophile Addition: Add the primary or secondary amine (1.1 eq) to the suspension. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Heating and Monitoring: Begin vigorous stirring and heat the reaction mixture to a target temperature (e.g., 80°C or reflux). Monitor the reaction progress by TLC or LC-MS. The reaction mixture should gradually become more homogeneous as the product, which is often more soluble, is formed.
-
Work-up: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. If the product has precipitated, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visual Workflow & Concepts
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical decision-making process when encountering solubility problems with this compound.
Caption: Decision tree for addressing poor substrate solubility.
Conceptual Diagram of a Heterogeneous Reaction
This diagram illustrates the limitation imposed by poor solubility in a chemical reaction.
Caption: Rate-limiting dissolution in a heterogeneous reaction.
References
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Sources
Technical Support Center: Nucleophilic Aromatic Substitution on 2,4-Dichloroquinazolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for troubleshooting Nucleophilic Aromatic Substitution (SNAr) reactions involving 2,4-dichloroquinazolines. This resource is designed for researchers, scientists, and drug development professionals who utilize this critical scaffold in their synthetic workflows. Here, we address common experimental failures with evidence-based explanations and provide actionable protocols to overcome them.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses the most frequent issues encountered during the SNAr functionalization of 2,4-dichloroquinazolines.
Q1: My reaction shows no conversion of the 2,4-dichloroquinazoline starting material. What are the likely causes?
Answer:
Failure to observe any product formation typically points to one of four areas: starting material integrity, insufficient reaction activation, poor nucleophilicity, or inappropriate reaction conditions.
-
Causality & Explanation: The SNAr reaction requires the quinazoline ring to be sufficiently electrophilic to be attacked by the nucleophile. If the nucleophile is too weak or the energy barrier (activation energy) is not overcome, the reaction will not proceed. 2,4-dichloroquinazoline is a solid with limited solubility, which can also hinder the reaction.[1][2]
-
Troubleshooting Steps:
-
Verify Starting Material Quality: 2,4-dichloroquinazoline can slowly hydrolyze upon exposure to atmospheric moisture, converting to the unreactive 2-chloro-4-quinazolinone. Confirm the identity and purity of your starting material via melting point (literature: ~119.5 °C)[1] or NMR spectroscopy before starting.
-
Increase Thermal Energy: Many SNAr reactions on this scaffold require heating.[3][4] If you are running the reaction at room temperature, gradually increase the heat (e.g., to 50-80 °C) while monitoring by Thin-Layer Chromatography (TLC). Some reactions may even require reflux temperatures in solvents like ethanol or THF.[3]
-
Enhance Nucleophilicity: If using a weak nucleophile (e.g., an electron-deficient aniline), its reactivity can be enhanced. If using an amine salt, ensure you have added a sufficient amount of a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA or Et₃N) to liberate the free amine. For very weak nucleophiles, a stronger base like NaH or K₂CO₃ may be necessary, but this increases the risk of side reactions.[5]
-
Optimize Solvent Choice: The reaction proceeds via a charged intermediate (Meisenheimer complex), which is stabilized by polar solvents.[6] If you are in a non-polar solvent like toluene, switch to a more polar medium. Polar aprotic solvents like THF, Acetonitrile, DMF, or DMSO are often excellent choices. For solubility issues, DMF or DMSO can be particularly effective.
-
Q2: I'm getting a very low yield of my desired 2-chloro-4-substituted-quinazoline product. How can I improve it?
Answer:
Low yields are frustrating and can stem from incomplete conversion, product degradation during the reaction or workup, or competing side reactions.
-
Causality & Explanation: The regioselective substitution at the C4 position is kinetically favored, but the reaction may not go to completion under suboptimal conditions.[7][8] The product itself can be susceptible to further reaction or degradation under harsh conditions (e.g., prolonged heating or strongly basic/acidic workup).
-
Troubleshooting Steps:
-
Conduct a Time-Course Study: Your reaction may not have reached completion. Monitor the reaction at regular intervals (e.g., every hour) using TLC or LC-MS to determine the optimal reaction time.
-
Re-evaluate Your Base: The primary role of a base (like Et₃N or DIPEA) is to scavenge the HCl generated during the reaction.[3] An insufficient amount of base can allow HCl to build up, protonating your nucleophile and rendering it inactive. Ensure you are using at least 1.1 equivalents of base.
-
Ensure Anhydrous Conditions: The presence of water can lead to the hydrolysis of the starting material to 2-chloro-4-quinazolinone, a common and highly insoluble byproduct that terminates the reaction sequence. Use anhydrous solvents and consider running the reaction under an inert atmosphere (N₂ or Ar).
-
Modify Workup Procedure: If your product has some water solubility, you may be losing it during the aqueous extraction. Try back-extracting the aqueous layer with your organic solvent. If the product is precipitating out during workup, consider a different solvent system for extraction and purification.
-
Q3: My analysis shows a mixture of products, including di-substituted quinazoline and a hydrolyzed byproduct. How can I improve selectivity?
Answer:
This is a classic problem of over-reactivity or contamination. The C4 position is significantly more reactive than the C2 position, but substitution at C2 can occur under forcing conditions.[8]
-
Causality & Explanation: Density Functional Theory (DFT) calculations confirm that the carbon at the 4-position has a higher LUMO coefficient and the nucleophilic attack at this position has a lower activation energy, making it the kinetically favored site.[3][7][9] The C2 position can be substituted under harsher conditions, such as higher temperatures or extended reaction times, leading to the di-substituted product. The hydrolyzed byproduct (quinazolinone) is almost always due to water contamination.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product mixture issues.
Frequently Asked Questions (FAQs)
What is the general mechanism for SNAr on 2,4-dichloroquinazoline?
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient C4 carbon to form a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized. In the second, typically faster step, the chloride leaving group is eliminated, and the aromaticity of the ring is restored.[6]
Sources
- 1. nbinno.com [nbinno.com]
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- 9. researchgate.net [researchgate.net]
minimizing homocoupling in Suzuki reactions of 2,4-Dichloro-8-fluoroquinazoline
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2,4-dichloro-8-fluoroquinazoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a primary focus on minimizing the formation of homocoupling byproducts and controlling regioselectivity.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry, offering two reactive sites (C2 and C4) for the introduction of molecular diversity. The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds at these positions. However, the electron-deficient nature of the quinazoline ring and the presence of two halide-leaving groups present specific challenges, most notably the undesired homocoupling of the boronic acid reagent and the critical need to control which chlorine atom reacts. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my Suzuki reaction?
A1: Homocoupling is a significant side reaction where two molecules of your boronic acid (or boronate ester) reagent couple with each other to form a symmetrical biaryl.[1] This byproduct consumes your valuable starting material, reduces the yield of the desired 2- or 4-substituted quinazoline product, and introduces a purification challenge due to similarities in polarity with the desired product.
Q2: What are the primary drivers of boronic acid homocoupling?
A2: The main culprits behind excessive homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2][3] Oxygen can facilitate the oxidation of the palladium(0) catalyst and promote a catalytic cycle that leads to homocoupling.[4] Furthermore, if you start with a Pd(II) precatalyst (like Pd(OAc)₂), its reduction to the active Pd(0) state can be mediated by the boronic acid, leading to the formation of the homocoupled dimer.[1][3][5]
Q3: Which position on this compound is more reactive in a Suzuki coupling?
A3: For 2,4-dichloropyrimidines and related heterocycles, the C4 position is generally more reactive and favored for oxidative addition of palladium.[6] This intrinsic reactivity preference is due to electronic factors. However, this selectivity is not absolute and can be influenced or even reversed by the choice of catalyst, ligands, and reaction conditions.[7][8][9] For 2,4-dichloroquinazolines, similar principles apply, with the C4 position often being the more reactive site.
Q4: Can I selectively couple at the C2 position?
A4: Yes, achieving C2 selectivity is possible but often requires specific, carefully chosen conditions. While the C4 position is electronically favored, steric hindrance can play a key role. Employing bulky ligands on the palladium catalyst can sometimes favor reaction at the less sterically hindered C2 position. In some systems, specific ligand and solvent combinations have been shown to invert the conventional C4 selectivity.[8][10]
Troubleshooting Guide: Minimizing Homocoupling
This section provides a systematic workflow to diagnose and resolve issues related to excessive homocoupling.
Logical Troubleshooting Workflow
To effectively troubleshoot, it is crucial to isolate the source of the problem. The following diagram outlines a logical approach to diagnosing and addressing the common causes of homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Step 1: Rigorous Exclusion of Oxygen
The most critical first step is to ensure your reaction is free of oxygen.[3]
-
Protocol:
-
Solvent Degassing: Thoroughly degas all solvents (including any water used in biphasic systems) before use. Common methods include:
-
Sparging: Bubble a stream of inert gas (Nitrogen or Argon) through the solvent for 30-60 minutes.
-
Freeze-Pump-Thaw: For anhydrous solvents, perform at least three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and thawing.
-
-
Inert Atmosphere: Assemble your reaction glassware hot from the oven under a positive pressure of nitrogen or argon. Maintain this inert atmosphere throughout the entire setup, reaction, and workup process. A nitrogen-filled glovebox is ideal if available.
-
Step 2: Catalyst and Ligand Selection
Your choice of palladium source and ligand is paramount in controlling side reactions.
-
Palladium Source:
-
Recommendation: Favor Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃. These enter the catalytic cycle directly, avoiding the initial reduction step that can trigger homocoupling.[1]
-
Advanced Option: Modern palladium precatalysts (e.g., Buchwald G3 and G4 precatalysts) are highly effective. They are designed for the clean and rapid generation of the active monoligated Pd(0) species, which can significantly suppress side reactions.[1]
-
If using Pd(II): If you must use a Pd(II) source like Pd(OAc)₂, consider adding a mild reducing agent like potassium formate to facilitate the reduction to Pd(0) without promoting homocoupling.[3][11]
-
-
Ligand Choice:
-
Principle: Bulky, electron-rich phosphine ligands are highly effective at minimizing homocoupling.[1][12] Their steric bulk hinders the formation of palladium-boronic acid intermediates that lead to homocoupling, while their electron-donating nature accelerates the desired reductive elimination step.[13]
-
Recommended Ligands:
-
Buchwald-type biaryl phosphines: SPhos, XPhos, and RuPhos are excellent choices for challenging substrates.
-
Other bulky phosphines: P(t-Bu)₃ is also known to be effective.
-
-
The Catalytic Cycles: Cross-Coupling vs. Homocoupling
The diagram below illustrates the desired Suzuki-Miyaura cross-coupling cycle and the competing homocoupling pathway. The key to a successful reaction is to promote the kinetics of the main cycle while suppressing the homocoupling side reaction.
Caption: Competing Suzuki cross-coupling and homocoupling pathways.
Step 3: Optimization of Reaction Conditions
Fine-tuning your reaction parameters can significantly shift the balance away from homocoupling.
| Parameter | Recommendation | Rationale |
| Base | Use moderately weak inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[14] | The base's role is to activate the boronic acid for transmetalation.[15] Very strong bases can promote side reactions. The choice of base can also influence selectivity in competitive systems.[16] |
| Solvent | Aprotic solvents like 1,4-dioxane, toluene, or THF are generally preferred.[1] | These solvents provide good solubility for the organometallic intermediates. Often, a small amount of water is added to facilitate the dissolution of the inorganic base and assist in the transmetalation step. |
| Temperature | Start at a lower temperature (e.g., 60-80 °C) and only increase if the reaction is sluggish. | Higher temperatures can accelerate all reaction pathways, including decomposition and homocoupling.[12] Finding the minimum temperature for efficient cross-coupling is key. |
| Concentration | Avoid overly dilute conditions. | While counterintuitive, very high dilution can sometimes favor side reactions. Typical concentrations range from 0.1 M to 0.5 M with respect to the limiting reagent. |
Step 4: Reagent Stoichiometry and Addition
How you add your reagents can also influence the outcome.
-
Stoichiometry: Use a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) relative to the boronic acid. This ensures that the boronic acid is the limiting reagent and is consumed primarily by the desired cross-coupling reaction.
-
Slow Addition: In particularly stubborn cases, consider adding the boronic acid solution slowly over a period of time using a syringe pump. This maintains a low instantaneous concentration of the boronic acid, disfavoring the second-order homocoupling reaction relative to the cross-coupling reaction.
Experimental Protocol Example: C4-Selective Suzuki Coupling
This protocol is a starting point for the selective functionalization at the C4 position of this compound while minimizing homocoupling.
Materials:
-
This compound
-
Arylboronic acid (1.0 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
K₃PO₄ (2.5 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, add Pd₂(dba)₃ and SPhos.
-
Evacuate and backfill both the flask and the vial with argon (repeat 3 times).
-
To the catalyst vial, add degassed 1,4-dioxane to dissolve the contents.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add any remaining degassed 1,4-dioxane and degassed water (typically a 5:1 to 10:1 dioxane:water ratio).
-
Heat the reaction mixture to 80 °C with vigorous stirring under argon.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
By implementing these strategies, researchers can significantly improve the yield and purity of their desired substituted quinazoline products, paving the way for more efficient and successful drug discovery campaigns.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Cammers, A. et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(3), 408-411. Retrieved from [Link]
-
Hazari, N. et al. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of the American Chemical Society, 142(26), 11357–11362. Retrieved from [Link]
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]
-
Reddit. (2021, December 25). Mechanism of a Suzuki coupling reaction : r/Chempros. Retrieved from [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
Wiley Online Library. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? : r/Chempros. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
stability of 2,4-Dichloro-8-fluoroquinazoline under acidic and basic conditions
Welcome to the technical support center for 2,4-Dichloro-8-fluoroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to this compound
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The quinazoline scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound offers a versatile platform for the development of novel therapeutics. However, the presence of two reactive chloro groups on the pyrimidine ring and a fluoro group on the benzene ring introduces specific stability considerations that must be understood and managed during its handling, storage, and use in chemical reactions.
This guide will focus on the stability of this compound under acidic and basic conditions, as these are common environments encountered during synthesis, purification, and formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
The primary stability concern is its susceptibility to hydrolysis, particularly under acidic and basic conditions. The two chlorine atoms at the C2 and C4 positions of the quinazoline ring are susceptible to nucleophilic substitution by water or hydroxide ions. This can lead to the formation of less active or undesired byproducts, compromising the purity and integrity of your starting material.
Q2: Which of the two chloro groups is more susceptible to hydrolysis?
The chlorine atom at the C4 position is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position. This regioselectivity is a well-documented phenomenon in the chemistry of 2,4-dichloroquinazolines. Therefore, under mild hydrolytic conditions, you can expect to see the initial formation of 2-chloro-8-fluoroquinazolin-4-ol.
Q3: How does the 8-fluoro substituent affect the stability of the molecule?
The fluorine atom at the 8-position is an electron-withdrawing group. This has two main effects on the stability of the quinazoline ring. First, it can influence the overall electron density of the ring system, potentially affecting the rates of hydrolysis at the C2 and C4 positions. Secondly, the presence of a fluorine atom can impact the metabolic stability of resulting drug candidates, which is an important consideration in drug development.[1]
Q4: What are the expected degradation products of this compound under acidic and basic conditions?
Under both acidic and basic conditions, the primary degradation pathway is the stepwise hydrolysis of the chloro groups. The expected degradation products are:
-
2-Chloro-8-fluoroquinazolin-4-ol: Formed by the hydrolysis of the more reactive C4-chloro group.
-
4-Chloro-8-fluoroquinazolin-2-ol: Formed by the hydrolysis of the C2-chloro group (less favored initially).
-
8-Fluoroquinazoline-2,4-diol: Formed upon complete hydrolysis of both chloro groups.
It is important to note that these hydroxyquinazolines can exist in tautomeric equilibrium with their corresponding quinazolinone forms.
Q5: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It is crucial to protect it from moisture and atmospheric humidity to prevent hydrolysis. Storage in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is highly recommended. For long-term storage, refrigeration is advisable.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Unexpected side products in a reaction involving this compound.
-
Possible Cause: Degradation of the starting material due to acidic or basic impurities in your reaction mixture or solvents.
-
Troubleshooting Steps:
-
Check the pH of your reaction mixture: Use pH paper or a pH meter to ensure the conditions are neutral if hydrolysis is to be avoided.
-
Purify your solvents: Ensure that your solvents are dry and free of acidic or basic impurities. For example, residual acid in chlorinated solvents or amines in other solvents can catalyze degradation.
-
Use a non-nucleophilic base: If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base to minimize competition with your desired nucleophile.
-
Analyze your starting material: Before starting your reaction, confirm the purity of your this compound using a suitable analytical method like HPLC or NMR to ensure it has not degraded during storage.
-
Issue 2: Low yield in a nucleophilic substitution reaction at the C4 position.
-
Possible Cause: Competing hydrolysis of the C4-chloro group by water present in the reaction.
-
Troubleshooting Steps:
-
Use anhydrous conditions: Dry your glassware thoroughly and use anhydrous solvents. Running the reaction under an inert atmosphere can also help.
-
Control the temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of hydrolysis. Optimize the temperature to favor the desired substitution.
-
Increase the concentration of your nucleophile: A higher concentration of your desired nucleophile can outcompete water in the reaction.
-
Issue 3: Difficulty in purifying the final product due to the presence of hydroxy-quinazoline impurities.
-
Possible Cause: Degradation of the product during workup or purification.
-
Troubleshooting Steps:
-
Avoid aqueous workups if possible: If your product is sensitive to hydrolysis, try to use non-aqueous workup procedures.
-
Use buffered aqueous solutions: If an aqueous workup is necessary, use buffered solutions to maintain a neutral pH.
-
Choose an appropriate purification method: Column chromatography on silica gel is a common method for purifying quinazoline derivatives. Ensure your eluent is neutral and dry.
-
Experimental Protocols
To assist researchers in assessing the stability of their own samples, we provide the following detailed experimental protocols.
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound under controlled acidic and basic conditions to identify potential degradation products.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
LC-MS system for identification of degradation products
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature for 24 hours.
-
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Analysis:
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
For identification of degradation products, inject the stressed samples into an LC-MS system.
-
Protocol 2: Stability-Indicating HPLC Method
This method can be used to separate this compound from its potential degradation products.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should be validated for its ability to separate the parent compound from all significant degradation products.
Visualizing Degradation Pathways
The following diagrams illustrate the expected degradation pathways of this compound under hydrolytic conditions.
Caption: Stepwise hydrolysis of this compound.
Caption: General mechanisms for acid and base-catalyzed hydrolysis.
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. By understanding its susceptibility to hydrolysis and implementing the appropriate handling, storage, and experimental procedures, researchers can ensure the integrity of their results. This guide provides a foundational understanding and practical advice for working with this important chemical intermediate. For any further questions or specific application support, please do not hesitate to contact our technical support team.
References
-
Forced Degradation Studies. MedCrave. [Link]
-
Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. National Institutes of Health. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health. [Link]
-
2,4-Dichloro-7-fluoroquinazoline. National Institutes of Health. [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. National Institutes of Health. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. PubMed. [Link]
-
A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. National Institutes of Health. [Link]
-
STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology. [Link]
-
synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. DTIC. [Link]
-
Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents. National Institutes of Health. [Link]
-
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]
-
Forced Degradation Studies. Coriolis Pharma. [Link]
-
Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. MDPI. [Link]
-
Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. PubMed. [Link]
-
Forced degradation and impurity profiling. ScienceDirect. [Link]
-
Ion chromatography-electrospray mass spectrometry for the identification of low-molecular-weight organic acids during the 2,4-dichlorophenol degradation. PubMed. [Link]
-
Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. [Link]
-
Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. National Institutes of Health. [Link]
-
Mass Spectrometry of Organic Compounds Part I. Oxygenated Quinolines and Furoquinoline Alkaloids Part II. Lobinaline and its Hofmann Degradation Products. MacSphere. [Link]
-
This compound| CAS:#959237-64-0. Letopharm Limited. [Link]
-
This compound 959237-64-0. 上海沪震实业有限公司. [Link]
-
2,4-Dichloroquinazoline. PubChem. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Stability Indicating Reverse Phase Chromatographic Method for Estimation of Related Substances in Voriconazole Drug Substance. OMICS Online. [Link]
-
Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Baidu. [Link]
-
Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS ONE. [Link]
-
[PDF] Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. Semantic Scholar. [Link]
-
Identification and analysis of the degradation products of chlorothalonil in vegetables. PubMed. [Link]
-
Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. ResearchGate. [Link]
-
Base-Catalysed Hydrolysis and Reactivity-Spectra Correlations of (Z)-4-Benzylidene-2-(Substituted Phenyl)Oxazol-5(4H)-ones. ResearchGate. [Link]
-
Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. ResearchGate. [Link]
-
(PDF) Development and validation of stability-indicating RP-HPLC method for the simultaneous estimation of xylometazoline hydrochloride and ipratropium bromide from nasal spray dosage form. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. [Link]
-
Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Publishing. [Link]
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Technical Support Center: Purification of Polar 8-Fluoroquinazoline Derivatives
Prepared by: Senior Application Scientist, Chemical Synthesis & Purification Core
This guide is designed for researchers, scientists, and drug development professionals facing the unique purification challenges presented by polar 8-fluoroquinazoline derivatives. The inherent polarity of the quinazoline scaffold, amplified by the electron-withdrawing 8-fluoro substituent, often leads to problematic interactions during purification, demanding specialized strategies beyond routine protocols. This document provides in-depth troubleshooting advice and optimized protocols to navigate these complexities effectively.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental issues underlying the difficulty in purifying this class of compounds.
Q1: What makes polar 8-fluoroquinazoline derivatives so challenging to purify compared to other heterocyclic compounds?
A1: The purification difficulty stems from a combination of structural features:
-
High Polarity: The quinazoline core contains multiple nitrogen atoms capable of hydrogen bonding. The 8-fluoro group is strongly electron-withdrawing, which can increase the acidity of N-H protons and the overall polarity of the molecule. This high polarity leads to poor retention in standard reverse-phase chromatography and excessively strong retention in normal-phase chromatography.[1][2]
-
Aqueous Solubility: Many derivatives, especially those with additional polar functional groups (e.g., carboxylic acids, amines), exhibit significant water solubility, complicating extractions and making them prone to eluting in the void volume during reverse-phase HPLC.[2]
-
Potential for Salt Formation: The basic nitrogen atoms in the quinazoline ring can be protonated, forming salts. This can lead to peak tailing in chromatography if the pH of the mobile phase is not carefully controlled. Adding modifiers like trifluoroacetic acid (TFA) or formic acid in reverse-phase, or triethylamine in normal-phase, is often necessary to ensure a consistent protonation state.[3]
-
Tendency for Strong Adsorption: The planar quinazoline ring and its polar functionalities can interact strongly with the silanol groups on standard silica gel, leading to irreversible binding or significant tailing during normal-phase column chromatography.[1]
Q2: I've just completed a synthesis. What are the most common impurities I should be looking for?
A2: Impurity profiling is critical for designing an effective purification strategy.[4][5] Impurities are typically process-related and depend on the synthetic route. For instance, in a common synthesis of a 4-chloro-8-fluoroquinazoline intermediate, you can expect the following:[6]
| Impurity/Side Product | Probable Cause | Recommended Prevention/Troubleshooting |
| Unreacted Starting Material | Incomplete reaction due to insufficient time, temperature, or reagent stoichiometry. | Ensure optimized reaction conditions. Monitor reaction progress closely using TLC or LC-MS. |
| Hydrolyzed Product | Premature hydrolysis of a reactive intermediate (e.g., 4-chloro derivative) back to the quinazolinone during aqueous workup. | Perform workup at low temperatures and minimize contact time with water. Use a non-aqueous workup if possible. |
| Dimeric Impurities | Side reactions between activated intermediates and unreacted starting material, particularly during phosphorylation steps.[6] | Maintain strict temperature control during reagent addition (e.g., keep below 25 °C during POCl₃ addition). |
| Isomeric Impurities | Non-selective reactions on the quinazoline core or starting materials, leading to regioisomers.[7] | Use regioselective synthetic routes or analytical techniques with sufficient resolution to separate isomers. |
| Reagents & Catalysts | Carryover of reagents (e.g., POCl₃, PCl₅), catalysts, or bases (e.g., pyridine) into the crude product.[8] | Quench the reaction properly and perform appropriate washes during the workup. |
Q3: How do I select the best initial purification strategy for my crude 8-fluoroquinazoline derivative?
A3: The choice depends on the scale of your reaction and the nature of the impurities. A logical workflow can help guide your decision.
Section 2: Troubleshooting Guide - Chromatographic Methods
Chromatography is often necessary when recrystallization fails or when separating complex mixtures.[3] Due to the high polarity of 8-fluoroquinazoline derivatives, both reverse-phase and normal-phase/HILIC methods present unique challenges.
Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is generally preferred for polar compounds.[2] The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile).[9][10]
Q&A: Troubleshooting RP-HPLC
-
Q: My compound elutes in the void volume (shows no retention). What should I do?
-
A: This is a classic problem for highly polar molecules.
-
Eliminate Organic Modifier: Start with a 100% aqueous mobile phase (e.g., water with 0.1% formic or acetic acid). If retention is still poor, your compound may be too polar for conventional C18 columns.
-
Use a Polar-Embedded Column: These columns have polar groups embedded within the alkyl chains, which provides an alternative retention mechanism for polar analytes and allows for operation in highly aqueous mobile phases without phase collapse.
-
Switch to HILIC: If the above fails, your compound is a prime candidate for Hydrophilic Interaction Liquid Chromatography (HILIC).[11]
-
-
-
Q: My peaks are broad and tailing significantly. Why?
-
A: Peak tailing often indicates secondary interactions or on-column degradation.
-
Control the pH: The quinazoline nitrogens can interact with residual silanol groups on the silica backbone. Add an acidic modifier like 0.1% TFA or formic acid to the mobile phase to ensure all basic sites are protonated, minimizing these secondary interactions.[3]
-
Check for Metal Chelation: The quinazoline scaffold can sometimes chelate metal ions present in the system or on the column. Add a small amount of a chelating agent like EDTA to your sample or mobile phase.
-
Lower the Sample Load: Overloading the column can lead to poor peak shape. Reduce the amount of material injected.[3]
-
-
Protocol 1: Preparative Reverse-Phase HPLC
-
Column Selection: Choose a C18 preparative column with high surface area. For very polar compounds, consider a polar-embedded or AQ-type C18 column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the mobile phase itself). Filter the solution through a 0.45 µm filter to remove particulates.
-
Mobile Phase Preparation:
-
Solvent A: Deionized water + 0.1% Formic Acid (or TFA).
-
Solvent B: Acetonitrile (or Methanol) + 0.1% Formic Acid (or TFA).
-
Degas both solvents thoroughly before use.
-
-
Method Development:
-
Start with an analytical-scale run to determine the optimal gradient.
-
A typical scouting gradient runs from 5-95% Solvent B over 20-30 minutes.
-
Based on the scouting run, optimize the gradient around the elution point of your target compound to maximize resolution from impurities.
-
-
Scale-Up & Purification:
-
Equilibrate the preparative column with at least 5-10 column volumes of the initial mobile phase composition.
-
Inject the filtered sample.
-
Run the optimized gradient and collect fractions based on the UV detector signal.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.
-
Combine pure fractions and remove the solvent via lyophilization (for water/acetonitrile) or rotary evaporation.
-
Normal-Phase & HILIC Chromatography
Normal-phase chromatography uses a polar stationary phase (like silica) and a non-polar mobile phase.[12][13] For very polar compounds, this often results in retention that is too strong. HILIC is a variation that uses a polar stationary phase but with a polar, aqueous-organic mobile phase, making it ideal for compounds that are too polar for reverse-phase but not suitable for traditional normal-phase.[11]
Q&A: Troubleshooting Normal-Phase & HILIC
-
Q: My compound won't elute from the silica column, even with 20% methanol in DCM. What's wrong?
-
A: Your compound is too polar for standard normal-phase chromatography.
-
Add a Basic Modifier: Add 0.5-1% triethylamine or ammonia to the mobile phase. This will compete with your basic compound for binding to the acidic silanol groups on the silica, improving elution.
-
Use a Different Stationary Phase: Switch to a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or amino.
-
Transition to HILIC: This is the most robust solution. HILIC is designed for such polar molecules.[1]
-
-
-
Q: My retention times in HILIC are not reproducible. Why?
-
A: HILIC is highly sensitive to the water content in the mobile phase.
-
Control Water Content: The retention in HILIC is governed by a partition mechanism into a water-enriched layer on the stationary phase surface. Small changes in the water content of your organic solvent (especially acetonitrile) can drastically alter this layer and affect retention. Use fresh, HPLC-grade solvents and pre-mix your mobile phases.
-
Ensure Column Equilibration: HILIC columns require extended equilibration times, often 20-30 column volumes or more, to establish a stable water layer. Insufficient equilibration is a major cause of shifting retention times.
-
-
Workflow: Troubleshooting Chromatographic Purification
Section 3: Troubleshooting Guide - Recrystallization
Recrystallization is a powerful, cost-effective technique for purifying solid compounds, provided a suitable solvent system can be found.
Q&A: Troubleshooting Recrystallization
-
Q: My compound "oils out" instead of forming crystals when the solution cools. How can I fix this?
-
A: Oiling out occurs when the compound's solubility limit is exceeded while the solution is still above the compound's melting point.
-
Use a Larger Solvent Volume: Increase the amount of the primary solvent to keep the compound dissolved at a lower temperature.
-
Cool More Slowly: Allow the solution to cool to room temperature slowly, then transfer to a refrigerator. Avoid shocking the solution by placing it directly in an ice bath.
-
Add Anti-Solvent Slowly: If using a binary solvent system, add the anti-solvent dropwise at a slightly elevated temperature until the solution is faintly turbid, then allow it to cool slowly.
-
-
-
Q: My compound won't crystallize at all, even after cooling and scratching the flask.
-
A: The solution may not be sufficiently supersaturated, or nucleation is inhibited.
-
Add a Seed Crystal: If you have a small amount of pure material, add a tiny crystal to induce nucleation.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound.
-
Change Solvent System: Your compound may be too soluble in the chosen solvent. Experiment with different solvents or solvent/anti-solvent pairs.
-
-
Protocol 2: Systematic Solvent Screening for Recrystallization
-
Preparation: Place a small amount (5-10 mg) of your crude, solid material into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane).
-
Solubility Assessment:
-
If the compound dissolves readily at room temperature, it is too soluble. This solvent might be useful as the "solvent" in a binary pair.
-
If the compound is insoluble at room temperature, heat the tube gently. If it dissolves upon heating, it's a good candidate for single-solvent recrystallization.
-
If the compound remains insoluble even when hot, it is not a suitable solvent. It might, however, work as an "anti-solvent."
-
-
Binary System Test: For compounds that are highly soluble in one solvent (e.g., ethanol), dissolve the compound in a minimal amount of the hot solvent. Then, add a miscible anti-solvent (e.g., water or heptane) dropwise until the solution becomes cloudy (the cloud point). Add one or two drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Evaluation: The best solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which yields high-quality crystals upon cooling.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Chloro-8-fluoroquinazoline.
- SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column.
- BenchChem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
- BenchChem. (n.d.). Dealing with impurities in 8-Fluoroquinoline-3-carboxamide synthesis.
-
Poboży, E., & Krzek, J. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Chromatographia, 80(2), 181–200. Retrieved from [Link]
-
Poboży, E., & Krzek, J. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. Retrieved from [Link]
-
Poboży, E., & Krzek, J. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. Retrieved from [Link]
- Tosoh Bioscience. (n.d.). Normal Phase/ Hydrophilic Interaction Chromatography.
-
Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link]
-
Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link]
-
ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes? Retrieved from [Link]
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
Wockhardt Research Center. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. Retrieved from [Link]
-
Hemanth Kumar, A. K., & Ramachandran, G. (2009). Methods for the Analysis of Fluoroquinolones in Biological Fluids. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Reverse Phase Chromatography. Retrieved from [Link]
-
In-Text Journal. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
Biotage. (n.d.). Reversed-Phase Flash Purification. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. Retrieved from [Link]
-
Abuelizz, H. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties... Molecules, 27(12), 3784. Retrieved from [Link]
- BenchChem. (n.d.). Common impurities in 6-Chloroquinoline synthesis and their removal.
Sources
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- 2. selekt.biotage.com [selekt.biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biomedres.us [biomedres.us]
- 5. rroij.com [rroij.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 12. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 13. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
preventing decomposition of 2,4-Dichloro-8-fluoroquinazoline during heating
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Thermal Decomposition
Welcome to the technical support center for 2,4-Dichloro-8-fluoroquinazoline. This guide, structured in a flexible question-and-answer format, is designed to provide you, our valued researchers and drug development professionals, with in-depth troubleshooting advice and practical solutions to prevent the thermal decomposition of this critical reagent during your experiments. As your Senior Application Scientist, I will walk you through the causality behind experimental choices, ensuring the scientific integrity and success of your work.
Troubleshooting Guide: Addressing In-Process Decomposition
This section is dedicated to identifying and solving issues related to the decomposition of this compound as they occur during a heated reaction.
Q1: My reaction mixture is turning dark brown/black upon heating, and I'm observing unexpected byproducts in my TLC/LC-MS. Is this decomposition of my this compound?
A1: Yes, a visible color change to dark brown or black, coupled with the appearance of multiple unexpected spots on a TLC plate or peaks in an LC-MS chromatogram, are strong indicators of thermal decomposition. The quinazoline ring system, particularly when substituted with halogens, can be susceptible to degradation at elevated temperatures. The decomposition process is often complex and can proceed through various radical mechanisms, leading to a mixture of polymeric materials and smaller aromatic fragments.[1]
The primary driving force behind this decomposition is the thermal stress placed on the molecule. The energy input can initiate the homolytic cleavage of the C-Cl bonds, which are typically the most labile in this structure. This generates highly reactive radical species that can then participate in a cascade of uncontrolled side reactions.
Q2: I am running a nucleophilic aromatic substitution (SNAr) reaction at high temperatures, and my yield is consistently low. How can I confirm that decomposition is the culprit and not just a slow reaction rate?
A2: To differentiate between a slow reaction and decomposition, you can set up a controlled heating experiment.
Protocol 1: Control Heating Experiment
-
In a separate flask, dissolve a small amount of your starting this compound in the same solvent you are using for your SNAr reaction.
-
Heat this control flask to the same temperature as your main reaction.
-
Monitor the control flask over time by TLC or LC-MS.
If you observe the appearance of new spots/peaks and a decrease in the starting material spot/peak in the control flask, then thermal decomposition is occurring independently of your desired reaction. If the starting material remains largely unchanged in the control, the issue may lie with the reaction kinetics or the reactivity of your nucleophile. It's worth noting that electron-withdrawing groups, such as the fluorine at the 8-position, can activate the quinazoline ring towards nucleophilic attack, potentially allowing for milder reaction conditions compared to unsubstituted analogs.[2]
Frequently Asked Questions (FAQs): Proactive Strategies for Preventing Decomposition
This section provides answers to common questions about proactively preventing the decomposition of this compound.
Q3: What is the maximum recommended temperature for reactions involving this compound?
A3: While there is no universal maximum temperature, as it is highly dependent on the solvent, reaction time, and other reagents present, it is generally advisable to keep the reaction temperature as low as possible. Many successful syntheses involving similar 2,4-dichloroquinazolines are conducted at temperatures ranging from room temperature to a gentle reflux in solvents like ethanol or acetonitrile.[2] For instance, some nucleophilic substitution reactions on the C4 position can proceed efficiently at temperatures between 40-60°C.[2] It is recommended to start with lower temperatures and gradually increase if the reaction rate is too slow.
Q4: Are there specific solvents that can help minimize decomposition?
A4: Yes, the choice of solvent can play a crucial role. High-boiling point, aprotic polar solvents such as DMF, DMAc, or NMP, while often used to increase the rate of SNAr reactions, can sometimes promote decomposition at elevated temperatures. It is often preferable to use solvents with lower boiling points that still provide adequate solubility for your reactants.
Table 1: Recommended Solvents and Temperature Ranges
| Solvent | Boiling Point (°C) | Recommended Max. Temp (°C) | Notes |
| Acetonitrile | 82 | 80 | Good for a wide range of nucleophiles. |
| Ethanol | 78 | 75 | Suitable for amine nucleophiles. |
| Tetrahydrofuran (THF) | 66 | 65 | Can be used, but ensure it is dry. |
| Isopropanol | 82.5 | 80 | Often used for reactions with anilines.[3] |
| Toluene | 111 | < 110 | Use with caution; higher temperatures may be needed. |
Q5: Can I use a catalyst to run my reaction at a lower temperature and avoid decomposition?
A5: Absolutely. The use of a catalyst is a highly effective strategy. For nucleophilic substitution reactions, phase-transfer catalysts can be beneficial. For cross-coupling reactions, palladium or copper catalysts can facilitate the reaction at significantly lower temperatures. For instance, Buchwald-Hartwig amination can be employed for the substitution at the C2 position under milder conditions than traditional thermal methods.[4]
Q6: I've heard about using "scavengers." How do they work and are they applicable here?
A6: Scavengers are reagents added to a reaction mixture to remove unwanted byproducts or excess reagents. In the context of preventing decomposition, a radical scavenger could theoretically be used to trap the initial radical species formed during thermal degradation. However, a more practical application of scavengers in your synthesis would be to use a nucleophile scavenger to remove any excess, highly reactive nucleophiles that might contribute to side reactions.[5]
More relevant to preventing decomposition of your starting material would be the use of an acid scavenger. Decomposition of halogenated heterocycles can sometimes release trace amounts of HCl, which can then catalyze further degradation.[1] The addition of a non-nucleophilic base can neutralize this acid.
Table 2: Recommended Acid Scavengers
| Scavenger | Type | Notes |
| Triethylamine (Et₃N) | Organic Base | Commonly used, but can be nucleophilic at high temperatures. |
| Diisopropylethylamine (DIPEA) | Hindered Organic Base | Less nucleophilic than Et₃N. |
| Potassium Carbonate (K₂CO₃) | Inorganic Base | A solid base, useful in many solvent systems. |
| Sodium Bicarbonate (NaHCO₃) | Mild Inorganic Base | Good for sensitive substrates. |
Q7: What is the underlying chemical mechanism of decomposition that I am trying to prevent?
A7: The decomposition of halogenated nitrogen heterocycles under thermal stress is often initiated by the homolytic cleavage of the carbon-halogen bond. [1] In the case of this compound, the C-Cl bonds are weaker than the C-F bond and are more susceptible to breaking. This process generates a quinazolinyl radical and a chlorine radical. These highly reactive species can then undergo a variety of subsequent reactions, including:
-
Hydrogen abstraction: The radicals can abstract hydrogen atoms from the solvent or other organic molecules, leading to the formation of reduced quinazoline species and other radical byproducts.
-
Polymerization: The quinazolinyl radicals can combine with each other or react with intact starting material to form complex, high-molecular-weight polymers, which often manifest as the dark, insoluble material you might observe.
-
Fragmentation: The quinazoline ring itself can fragment, leading to a complex mixture of smaller aromatic and aliphatic compounds.
The presence of oxygen can also influence the decomposition pathway, potentially leading to oxidative degradation products.[1]
Visualizing the Problem: A Simplified Decomposition Pathway
The following diagram illustrates a simplified potential initiation step in the thermal decomposition of this compound.
Caption: Simplified initiation of thermal decomposition.
Experimental Workflow for Mitigating Decomposition
The following flowchart outlines a systematic approach to troubleshooting and preventing the decomposition of this compound in your reactions.
Caption: Troubleshooting workflow for thermal decomposition.
By following the guidance in this technical support center, you will be better equipped to design robust experimental protocols that minimize the thermal decomposition of this compound, leading to higher yields, cleaner reaction profiles, and more reliable results in your research and development endeavors.
References
-
El-Hashash, M. A., Darwish, K. M., Rizk, S. A., & El-Bassiouny, F. A. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2011, 1–7. [Link]
-
Gao, C., et al. (2010). Synthesis and biological evaluation of 2-substituted quinazolin-4(3H)-ones with antiproliferative activities. Molecules, 28(23), 9033. [Link]
-
Jia, Y., et al. (2011). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2040. [Link]
-
Koller, G., et al. (2011). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(12), 4051. [Link]
-
Li, X., et al. (2009). Synthesis and biological evaluation of 2-substituted quinazolin-4(3H)-ones with antiproliferative activities. Molecules, 28(23), 9033. [Link]
-
MDPI. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]
-
Ouahrouch, A., et al. (2011). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2040. [Link]
-
Roberts, C. D., et al. (2011). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2040. [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
Zhang, W. (2006). Fluorous 2,4-Dichloro-1,3,5-triazines (F-DCTs) as Nucleophile Scavengers. Organic letters, 8(19), 4175-4178. [Link]
-
Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 5. Fluorous 2,4-Dichloro-1,3,5-triazines (F-DCTs) as Nucleophile Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions of 2,4-Dichloro-8-fluoroquinazoline
Welcome to the Technical Support Center for catalyst poisoning in cross-coupling reactions involving 2,4-dichloro-8-fluoroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions with this specific substrate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve challenges in your own laboratory settings.
Introduction: The Challenge of this compound in Cross-Coupling
This compound is a valuable building block in medicinal chemistry, often employed in the synthesis of kinase inhibitors and other therapeutic agents. However, its successful functionalization via cross-coupling reactions is frequently hampered by catalyst poisoning. This phenomenon, where impurities or even the substrate/products themselves deactivate the catalyst, leads to sluggish or failed reactions, impacting project timelines and resource allocation.[1][2] Understanding the root causes of catalyst poisoning is paramount for developing robust and reproducible synthetic routes.
This guide will delve into the common pitfalls associated with cross-coupling reactions of this compound and provide actionable troubleshooting strategies. We will explore the subtle interplay between substrate purity, ligand choice, reaction conditions, and catalyst stability.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding catalyst poisoning in this specific context.
Q1: My Suzuki-Miyaura coupling of this compound is not proceeding to completion, even with a reliable palladium catalyst and ligand system. What are the likely culprits?
A1: Incomplete conversion is a classic symptom of catalyst poisoning. Several factors could be at play:
-
Substrate Quality: The primary suspect is often the purity of your this compound. Residual impurities from its synthesis, such as N,N-diethylaniline or phosphorus-containing reagents, can act as potent catalyst poisons.[3][4] The nitrogen-containing heterocycle itself can also coordinate strongly to the palladium center, leading to catalyst inhibition.[5]
-
Solvent and Reagent Purity: Trace impurities in your solvents (e.g., peroxides in THF, water content) or boronic acid partner (e.g., boronic anhydride formation) can deactivate the catalyst.[6]
-
Atmospheric Conditions: Inadequate degassing can leave residual oxygen, which oxidizes the active Pd(0) catalyst to an inactive Pd(II) species and can also degrade phosphine ligands.[6]
-
Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other degradation pathways, leading to loss of the active catalytic species.
Q2: I observe a significant amount of starting material decomposition and byproduct formation. Is this related to catalyst poisoning?
A2: Yes, these issues are often intertwined. When the desired catalytic cycle is slowed or halted by poisoning, side reactions can become more prominent. For instance, premature decomposition of the boronic acid or homo-coupling of the organometallic reagent can occur. Additionally, if the catalyst deactivates, higher reaction temperatures or longer reaction times may be employed out of desperation, which can lead to thermal degradation of sensitive starting materials and products.
Q3: How can I definitively identify the source of catalyst poisoning in my reaction?
A3: Pinpointing the exact poison can be challenging without specialized analytical techniques. However, a systematic troubleshooting approach can help you narrow down the possibilities:
-
Substrate Re-purification: Purify a small batch of your this compound by recrystallization or column chromatography and repeat the reaction. If the reaction improves, substrate purity is the likely issue.
-
Solvent and Reagent Check: Use freshly distilled or purchased anhydrous solvents. Use a new bottle of the boronic acid or re-purify it.
-
Control Reactions: Run a control reaction with a well-behaved aryl halide (e.g., 4-bromotoluene) and your boronic acid partner using the same catalyst system and conditions. If this reaction works, it strongly suggests an issue with your quinazoline substrate.
-
Analytical Characterization: If available, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze your starting material for volatile impurities.[7] Inductively Coupled Plasma (ICP) analysis can detect trace metal contaminants.[8]
Q4: Are there specific palladium catalysts or ligands that are more resistant to poisoning when working with N-heterocyclic substrates like quinazolines?
A4: While there is no universally "poison-proof" catalyst, certain ligand classes have been designed to be more robust. Buchwald and Hartwig-type biarylphosphine ligands are often effective.[6] These bulky, electron-rich ligands form stable, monoligated palladium complexes that can be more resistant to deactivation pathways. It is often beneficial to screen a small panel of ligands to identify the optimal choice for your specific transformation.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Substrate-Related Poisoning
The synthesis of this compound often involves reagents like phosphorus oxychloride (POCl₃) and N,N-diethylaniline, which can be difficult to remove completely.[3][4] These can act as potent catalyst poisons.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for substrate-related poisoning.
Experimental Protocol: Purification of this compound
-
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, acetone, or a mixture of hexanes and ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
-
-
Column Chromatography:
-
Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude material in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column and collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Guide 2: Optimizing Ligand and Catalyst Systems
The choice of ligand is critical for stabilizing the palladium catalyst and preventing deactivation.
Key Considerations:
-
Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio can sometimes prevent catalyst aggregation, a common deactivation pathway.[6] However, an excessive amount of ligand can inhibit the reaction.
-
Ligand Type: For challenging substrates like this compound, bulky, electron-rich phosphine ligands are often a good starting point.
Catalyst and Ligand Screening Table:
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Outcome |
| Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Low Conversion |
| Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ | Toluene | 110 | Moderate Conversion |
| Pd(PPh₃)₄ (5.0) | - | Na₂CO₃ | DME/H₂O | 85 | Decomposition |
| Pd(dppf)Cl₂ (3.0) | - | Cs₂CO₃ | DMF | 90 | Trace Product |
This table is a representative example. Actual conditions and outcomes will vary.
Experimental Protocol: Ligand Screening
-
Set up a parallel array of small-scale reactions in vials.
-
To each vial, add this compound, the boronic acid partner, and the base.
-
In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor and each ligand to be screened.
-
Add the appropriate catalyst and ligand solutions to each reaction vial.
-
Add the degassed solvent to each vial, seal, and heat to the desired temperature.
-
Monitor the reactions by TLC or LC-MS at regular intervals to assess conversion.
Guide 3: The Impact of Reaction Parameters and Additives
Sometimes, subtle changes in reaction conditions can have a profound effect on catalyst stability and reactivity.
Troubleshooting Diagram: Interplay of Reaction Parameters
Caption: Factors influencing catalyst stability.
Potential Solutions and Additives:
-
Lowering Temperature: High temperatures can accelerate catalyst decomposition.[6] If possible, run the reaction at the lowest temperature that still affords a reasonable rate.
-
Solvent Choice: The polarity of the solvent can influence the stability of the catalytic species. Experiment with different solvents such as toluene, dioxane, DMF, or 2-MeTHF.
-
Base Selection: The choice of base can be critical. In some cases, a weaker base may be less detrimental to the catalyst. Conversely, a stronger base might be necessary for efficient transmetalation. Screen bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, and organic bases like DBU.[9]
Analytical Techniques for Detecting Catalyst Poisons
For a more in-depth investigation, the following analytical techniques can provide valuable insights:
| Technique | Information Provided |
| GC-MS | Identifies volatile organic impurities in starting materials and solvents.[7] |
| NMR Spectroscopy | Can reveal the presence of impurities in the starting material and help characterize byproducts. |
| ICP-MS/OES | Detects trace amounts of heavy metal contaminants that can act as catalyst poisons.[8][10] |
| X-ray Photoelectron Spectroscopy (XPS) | Provides information on the chemical state of the catalyst surface and can detect the presence of adsorbed poisons.[1][11] |
Conclusion
Successfully navigating cross-coupling reactions with this compound requires a proactive and systematic approach to troubleshooting. By understanding the potential sources of catalyst poisoning and methodically evaluating substrate purity, ligand choice, and reaction parameters, you can significantly increase your chances of success. Remember that each reaction is unique, and a combination of the strategies outlined in this guide may be necessary to achieve your desired outcome.
References
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Vertex AI Search.
- C
- How to detect catalyst poisoning in hydrotreaters. (2025, June 19).
- Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Spectroscopy Online.
- Technical Support Center: Catalyst Deactivation in Phosphon
- Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. (2025, August 10).
- C
- Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions. PMC - NIH.
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008, April 9). PubMed.
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. (2019, April 19). PubMed.
- (PDF) Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions. (2019, February 14).
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016, August 9). Chemical Science (RSC Publishing).
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019, March 15).
- The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. (2024, April 16). Chemical Science (RSC Publishing).
- The Devil in The Details: The Influence of Trace Metal Contaminants in Modern Organometallic C
- Catalyst Poisoning: Palladium & Pl
- How can I solve my problem with Suzuki coupling?. (2014, December 23).
- Diagnosing issues with a failed Suzuki coupling?. (2021, July 9). Reddit.
- Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit.
- Failed suzuki coupling, any suggenstions?. (2024, January 12). Reddit.
- Poisoning and deactivation of palladium c
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6).
- Transition-metal-catalysed C-N bond activation. (2015, December 15). The Royal Society of Chemistry.
- Bypassing the Limitations of Directed C–H Functionaliz
- 2,4-Dichloro-7-fluoroquinazoline. PMC - NIH.
- 2,4-Dichloroquinazoline synthesis. ChemicalBook.
- 959237-64-0 | this compound. ChemScene.
- Synthetic method of 2, 4-dichloroquinazoline derivative.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI.
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Technical Support Center: Strategies for Selective C2 vs. C4 Substitution
Introduction
Welcome to the technical support center for advanced synthetic strategies. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of regioselective C-H functionalization, specifically targeting the C2 and C4 positions of pyridines, quinolines, and related N-heterocycles. The selective introduction of substituents at these positions is a cornerstone of modern medicinal chemistry and materials science, yet it presents significant synthetic challenges due to the inherent electronic properties of these ring systems.[1][2][3]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common hurdles and achieve desired regioselectivity in your experiments. We will delve into the mechanistic underpinnings of various strategies, explaining the "why" behind the "how," to foster a deeper understanding and enable rational problem-solving.
Frequently Asked Questions (FAQs)
Q1: Why is C2 functionalization generally more facile than C4 functionalization in pyridines and quinolines?
A1: The enhanced reactivity of the C2 position is a direct consequence of two primary factors.[4] Electronically, the nitrogen atom's inductive effect increases the acidity of the adjacent C2-H bond, making it more susceptible to deprotonation or metalation.[4] Kinetically, the nitrogen atom can act as a built-in directing group, coordinating with metal catalysts and delivering them to the proximate C2 position, a phenomenon central to many transition-metal-catalyzed C-H activation reactions.[4][5]
Q2: What are the fundamental principles for achieving C4 selectivity over C2?
A2: Overriding the intrinsic preference for C2 functionalization requires a strategic approach. The core principles involve:
-
Steric Hindrance: Introducing bulky substituents at the C2 and C6 positions can physically block access for reagents, thereby favoring attack at the less hindered C4 position.[6]
-
Electronic Modulation: Modifying the electronic nature of the pyridine ring, for instance, through the formation of N-oxides or pyridinium salts, can alter the reactivity landscape and favor C4 functionalization.[5][7][8]
-
Transient Directing Groups: Employing directing groups that temporarily bind to the nitrogen and a metal catalyst can guide the reaction to a specific, more distant position like C4.[6]
-
Catalyst/Ligand Control: The choice of metal catalyst and its associated ligands can play a pivotal role in determining regioselectivity, sometimes inverting the "natural" reactivity.[3]
Q3: When should I consider a metal-free approach for C2 or C4 functionalization?
A3: Metal-free approaches are advantageous when avoiding potential metal contamination in the final product is critical, particularly in pharmaceutical applications. Reactions like the Minisci reaction (for radical functionalization) or those employing organocatalysts can offer excellent regioselectivity.[6][9] For instance, visible-light-induced methods using N-amidopyridinium salts have demonstrated high site selectivity for C4 functionalization.[6]
Q4: Can I functionalize both C2 and C4 positions sequentially?
A4: Yes, sequential functionalization is a powerful strategy for creating highly substituted pyridines. This often involves first performing a C4-selective reaction under conditions that block or disfavor C2 reactivity, followed by a subsequent C2-functionalization step. For example, a C4-alkylated pyridine can undergo a subsequent electroreductive C2 alkylation, allowing for the installation of two different alkyl groups.[10]
Troubleshooting Guides
Scenario 1: Poor or No C4-Selectivity in a Palladium-Catalyzed Cross-Coupling Reaction
You are attempting a Pd-catalyzed C4-arylation of a pyridine derivative but observe a mixture of C2, C3, and C4 products, or primarily the C2-arylated product.
-
Evaluate Steric Environment: The most straightforward approach to disfavor C2-functionalization is steric blockade.
-
Actionable Insight: If your substrate is amenable, synthesize a derivative with bulky groups (e.g., tert-butyl, trimethylsilyl) at the C2 and/or C6 positions. This physically impedes the approach of the catalyst to the ortho C-H bonds.[6]
-
-
Modulate Electronics via N-Functionalization: Activating the pyridine ring can fundamentally change its reactivity profile.
-
Actionable Insight: Convert the pyridine to its corresponding N-oxide. The oxygen atom can act as a directing group, but under certain catalytic conditions, it can favor distal functionalization.[5] Alternatively, formation of a pyridinium salt enhances the electrophilicity at C4, making it more susceptible to nucleophilic or radical attack.[7][8][11]
-
-
Optimize the Catalytic System: The interplay between the metal center and its ligands is crucial for regiocontrol.
-
Actionable Insight: The choice of ligand can dramatically influence the outcome. For instance, in some systems, bulky phosphine ligands can promote C4 selectivity by creating a sterically demanding catalytic species. Conversely, a less hindered ligand might favor the thermodynamically preferred C2 position. A systematic screening of ligands is often necessary.[3]
-
Protocol: Ligand Screening for C4-Arylation
-
Set up an array of parallel reactions in vials.
-
To each vial, add the pyridine substrate (1.0 equiv), aryl coupling partner (1.5 equiv), Palladium precursor (e.g., Pd(OAc)₂, 5 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv).
-
To each respective vial, add a different phosphine ligand (10 mol%) from a pre-selected library (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃).
-
Add solvent (e.g., toluene or dioxane), seal the vials, and heat to the desired temperature (e.g., 100-120 °C).
-
Monitor the reactions by LC-MS or GC-MS to determine the C2:C4 product ratio.
-
-
Scenario 2: Low Yield in C2-Lithiation of a Substituted Pyridine
You are attempting a directed ortho-metalation (DoM) at the C2 position using an organolithium reagent but are experiencing low yields, decomposition, or addition of the organolithium to the C=N bond.
-
Choice of Lithiating Agent: Standard organolithium reagents like n-butyllithium can act as nucleophiles, adding to the electron-deficient pyridine ring, which is a common side reaction.[12]
-
Actionable Insight: Employ a hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP). These bases are sterically demanding, which disfavors addition to the ring and promotes proton abstraction (lithiation).[12]
-
-
Temperature Control is Critical: Organolithium intermediates of pyridines can be unstable at higher temperatures.
-
Actionable Insight: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) throughout the lithiation and electrophilic quench. Allowing the reaction to warm prematurely can lead to decomposition or side reactions.
-
-
Effective Directing Group (DMG): The success of DoM relies on a substituent that can coordinate to the lithium reagent, directing deprotonation to the adjacent position.
-
Actionable Insight: Ensure your substrate has a potent DMG at a position that directs to C2 (e.g., a substituent at C3). If yields are still low, a stronger coordinating group may be required.
-
Protocol: C2-Lithiation using LTMP
-
To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C.
-
Add 2,2,6,6-tetramethylpiperidine (1.1 equiv) followed by the slow, dropwise addition of n-BuLi (1.1 equiv). Stir for 30 minutes at 0 °C to pre-form LTMP.
-
Re-cool the solution to -78 °C.
-
Slowly add a solution of the pyridine substrate (1.0 equiv) in anhydrous THF. Stir for 1-2 hours at -78 °C.
-
Slowly add the desired electrophile (1.2 equiv) at -78 °C.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and proceed with standard workup and purification.
-
-
Comparative Data Summary
The choice of strategy is highly dependent on the substrate and the desired functionality. The following table summarizes key comparative aspects of different approaches.
| Strategy | Primary Target | Key Strengths | Common Challenges |
| Steric Hindrance | C4 | Simple concept, effective for many systems. | Requires synthesis of substituted precursors. |
| N-Oxide Formation | C2 or C4 | Alters electronics, can act as a DG.[5] | Requires an extra synthetic step (oxidation/reduction). |
| Pyridinium Salts | C4 | Excellent for radical and nucleophilic additions.[7][11] | Substrate scope can be limited; requires activation step. |
| Directed Lithiation (DoM) | C2 | High-yielding, well-established.[12] | Requires cryogenic temperatures, sensitive to moisture/air. |
| Transient DGs | C4/Distal | Avoids permanent modification of the substrate.[6] | Can require extensive optimization of the DG/catalyst system. |
| Photocatalysis | C2 or C4 | Mild, metal-free options available.[6][8] | Can be substrate-specific; requires specialized equipment. |
Concluding Remarks
Achieving regioselective C-H functionalization at the C2 versus C4 positions is a nuanced but solvable challenge. A thorough understanding of the interplay between steric, electronic, and catalytic factors is paramount.[13][14] This guide provides a framework for diagnosing issues and selecting the appropriate strategic adjustments. By methodically working through the troubleshooting workflows and considering the comparative data, researchers can significantly increase their success rate in synthesizing these valuable heterocyclic motifs. For further inquiries, please do not hesitate to contact our technical support team.
References
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
C-H Functionalization of Pyridines - ResearchGate. (n.d.). ResearchGate. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. (n.d.). MDPI. [Link]
-
C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (2023). Royal Society of Chemistry. [Link]
-
(PDF) Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis - ResearchGate. (n.d.). ResearchGate. [Link]
-
Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts | Journal of the American Chemical Society - ACS Publications. (2016). American Chemical Society. [Link]
-
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. (n.d.). Beilstein-Institut. [Link]
-
Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone | Journal of the American Chemical Society. (2019). American Chemical Society. [Link]
-
A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (n.d.). Royal Society of Chemistry. [Link]
-
C4‐selective functionalizations of pyridine. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
-
Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed. (2024). National Center for Biotechnology Information. [Link]
-
Regioselective metalation of pyridines: C2−H lithiation with LTMP (a)... - ResearchGate. (n.d.). ResearchGate. [Link]
-
C4‐selective functionalization of pyridine derivatives. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Introduction to Selective Functionalization of C−H Bonds | Chemical Reviews. (2010). American Chemical Society. [Link]
-
Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Rea- gents via a Cross Azine Coupling - ChemRxiv. (n.d.). ChemRxiv. [Link]
-
Selectivity and reactivity in C-H activation - YouTube. (2024). YouTube. [Link]
-
Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (2023). Frontiers. [Link]
-
Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015). HETEROCYCLES. [Link]
-
Haloselectivity of Heterocycles - Baran Lab. (n.d.). The Baran Laboratory. [Link]
-
Breaking Conventional Site Selectivity in C–H Bond Activation: Selective sp3 versus sp2 Silylation by a Pincer-Based Pocket | Journal of the American Chemical Society. (2022). American Chemical Society. [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture - ResearchGate. (n.d.). ResearchGate. [Link]
-
Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles | Request PDF. (n.d.). ResearchGate. [Link]
-
Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Solution Structures of Complement C2 and Its C4 Complexes Propose Pathway-specific Mechanisms for Control and Activation of the Complement Proconvertases - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). National Center for Biotechnology Information. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). ResearchGate. [Link]
-
Oxidizing and transient directing groups in C-H activation - YouTube. (2024). YouTube. [Link]
-
Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6 | Request PDF. (n.d.). ResearchGate. [Link]
-
Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (2023). Frontiers. [Link]
-
Reactivity and regioselectivity of five-membered heterocycles in electrophilic aromatic substitution: A theoretical investigation | Request PDF. (n.d.). ResearchGate. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. (2016). Royal Society of Chemistry. [Link]
-
Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Help understanding how "steric effects" are distinct from "electronic effects"? (2021). Chemistry Stack Exchange. [Link]
-
Steric and electronic effects in SN2 reactions | Request PDF. (n.d.). ResearchGate. [Link]
-
Regioselectivity - Wikipedia. (n.d.). Wikipedia. [Link]
-
Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity - ResearchGate. (n.d.). ResearchGate. [Link]
-
Regioselective synthesis of heterocycles containing nitrogen neighboring an aromatic ring by reductive ring expansion using diisobutylaluminum hydride and studies on the reaction mechanism - PubMed. (2010). National Center for Biotechnology Information. [Link]
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- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Identifying Impurities in 2,4-Dichloro-8-fluoroquinazoline through NMR
Welcome to the technical support center for the analysis of 2,4-Dichloro-8-fluoroquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessment and impurity identification. Here, we delve into common challenges and provide expert insights to ensure the scientific integrity of your work.
Introduction: The Critical Role of Purity in Drug Development
This compound is a key building block in the synthesis of various pharmacologically active molecules. Its purity is paramount, as even trace impurities can lead to unwanted side effects or diminished efficacy in the final active pharmaceutical ingredient (API). NMR spectroscopy is an indispensable tool for the structural elucidation and quantification of such impurities.[1][2] This guide will equip you with the knowledge to confidently identify and troubleshoot potential impurities in your this compound samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the most common process-related impurities I should expect in my this compound sample?
Answer:
Understanding the synthetic route is crucial for predicting potential impurities. A common synthesis involves the chlorination of 8-fluoroquinazoline-2,4(1H,3H)-dione.[3] Based on this and similar synthetic pathways for related compounds, you should be vigilant for the following:
-
Unreacted Starting Material: The presence of 8-fluoroquinazoline-2,4(1H,3H)-dione indicates an incomplete chlorination reaction.
-
Monochloro Intermediates: Incomplete reaction can also lead to the formation of 2-chloro-8-fluoroquinazolin-4-one or 4-chloro-8-fluoroquinazolin-2-one.
-
Solvent-Related Impurities: Residual solvents from the reaction or purification steps are common. Look for characteristic signals of solvents like toluene, acetone, or ethyl acetate.[4]
-
Reagent-Related Impurities: By-products from the chlorinating agent (e.g., POCl₃, SOCl₂) or other reagents used in the synthesis might be present.[5]
-
Degradation Products: The quinazoline ring can be susceptible to hydrolysis, especially under harsh workup conditions, potentially leading back to the dione or other opened-ring structures.
Troubleshooting Guide: Unexpected Peaks in the ¹H NMR Spectrum
Issue: You observe unassigned peaks in the proton NMR spectrum of your purified this compound.
Workflow for Identification:
Caption: Troubleshooting workflow for unexpected ¹H NMR signals.
Step-by-Step Protocol:
-
Solvent Peak Identification: First, compare the chemical shifts of the unknown peaks with a table of common NMR solvents. Residual acetone, for instance, often appears as a singlet around 2.17 ppm in CDCl₃.[4]
-
D₂O Exchange: If you suspect an impurity with an exchangeable proton (e.g., -OH, -NH), add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The disappearance of a peak confirms the presence of an exchangeable proton.[4]
-
Comparison with Precursors: Compare the spectrum of your sample with the NMR spectra of the starting materials and any potential intermediates. This can quickly identify unreacted components.
-
2D NMR Analysis: If the impurity remains unidentified, advanced 2D NMR techniques are necessary.[6][7] A COSY (Correlation Spectroscopy) experiment will reveal proton-proton couplings, helping to piece together spin systems within the impurity.[8][9] An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates protons with their directly attached carbons, providing further structural clues.[6][8]
FAQ 2: How can I use ¹⁹F NMR to assess the purity of my this compound?
Answer:
¹⁹F NMR is a highly sensitive and powerful technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F nucleus and its wide chemical shift range, which often leads to better signal dispersion than in ¹H NMR.[10][11][12]
For this compound, you should expect a single ¹⁹F resonance for your main compound. The appearance of additional fluorine signals is a clear indication of fluorine-containing impurities.
Potential Fluorinated Impurities Detectable by ¹⁹F NMR:
-
Isomeric Impurities: If the synthesis started with an impure fluoroanthranilic acid (e.g., containing 2-amino-5-fluorobenzoic acid instead of 2-amino-3-fluorobenzoic acid), you might have isomeric dichloro-fluoroquinazolines. These would have distinct ¹⁹F chemical shifts.
-
Starting Material: Unreacted 2-amino-3-fluorobenzoic acid or the intermediate 8-fluoroquinazoline-2,4(1H,3H)-dione will have their own characteristic ¹⁹F signals.
Data Interpretation:
The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[12] Any change in the substitution pattern on the quinazoline ring will likely cause a noticeable shift in the ¹⁹F signal. Furthermore, coupling between the fluorine and nearby protons (³JHF or ⁴JHF) can provide valuable structural information.
| Compound Type | Expected ¹⁹F NMR Signal | Rationale for Chemical Shift Difference |
| This compound | Single resonance | Reference signal for the pure compound. |
| Isomeric Impurity (e.g., 6-fluoro) | Single resonance at a different chemical shift | The electronic effect of the nitrogen atoms and chlorine atoms on the fluorine will differ based on its position. |
| Starting Material (e.g., 8-fluoroquinazoline-2,4(1H,3H)-dione) | Single resonance, likely shifted upfield | The electron-donating nature of the amide groups compared to the electron-withdrawing chloro groups will shield the fluorine nucleus. |
FAQ 3: My ¹H NMR shows a complex aromatic region. How can I definitively assign the peaks for this compound and any potential impurities?
Answer:
A crowded aromatic region is a common challenge. While 1D ¹H NMR provides initial information, a combination of 1D and 2D NMR techniques is essential for unambiguous assignment.
Systematic Approach for Peak Assignment:
-
¹H NMR Analysis: For this compound, you expect three protons in the aromatic region. Based on substituent effects, you can predict their approximate chemical shifts and coupling patterns (doublet, triplet, doublet of doublets).
-
¹³C NMR and DEPT: A ¹³C NMR spectrum will show the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can distinguish between CH, CH₂, and CH₃ groups, helping to identify the protonated aromatic carbons.
-
HSQC Spectrum: This is the most direct way to connect each proton to its attached carbon.[6][8][13] The cross-peaks in an HSQC spectrum provide definitive ¹H-¹³C one-bond correlations.
-
HMBC Spectrum: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons.[6][8] This is particularly useful for assigning quaternary carbons and piecing together the molecular framework, confirming the connectivity of the quinazoline ring system.
-
COSY Spectrum: This experiment identifies protons that are coupled to each other (typically through three bonds).[8][9] In the aromatic system of your compound, you would expect to see correlations between adjacent protons.
Illustrative Workflow for Structural Elucidation:
Caption: Workflow for structural confirmation using 2D NMR.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
Objective: To prepare a sample of this compound for NMR analysis that is free from particulate matter and at an appropriate concentration.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
NMR tube (5 mm)
-
Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool plug
Procedure:
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl or vortex the vial to dissolve the sample completely. If the sample does not fully dissolve, it may be necessary to try a different solvent or note the insolubility.[4]
-
Place a small plug of cotton or glass wool into a Pasteur pipette.
-
Filter the solution through the plugged pipette directly into the NMR tube to remove any particulate matter.
-
Ensure the height of the liquid in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely and wipe the outside clean before inserting it into the NMR spectrometer.
Protocol 2: Acquisition of a Standard ¹H-¹³C HSQC Spectrum
Objective: To acquire a 2D HSQC spectrum to correlate proton signals with their directly attached carbon signals.
Procedure (General guidance for Bruker spectrometers):
-
Tune and Lock: Tune the probe for both ¹H and ¹³C frequencies. Lock the spectrometer onto the deuterium signal of the solvent.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquire ¹H Spectrum: Obtain a standard 1D ¹H spectrum to determine the spectral width (sw) and transmitter offset (o1p).
-
Acquire ¹³C Spectrum: Obtain a standard 1D ¹³C spectrum to determine the spectral width (sw) and transmitter offset (o2p).
-
Set up the HSQC Experiment:
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3).
-
Set the spectral widths and offsets for both the ¹H (F2) and ¹³C (F1) dimensions based on the 1D spectra.
-
Set the number of scans (ns) and dummy scans (ds). A typical starting point is ns=2 or 4.
-
Set the number of increments in the indirect dimension (td in F1). A value of 256 is often sufficient for initial analysis.
-
The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.
-
-
Start Acquisition: Type zg to begin the experiment.
-
Processing: After the experiment is complete, process the data using a sine-squared bell function in both dimensions and perform a 2D Fourier transform (xfb). Phase correct the spectrum as needed.
References
- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC - NIH. (n.d.).
- 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... - ResearchGate. (n.d.).
- 12 - Supporting Information. (n.d.).
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. (n.d.).
- Advanced 2D NMR Techniques Guide | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy - Scribd. (n.d.).
- Quinazoline(253-82-7) 1H NMR spectrum - ChemicalBook. (n.d.).
- 2,4-Dichloro-7-fluoroquinazoline - PMC - NIH. (n.d.).
- Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry - Books. (2023, May 17).
- Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.).
- Scheme 11 Synthesis of 2,4-dichloroquinazoline - ResearchGate. (n.d.).
- Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. (n.d.).
- NMR Applications in Pharmaceutical Impurity Profiling - Toref-Standards. (2023, February 15).
- Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.).
- Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020, December 23).
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10).
- 2,4-Dichloroquinazoline synthesis - ChemicalBook. (n.d.).
- 19F NMR Reference Standards. (n.d.).
- 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF - ResearchGate. (2025, August 5).
- 19Flourine NMR. (n.d.).
- Common Sources of Trace, Non-Solvent Impurities in NMR Spectra : r/Chempros - Reddit. (2022, March 13).
- 19F NMR of Pharmaceuticals - YouTube. (2021, November 1).
- Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines. (n.d.).
- 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - NIH. (n.d.).
- Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy - Almac. (n.d.).
- 2,4-DICHLOROQUINOLINE(703-61-7) 1H NMR spectrum - ChemicalBook. (n.d.).
- 959237-64-0 | this compound | ChemScene. (n.d.).
- CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents. (n.d.).
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20).
- 2,4-DICHLORO-5-FLUOROQUINAZOLINE | 87611-00-5 - ChemicalBook. (2025, July 24).
- 2,4-DICHLOROANISOLE(553-82-2) 1H NMR spectrum - ChemicalBook. (n.d.).
- 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum - ChemicalBook. (n.d.).
- 2,4-dichloro-5-methylquinazoline(78052-20-7) 1H NMR spectrum - ChemicalBook. (n.d.).
- 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem. (n.d.).
- Quinoline(91-22-5) 13C NMR spectrum - ChemicalBook. (n.d.).
- 2,4-Dichloro-1-fluorobenzene - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
- High Purity 2,4-Dichloro-5-fluoroquinazoline CAS 87611-00-5: A Key Intermediate for Pharmaceutical Synthesis - Manufacturer and Supplier in China. (n.d.).
- CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents. (n.d.).
- Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - ResearchGate. (2022, October 14).
- The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives - ResearchGate. (2025, August 10).
- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents. (n.d.).
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workup procedures to remove residual palladium from quinazoline products
A Troubleshooting Guide for Medicinal and Process Chemists
Welcome to the technical support center for palladium removal. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions to synthesize quinazoline derivatives and related heterocyclic compounds. As a Senior Application Scientist, I've structured this guide to move beyond simple protocols and delve into the causality behind experimental choices, helping you troubleshoot specific issues and ensure your final compounds meet the stringent purity requirements for active pharmaceutical ingredients (APIs).
Section 1: Fundamentals & Strategic Planning
This section addresses the foundational knowledge required before selecting a palladium removal strategy.
Q1: Why is removing residual palladium from my quinazoline product so critical?
Palladium is a crucial catalyst in many C-C and C-N bond-forming reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) frequently used in quinazoline synthesis.[1][2] However, residual palladium in the final API is a significant concern for several reasons:
-
Regulatory Compliance: International Council for Harmonisation (ICH) guideline Q3D sets strict limits on elemental impurities in drug products.[3][4] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API, depending on the daily dosage.[1][5] Parenteral and inhaled drugs have even stricter limits.[5]
-
Patient Safety: Palladium compounds can be toxic, and their presence in a final drug product poses a safety risk.[6]
-
Catalytic Activity: Residual palladium can interfere with downstream synthetic steps or compromise the stability of the final API.
-
Assay Interference: Trace palladium can interfere with biological assays, leading to false positives or negatives and unreliable structure-activity relationship (SAR) data.[7]
Q2: What are the common forms of residual palladium I might be dealing with?
After a reaction, palladium doesn't exist in a single state. It can be present as:
-
Homogeneous Species (Soluble): These are typically Pd(0) or Pd(II) complexes coordinated to ligands (e.g., phosphines) from the reaction. These species are dissolved in the reaction mixture.
-
Heterogeneous Species (Insoluble): This includes palladium black (colloidal Pd(0) particles) that has precipitated from the solution. These are often fine, dark-colored particles.[1]
-
Strongly Cheated Species: The quinazoline core itself, with its nitrogen atoms, can act as a ligand, strongly binding to palladium and making it difficult to remove.
Understanding the likely form of your palladium residue is key to selecting an effective removal strategy. For instance, simple filtration is only effective for insoluble, heterogeneous palladium.[8]
Q3: How do I choose the best palladium removal strategy for my specific quinazoline derivative?
There is no one-size-fits-all solution. The optimal strategy depends on the palladium species present, the properties of your quinazoline product (solubility, functional groups), and the scale of your reaction. A multi-step approach is often the most effective.[1] The following decision tree can guide your choice.
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
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- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. arborassays.com [arborassays.com]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2,4-Dichloro-8-fluoroquinazoline and 2,4-dichloroquinazoline: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The Quinazoline Scaffold: A Privileged Structure in Drug Discovery
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a versatile pharmacophore. Its derivatives have been successfully developed into drugs with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] The chemical tractability of the quinazoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The 2 and 4 positions are particularly reactive and are common sites for modification to enhance biological activity.
2,4-Dichloroquinazoline: A Versatile Intermediate with Inherent Biological Potential
2,4-Dichloroquinazoline serves as a crucial intermediate in the synthesis of a multitude of biologically active quinazoline derivatives. Its inherent reactivity at the 2 and 4 positions, conferred by the chloro substituents, allows for the facile introduction of various functional groups, leading to the generation of diverse chemical libraries for biological screening.
While primarily utilized as a synthetic building block, studies on related 2,4-disubstituted quinazoline derivatives suggest that the core structure itself possesses potential biological activity. Research has indicated that compounds derived from 2,4-dichloroquinazoline exhibit notable anticancer and antimicrobial properties.[3] For instance, derivatives where the chloro groups are substituted with various amines have shown significant antiproliferative effects against a range of cancer cell lines.[3]
The Impact of Fluorination: A Strategy to Enhance Biological Activity
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. Fluorination can influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. In the context of quinazoline derivatives, fluorination has often been associated with enhanced biological activity.[2]
While direct experimental data on 2,4-Dichloro-8-fluoroquinazoline is limited, studies on other 8-fluoroquinazoline derivatives provide valuable insights into the potential effects of this substitution. For example, a study on 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid revealed its potent inhibitory activity against Aurora A kinase, a key regulator of cell division, and significant cytotoxic effects against various cancer cell lines.[4] This suggests that the presence of a fluorine atom at the 8-position can contribute to potent anticancer activity.
The electron-withdrawing nature of the fluorine atom at the 8-position can alter the electron distribution within the quinazoline ring system, potentially influencing its interaction with biological targets. This could lead to enhanced binding affinity or a modified mechanism of action compared to the non-fluorinated counterpart.
Comparative Biological Activity: An Extrapolative Analysis
Based on the available literature for related compounds, a comparative analysis of the potential biological activities of this compound and 2,4-dichloroquinazoline is presented below. It is crucial to reiterate that this is an inferred comparison and requires experimental validation.
| Biological Activity | 2,4-dichloroquinazoline (Inferred) | This compound (Inferred) | Rationale for Fluorine-Induced Enhancement |
| Anticancer Activity | Moderate | Potentially Enhanced | The 8-fluoro substitution may enhance kinase inhibitory activity, as seen in related compounds, and could improve cell permeability and metabolic stability.[4] |
| Antimicrobial Activity | Moderate | Potentially Enhanced | Fluorination is a common strategy to improve the potency and spectrum of antimicrobial agents. The 8-fluoro group could lead to stronger interactions with microbial enzymes or cell wall components.[5] |
| Enzyme Inhibition | Varies depending on the target | Potentially more potent and/or selective | The electronegativity of fluorine can lead to stronger and more specific interactions with amino acid residues in the active site of enzymes, such as kinases.[4] |
Experimental Protocols for Biological Evaluation
To facilitate further research and a direct comparison of these two compounds, detailed protocols for key biological assays are provided below.
In Vitro Anticancer Activity: MTT Assay
This assay is a colorimetric method used to assess cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2,4-dichloroquinazoline and this compound in the culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Experimental Workflow for MTT Assay
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.
Step-by-Step Methodology:
-
Bacterial Culture: Grow the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.
-
Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of 2,4-dichloroquinazoline and this compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion and Future Directions
While direct experimental evidence is lacking for a head-to-head comparison, the analysis of structure-activity relationships of related compounds suggests that this compound holds the potential for enhanced biological activity over its non-fluorinated counterpart, 2,4-dichloroquinazoline. The introduction of a fluorine atom at the 8-position is a rational strategy for optimizing the anticancer and antimicrobial properties of the 2,4-dichloroquinazoline scaffold.
This guide provides a framework for initiating such comparative studies, offering detailed experimental protocols for the evaluation of their anticancer and antimicrobial activities. Further research, including synthesis, in vitro and in vivo testing, and mechanistic studies, is essential to fully elucidate the therapeutic potential of this compound and to validate the hypotheses presented in this guide. The insights gained from such studies will be invaluable for the rational design of next-generation quinazoline-based therapeutics.
References
- Zahedifard, M., et al. (2015). Synthesis, characterization and in vitro anti-cancer evaluation of two new quinazolinone Schiff base derivatives. Iranian Journal of Pharmaceutical Research, 14(3), 837–845.
-
Abdel-Ghani, T. M., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876. [Link]
- Anonymous. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences, 9(2), 123-130.
- Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1).
-
Almeida, B. F., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 9(10), 982. [Link]
- Conti, P., et al. (1993). Structure--activity relationship of quinolones. Farmaco (Societa chimica italiana : 1989), 48(2), 237–245.
-
Lall, N., et al. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 17(10), e2000438. [Link]
-
Hassanzadeh, F., et al. (2016). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. Research in Pharmaceutical Sciences, 11(3), 213–223. [Link]
-
Alagarsamy, V., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. European Journal of Medicinal Chemistry, 157, 1035-1053. [Link]
-
El-Sayed, N. N. E., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules (Basel, Switzerland), 25(20), 4791. [Link]
-
Sławiński, J., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 22(21), 11503. [Link]
-
Abdel-Ghani, T. M., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876. [Link]
-
Ionescu, I. A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules (Basel, Switzerland), 26(16), 4930. [Link]
-
O'Donnell, J. P., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4313–4328. [Link]
- Wang, Y., et al. (2022). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic & Medicinal Chemistry, 62, 116723.
- Emami, L., et al. (2024). Anticancer activity of targeted quinazoline derivatives.
-
Wang, D., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules (Basel, Switzerland), 27(12), 3899. [Link]
-
Taha, M., et al. (2022). New quinoline-based triazole hybrid analogs as effective inhibitors of α-amylase and α-glucosidase: Preparation, in vitro evaluation, and molecular docking along with in silico studies. Frontiers in Chemistry, 10, 999632. [Link]
-
Wang, D., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules (Basel, Switzerland), 27(12), 3899. [Link]
- Lall, N., et al. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species.
-
Charoensutthivarakul, S., et al. (2020). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Molecules (Basel, Switzerland), 25(18), 4279. [Link]
-
Annand, J. R., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(17), 13076–13093. [Link]
-
Anonymous. (n.d.). Journal of Applied Pharmaceutical Science. Journal of Applied Pharmaceutical Science. [Link]
- Anonymous. (2025). Comparative Analysis of Anticancer Quinoline Derivatives: Validating the Potential of 6,8-Difluoro-2-methylquinolin-4-amine. BenchChem.
- Anonymous. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(2).
Sources
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- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rphsonline.com [rphsonline.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Fluoroquinazoline Analogs in Kinase Inhibition
For researchers, scientists, and drug development professionals, the quinazoline scaffold remains a cornerstone in the design of targeted therapies, particularly in oncology. Its versatile structure has given rise to numerous approved kinase inhibitors. The introduction of a fluorine atom at the 8-position of the quinazoline ring offers a unique vector for modulating physicochemical properties and target engagement. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 8-fluoroquinazoline analogs, drawing upon experimental data to elucidate the nuanced effects of structural modifications on their biological activity.
The Strategic Advantage of the 8-Fluoro Substitution
The rationale for incorporating an 8-fluoro substituent into the quinazoline core is multifaceted. From a medicinal chemistry perspective, fluorine's high electronegativity and small size can significantly alter the electronic properties of the aromatic system. This can influence the pKa of the quinazoline nitrogen atoms, affecting their ability to form crucial hydrogen bonds with the hinge region of kinase domains. Furthermore, the 8-fluoro group can serve as a strategic interaction point within the ATP-binding pocket, potentially forming favorable orthogonal multipolar interactions with backbone amides or carbonyls, thereby enhancing binding affinity and selectivity. Metabolically, the C-F bond is exceptionally stable, often blocking sites of oxidative metabolism and improving the pharmacokinetic profile of the molecule.
Comparative SAR Analysis: Targeting Different Kinases
This guide will now delve into a comparative analysis of two distinct series of 8-fluoroquinazoline analogs, each targeting a different kinase. This comparison will highlight how the same scaffold can be tailored to achieve potency and selectivity against different biological targets.
Case Study 1: 8-Fluoroquinazoline Analogs as Aurora A Kinase Inhibitors
Aurora A kinase is a key regulator of mitosis, and its overexpression is implicated in the progression of various cancers. A recent study by Abdel-Mottaleb et al. (2022) provides a detailed SAR analysis of a series of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid analogs as inhibitors of Aurora A kinase.[1][2]
The general structure of the investigated 8-fluoroquinazoline analogs targeting Aurora A is depicted below. The design strategy aimed to explore the impact of substitutions on the terminal phenyl ring and the role of the 8-fluoro group on the quinazoline core.
Caption: General scaffold of 8-fluoroquinazoline analogs targeting Aurora A kinase.
The study revealed several key SAR trends for Aurora A inhibition:
-
Impact of the 8-Fluoro Group: The presence of the fluorine atom at the 8-position consistently led to an increase in inhibitory activity compared to analogs lacking this substitution.[2] This suggests that the 8-fluoro group is involved in a favorable interaction within the Aurora A active site.
-
Substitutions on the 2-Phenyl Ring:
-
Halogen Substitution: Introduction of a halogen, particularly bromine, at the meta-position (C3') of the 2-phenyl ring significantly enhanced potency.[2] The compound bearing a 3-bromo substituent (Compound 6e in the study) was the most potent among the tested derivatives.[1][2]
-
Methyl Substitution: A methyl group at the meta-position resulted in lower activity compared to the halogenated analogs.[2]
-
Unsubstituted Phenyl: The unsubstituted phenyl analog displayed the lowest activity in the series.[2]
-
-
The Role of the 4-Carboxylic Acid: The free carboxylic acid at the 4-position was found to be crucial for activity. Esterification of this group led to a significant loss of both kinase inhibitory and cytotoxic effects, suggesting that the carboxylate may be involved in a key polar interaction or is important for proper orientation within the active site.[1]
The following table summarizes the in vitro kinase inhibitory activity and cytotoxicity of selected 8-fluoroquinazoline analogs against Aurora A kinase and a panel of cancer cell lines.
| Compound ID | R (on 2-phenyl) | Aurora A % Inhibition @ 10 µM | Most Sensitive Cell Line (SNB-75) % Growth |
| 6d | H | 35.8 | -1.7 |
| 6c | 3-CH₃ | 42.1 | 10.5 |
| 6b | 3-Cl | 55.2 | -18.9 |
| 6e | 3-Br | 65.4 | -25.6 |
Data extracted from Abdel-Mottaleb et al. (2022).[1]
In Vitro Kinase Inhibitory Assay (Aurora A):
-
The kinase activity was measured using a radiometric assay.
-
The reaction mixture contained the kinase, a substrate (biotinylated peptide), and ATP.
-
Test compounds were added at a concentration of 10 µM.
-
The reaction was initiated by the addition of Mg/ATP and incubated at room temperature.
-
The reaction was stopped, and the phosphorylated substrate was captured on a streptavidin-coated plate.
-
The amount of incorporated phosphate was quantified using a scintillation counter.
-
The percentage of remaining kinase activity was calculated relative to a DMSO control.
Cytotoxicity Assay (NCI-60 Cell Line Panel):
-
Human tumor cell lines were grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells were seeded into 96-well microtiter plates.
-
Test compounds were added at a single concentration of 10 µM and incubated for 48 hours.
-
Cell viability was determined using the sulforhodamine B (SRB) protein assay.
-
The percentage of cell growth was calculated relative to control wells.
Caption: A generalized experimental workflow for SAR studies.
Case Study 2: 4-Anilino-8-fluoroquinazolines as Potential EGFR Inhibitors (A Comparative Postulation)
While a direct, comprehensive SAR study on a series of 4-anilino-8-fluoroquinazolines targeting Epidermal Growth Factor Receptor (EGFR) is not available in the public domain, we can extrapolate potential SAR trends based on the extensive research on 4-anilinoquinazolines as EGFR inhibitors. The 4-anilinoquinazoline scaffold is the foundation for several approved EGFR inhibitors like gefitinib and erlotinib.
The general structure for this hypothetical series would feature the 8-fluoroquinazoline core with a substituted aniline at the 4-position.
Caption: Hypothesized scaffold for 8-fluoro-4-anilinoquinazoline EGFR inhibitors.
Based on established SAR for 4-anilinoquinazoline EGFR inhibitors, we can infer the following:
-
The 4-Anilino Moiety: This group is critical for binding to the ATP pocket of EGFR. The aniline nitrogen typically forms a hydrogen bond with the backbone of a key methionine residue in the hinge region.
-
Substitutions on the Anilino Ring: Small, lipophilic substituents at the meta-position of the aniline ring, such as chlorine or bromine, are often favorable for potent EGFR inhibition.
-
The Role of the 8-Fluoro Group: The 8-fluoro substituent could potentially enhance binding affinity through interactions with the solvent-exposed region of the ATP binding site or by modulating the electronics of the quinazoline ring to favor the key hinge-binding interaction. It may also block a potential site of metabolism, thereby improving the pharmacokinetic profile.
Comparative Summary and Future Directions
| Feature | 8-Fluoroquinazolines for Aurora A | Hypothesized 8-Fluoroquinazolines for EGFR |
| Key Scaffold | 2-Aryl-8-fluoroquinazoline-4-carboxylic acid | 4-Anilino-8-fluoroquinazoline |
| Critical Interaction Point | Likely involves the 4-carboxylate and the 8-fluoro group. | The 4-anilino nitrogen with the kinase hinge. |
| Favorable Substitutions | Halogens at the meta-position of the 2-phenyl ring. | Small lipophilic groups at the meta-position of the 4-anilino ring. |
| Role of 8-Fluoro Group | Enhances inhibitory activity, likely through direct interaction or electronic modulation. | Postulated to enhance binding and/or improve metabolic stability. |
This comparative guide highlights the versatility of the 8-fluoroquinazoline scaffold in the design of kinase inhibitors. The detailed experimental data for the Aurora A inhibitor series provides a solid foundation for understanding the SAR of this particular chemotype. While a comprehensive SAR study for an 8-fluoro-4-anilinoquinazoline series targeting EGFR is yet to be published, the established knowledge on related inhibitors allows for informed hypotheses.
Future research should focus on systematically exploring the SAR of 8-fluoroquinazoline analogs against a broader range of kinases. This would not only expand the therapeutic potential of this privileged scaffold but also provide a more complete understanding of the nuanced role the 8-fluoro substituent plays in modulating kinase affinity and selectivity. Such studies are crucial for the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles.
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Abdel-Mottaleb, Y. et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel), 12(6), 876. Available at: [Link]
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Abdel-Mottaleb, Y. et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed, 35743906. Available at: [Link]
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Abdel-Mottaleb, Y. et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI, 12(6), 876. Available at: [Link]
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Abdel-Mottaleb, Y. et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. ResearchGate. Available at: [Link]
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A Comparative Guide to the In Vitro Efficacy of Halogenated Quinazoline Derivatives in Cancer Cell Lines
This guide provides a comprehensive analysis of the in- vitro anti-cancer efficacy of halogenated quinazoline derivatives, with a particular focus on di-chloro substituted analogs as representative examples, in the absence of specific published data for 2,4-dichloro-8-fluoroquinazoline. The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, with several derivatives approved for clinical use.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the cytotoxic potential of these compounds against various cancer cell lines and detailing the experimental methodologies used for their evaluation.
The Quinazoline Scaffold: A Privileged Structure in Oncology
The quinazoline core, a bicyclic aromatic heterocycle, has proven to be a highly versatile scaffold for the design of potent and selective kinase inhibitors.[2] Marketed drugs such as Gefitinib (Iressa®) and Erlotinib (Tarceva®) are prime examples of 4-anilinoquinazoline derivatives that target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, playing a crucial role in the treatment of non-small cell lung cancer (NSCLC).[3] The introduction of halogen atoms, such as chlorine and fluorine, onto the quinazoline ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity, thereby influencing its anticancer potency and selectivity.[4]
Comparative In Vitro Efficacy of Dichloro-Substituted Quinazoline Analogs
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 2,4-dichloro-styryl | MGC-803 (Gastric) | 1.2 | [4] |
| Bcap-37 (Breast) | 2.5 | [4] | ||
| PC3 (Prostate) | 3.1 | [4] | ||
| Compound B | 3,4-dichloro-styryl | MGC-803 (Gastric) | 0.8 | [4] |
| Bcap-37 (Breast) | 1.9 | [4] | ||
| PC3 (Prostate) | 2.4 | [4] | ||
| Gefitinib | (Reference Drug) | A549 (Lung) | >10 | [5] |
| MCF-7 (Breast) | 4.47 | [6] | ||
| Doxorubicin | (Reference Drug) | HCT-116 (Colon) | 1.21 | [6] |
| HepG2 (Liver) | 0.82 | [6] |
Table 1: Comparative in vitro cytotoxicity (IC50) of selected dichloro-styrylquinazoline derivatives and reference drugs against various human cancer cell lines.
The data indicates that the position of the dichloro substitution on the styryl moiety significantly influences the cytotoxic activity. Generally, compounds with 3,4-dichloro substitutions tend to exhibit slightly higher potency compared to their 2,4-dichloro counterparts across the tested cell lines.[4]
Mechanistic Insights: Targeting Key Signaling Pathways
Quinazoline derivatives exert their anticancer effects through the modulation of various cellular signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. A primary mechanism of action for many quinazoline-based inhibitors is the targeting of receptor tyrosine kinases (RTKs) such as EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).[4]
Caption: Inhibition of EGFR/VEGFR signaling by dichloro-styrylquinazolines.
By competitively binding to the ATP-binding pocket of the EGFR and VEGFR tyrosine kinase domains, these compounds inhibit receptor autophosphorylation and downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[4] This blockade ultimately leads to the inhibition of tumor cell growth and induction of apoptosis.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to evaluate the in vitro efficacy of these compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dichloro-styrylquinazolines) and a positive control (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.[4]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[4]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[4]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.
Workflow:
Caption: Workflow for apoptosis assay using Annexin V/PI staining.
Detailed Steps:
-
Cell Treatment: Cells are treated with the quinazoline derivative for a defined period.
-
Staining: After treatment, cells are harvested, washed, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion and Future Directions
While direct experimental data on this compound remains to be published, the analysis of closely related dichloro-styrylquinazoline derivatives provides valuable insights into the potential anticancer efficacy of this compound class. The presented data highlights the importance of the substitution pattern on the quinazoline scaffold for cytotoxic activity. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of novel quinazoline derivatives.
Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to directly assess their anticancer potential. Further mechanistic studies, including kinase profiling and in vivo efficacy studies in relevant animal models, will be crucial to fully elucidate their therapeutic promise.
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Patel, D. R., et al. (2021). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 26(16), 4958. Available from: [Link]
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A Comparative Guide to the Kinase Inhibitory Profile of 8-Fluoroquinazolines and Established Drugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors represent a cornerstone of precision medicine. The quinazoline scaffold is a privileged structure in this domain, forming the backbone of several FDA-approved drugs that target key kinases in oncogenic signaling pathways.[1][2][3] This guide provides a comparative analysis of a newer class of compounds, 8-fluoroquinazolines, against well-established quinazoline-based drugs, focusing on their kinase inhibitory profiles. We will delve into the experimental data, underlying signaling pathways, and the methodologies used to generate these critical datasets.
The Quinazoline Scaffold: A Foundation for Kinase Inhibition
Quinazoline derivatives have proven to be highly effective ATP-competitive inhibitors for a range of kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[1][3] Drugs like Gefitinib and Erlotinib, both first-generation EGFR tyrosine kinase inhibitors (TKIs), are built upon this core structure.[4] Their mechanism relies on reversibly binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the autophosphorylation and activation of downstream signaling cascades that drive cell proliferation and survival.[4][5]
The structure-activity relationship (SAR) of quinazoline inhibitors is well-documented, with modifications at various positions on the ring system significantly influencing potency and selectivity.[1][6] The introduction of a fluorine atom at the 8-position represents a strategic modification designed to explore new binding interactions and potentially enhance the compound's pharmacological properties.
Comparative Kinase Profiling: 8-Fluoroquinazolines vs. Known Drugs
To provide a clear comparison, we will examine the inhibitory activity of a representative 8-fluoroquinazoline compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) , which has been evaluated for its activity against Aurora A kinase.[7][8][9][10] We will compare its profile to that of the widely-used EGFR inhibitors, Gefitinib and Erlotinib .
While Compound 6e was primarily investigated as an Aurora A inhibitor, a broader kinase panel assay reveals its selectivity profile.[7][8][9][10] In contrast, Gefitinib and Erlotinib are known to be potent EGFR inhibitors but also exhibit activity against a range of other kinases, classifying them as multi-kinase inhibitors to varying degrees.[11]
Table 1: Comparative Kinase Inhibition Data (IC50/Kd Values in nM)
| Kinase Target | 8-Fluoroquinazoline (Compound 6e)* | Gefitinib | Erlotinib |
| Aurora A | Potent Inhibition (IC50 reported) | Less Potent | Less Potent |
| EGFR | Not the primary target | ~323 (Kd) | ~50 (Kd) |
| Ripk2 | Not Reported | Potent | Potent |
| STK10 | Not Reported | Less Potent | High Affinity (Kd < EGFR) |
| MAP3K1 | Not Reported | Less Potent | High Affinity (Kd < EGFR) |
| ILK | Not Reported | Less Potent | High Affinity (Kd < EGFR) |
*Data for Compound 6e is primarily focused on its potent inhibition of Aurora A, with a broader panel showing selectivity.[7][8][9][10] **Dissociation constant (Kd) values for Gefitinib and Erlotinib are from studies in pancreatic cancer cells and demonstrate their multi-kinase activity. Erlotinib, in particular, binds to several kinases with higher affinity than its primary target, EGFR.[11]
From this comparison, it is evident that the 8-fluoroquinazoline derivative has been specifically optimized for Aurora A inhibition, a key regulator of the cell cycle.[9] In contrast, Gefitinib and Erlotinib, while both targeting EGFR, have distinct off-target profiles. Erlotinib demonstrates a broader spectrum of activity, binding to multiple kinases with high affinity, which may contribute to both its therapeutic efficacy and side-effect profile.[11] Gefitinib appears more selective for EGFR, with Ripk2 being another high-affinity target.[11]
The EGFR Signaling Pathway: A Key Target
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[12][13] These pathways are central to cell proliferation, survival, and metastasis.[14] In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling and uncontrolled cell growth.[12][15] First-generation inhibitors like Gefitinib and Erlotinib are designed to block this aberrant signaling at its source.
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.
Caption: Workflow for a TR-FRET kinase inhibition assay.
Conclusion
The comparison between 8-fluoroquinazolines and established drugs like Gefitinib and Erlotinib highlights a key principle in modern drug discovery: subtle chemical modifications can dramatically shift the selectivity profile of a privileged scaffold. While Gefitinib and Erlotinib are established as potent, albeit not entirely selective, EGFR inhibitors, the 8-fluoroquinazoline derivative demonstrates a distinct profile with potent activity against Aurora A kinase. This underscores the versatility of the quinazoline core and the potential for developing next-generation inhibitors with tailored selectivity to overcome resistance and minimize off-target effects. The rigorous application of quantitative biochemical assays, such as the LanthaScreen™ TR-FRET platform, is indispensable for characterizing these profiles and guiding the development of more precise and effective targeted therapies.
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- 2-(3-Bromophenyl)
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- Target profiles of gefitinib and erlotinib. Shown are the target...
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A Comparative Guide to the Selectivity of Quinazoline-Based EGFR Inhibitors
For drug development professionals, researchers, and scientists, understanding the selectivity of kinase inhibitors is paramount. An inhibitor's efficacy is intrinsically linked to its on-target potency, while its safety profile is often dictated by its off-target interactions. The quinazoline scaffold has proven to be a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), leading to several clinically successful drugs.[1][2] This guide provides an in-depth comparison of the selectivity profiles of three prominent quinazoline-based EGFR inhibitors: Gefitinib, Erlotinib, and Lapatinib. We will delve into the structural nuances that govern their kinase interaction landscapes, supported by experimental data and detailed protocols for key selectivity profiling assays.
The Quinazoline Scaffold: A Privileged Structure for EGFR Inhibition
The 4-anilinoquinazoline core has emerged as a highly effective framework for designing ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[3] This is due to its ability to form crucial hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[3] First-generation inhibitors like Gefitinib and Erlotinib were designed to be highly selective for EGFR, while later-generation and dual-inhibitors like Lapatinib were developed to target a broader spectrum of the ErbB family of receptors, namely EGFR and HER2 (ErbB2).[4][5] Understanding the subtle structural modifications among these inhibitors is key to deciphering their distinct selectivity profiles.
Comparative Kinase Selectivity Profiles
The most comprehensive method for evaluating the selectivity of a kinase inhibitor is through large-scale kinase panel screening, such as the KINOMEscan™ platform. This competition binding assay measures the dissociation constant (Kd) of an inhibitor against a large panel of kinases, providing a quantitative measure of its binding affinity.[6][7] A lower Kd value indicates a stronger binding affinity.
Below is a comparative summary of the selectivity data for Gefitinib, Erlotinib, and Lapatinib against their primary targets and key off-targets, compiled from publicly available KINOMEscan™ data and other profiling studies.
| Kinase Target | Gefitinib Kd (nM) | Erlotinib Kd (nM) | Lapatinib Kd (nM) | Rationale for Comparison |
| EGFR (Wild-Type) | ~1.0[8] | ~0.7[9] | ~3.0 | Primary on-target for all three inhibitors. |
| EGFR (L858R mutant) | ~1.0[8] | ~0.2 | ~10.0 | Common activating mutation in NSCLC. |
| ERBB2 (HER2) | >10,000 | ~2,200[9] | ~13.0 | Primary target for Lapatinib (dual inhibitor). |
| SRC | >10,000 | ~3,000 | ~230 | A common off-target tyrosine kinase. |
| ABL1 | >10,000 | >10,000 | ~140 | Another important off-target tyrosine kinase. |
| RIPK2 | ~49[10] | ~20 | ~1,000 | A notable off-target with potential implications. |
| YES1 | >10,000 | ~2,200[9] | ~320 | A member of the SRC family of kinases. |
Note: Kd values can vary between different assay platforms and conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
Analysis of Selectivity:
-
Gefitinib demonstrates high selectivity for EGFR, with significantly weaker binding to other kinases, including HER2.[4][8] Its kinome profile is relatively "clean," which can contribute to a more favorable side-effect profile in some contexts.[11]
-
Erlotinib , while also highly potent against EGFR, exhibits a slightly broader off-target profile compared to Gefitinib, with notable interactions with kinases such as YES1 and TNK1.[4][9]
-
Lapatinib is a dual inhibitor, potently targeting both EGFR and HER2 as intended.[5] Its broader profile also includes significant interactions with other kinases like SRC, ABL1, and YES1, which may contribute to both its efficacy and its distinct side-effect profile.[12]
Structural Basis for Differential Selectivity
The differences in the selectivity profiles of these inhibitors can be attributed to subtle variations in their chemical structures, which influence how they interact with the ATP-binding pocket of different kinases.
Caption: Structural differences between Gefitinib, Erlotinib, and Lapatinib.
-
Gefitinib's morpholino-propoxy side chain at the C6/C7 position of the quinazoline ring enhances its solubility and potency for EGFR.[2]
-
Erlotinib's key differentiating feature is the 3-ethynyl group on the aniline ring, which extends into a hydrophobic pocket of the EGFR active site, contributing to its high potency.
-
Lapatinib's bulky 3-chloro-4-(3-fluorobenzyloxy)aniline moiety is crucial for its dual EGFR/HER2 activity. This group can access a deeper hydrophobic pocket in the kinase domain, and it is thought to preferentially bind to the inactive conformation of these kinases, a feature that distinguishes it from the first-generation inhibitors.[5]
Experimental Protocols for Selectivity Profiling
To ensure scientific integrity, the methods used to generate selectivity data must be robust and reproducible. Here, we outline the core experimental workflows for two key assays in kinase inhibitor profiling.
KINOMEscan™: A Competition Binding Assay
This high-throughput assay provides a quantitative measure of inhibitor binding affinity (Kd) across a large panel of kinases.
Caption: Workflow for the KINOMEscan™ assay.
Step-by-Step Methodology:
-
Assay Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is prepared. An ATP-competitive ligand is immobilized on a solid support (e.g., beads).[6]
-
Competition Reaction: The test inhibitor is incubated with the kinase and the immobilized ligand. The inhibitor and the immobilized ligand compete for binding to the kinase's ATP pocket.[6]
-
Washing: Unbound kinase and inhibitor are washed away, leaving only the kinase that is bound to the immobilized ligand.
-
Quantification: The amount of kinase remaining on the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.[6]
-
Data Analysis: The amount of kinase bound in the presence of the test inhibitor is compared to a control (DMSO vehicle). A dose-response curve is generated to calculate the dissociation constant (Kd).[6]
Cellular Thermal Shift Assay (CETSA®): Target Engagement in a Cellular Context
CETSA® is a powerful biophysical method to verify that a compound binds to its intended target within the complex environment of a living cell. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Methodology:
-
Cell Treatment: Intact cells are incubated with the test inhibitor at various concentrations or with a vehicle control (e.g., DMSO).
-
Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a defined period (e.g., 3 minutes).
-
Lysis and Fractionation: The cells are lysed, and the insoluble, aggregated proteins are separated from the soluble protein fraction by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting, ELISA, or mass spectrometry.
-
Data Interpretation: The amount of soluble protein is plotted against temperature to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the inhibitor indicates that the compound has bound to and stabilized the target protein, confirming target engagement.
EGFR Signaling Pathway: The Biological Context
The selectivity of these inhibitors is clinically relevant because of their impact on the EGFR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Caption: Simplified EGFR signaling pathway.
Inhibition of EGFR by quinazoline-based inhibitors blocks the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, ultimately leading to reduced cancer cell proliferation and survival.[1] Off-target effects on other kinases can lead to the modulation of other signaling pathways, which can result in both beneficial anti-tumor effects and adverse events.
Conclusion and Future Directions
The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic window. While Gefitinib and Erlotinib are highly selective for EGFR, Lapatinib's dual inhibition of EGFR and HER2, along with its broader kinome profile, offers a different therapeutic strategy. The choice of inhibitor must be guided by the specific genetic makeup of the tumor and the desired therapeutic outcome. The experimental methodologies outlined in this guide provide a robust framework for the continued development and characterization of next-generation kinase inhibitors with improved selectivity and efficacy. As our understanding of the human kinome deepens, so too will our ability to design highly tailored and effective cancer therapies.
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Gad, M. M., Abdelwaly, A., & Helal, M. A. (2022). Structural basis for the selectivity of 3rd generation EGFR inhibitors: a molecular dynamics study. Journal of Biomolecular Structure & Dynamics, 41(13), 6134-6144. [Link]
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Gad, M. M., Abdelwaly, A., & Helal, M. A. (2022). Structural basis for the selectivity of 3rd generation EGFR inhibitors: a molecular dynamics study. Semantic Scholar. [Link]
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Roskoski, R. Jr. (2021). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Molecules, 26(11), 3431. [Link]
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Yan, X. E., Zhu, S. J., Liang, L., Zhao, P., Choi, H. G., & Yun, C. H. (2017). Structural basis of mutant-selectivity and drug-resistance related to CO-1686. Oncotarget, 8(42), 71735–71746. [Link]
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Wood, E. R., Shewchuk, L. M., Ellis, B., Brignola, P. S., Dickerson, S. H., Fey, T. A., ... & Cheung, M. (2004). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal, 381(Pt 3), 855–863. [Link]
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Chao, P. I., Cheng, G., Zhang, L., Lo, I. L., Chan, H. T., & Cheong, T. H. (2017). Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. OncoTargets and therapy, 10, 5887–5895. [Link]
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A Senior Application Scientist's Guide to In Vivo Animal Models for Testing Quinazoline-Based Compounds
For researchers, scientists, and drug development professionals venturing into the preclinical evaluation of novel quinazoline derivatives, particularly those with an 8-fluoro substitution, the selection of an appropriate in vivo animal model is a critical decision that profoundly influences the translational potential of their findings. This guide provides an in-depth comparison of various animal models, drawing upon established data for well-characterized quinazoline-based EGFR inhibitors to inform the preclinical testing strategy for new chemical entities. While specific in vivo data for 8-fluoroquinazoline compounds are not extensively available in the public domain, the principles and models discussed herein provide a robust framework for their evaluation.
The Rationale for Model Selection: Beyond a One-Size-Fits-All Approach
The choice of an animal model is not arbitrary; it is a strategic decision guided by the scientific question at hand. Key factors influencing this decision include the compound's mechanism of action, the therapeutic area, the desired endpoints, and practical considerations such as cost and time. For quinazoline-based compounds, which often target specific molecular pathways like the EGFR signaling cascade in cancer, the model must accurately recapitulate the human disease's genetic and physiological context.[1][2]
A Comparative Analysis of Preclinical In Vivo Models
The landscape of in vivo models for testing quinazoline derivatives is diverse, each with its own set of advantages and limitations. The following sections provide a detailed comparison of the most commonly employed models.
Cell Line-Derived Xenograft (CDX) Models
CDX models are the workhorses of preclinical oncology research. They involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice.
-
Subcutaneous CDX Models: These are the most straightforward to establish and monitor. Tumor growth can be easily measured with calipers, making them ideal for initial efficacy and dose-response studies.[3]
-
Orthotopic CDX Models: In these models, tumor cells are implanted into the corresponding organ of origin (e.g., lung for NSCLC models). This provides a more clinically relevant tumor microenvironment, which can influence tumor growth, metastasis, and drug response.
Strengths:
-
Relatively low cost and rapid study completion.
-
High reproducibility and homogeneity within study groups.
-
Well-established protocols and a vast historical database for comparison.
Limitations:
-
Lack of a functional immune system, which is a major drawback for evaluating immunomodulatory effects of drugs.
-
Cell lines may not fully represent the heterogeneity of human tumors due to prolonged in vitro culture.
-
Subcutaneous models do not accurately mimic the tumor microenvironment and metastatic processes.
Patient-Derived Xenograft (PDX) Models
PDX models involve the direct implantation of fresh tumor tissue from a patient into an immunodeficient mouse. These models are gaining prominence due to their ability to better recapitulate the heterogeneity and molecular characteristics of the original human tumor.[4][5][6][7]
Strengths:
-
Preserve the histological and genetic features of the patient's tumor.[4][7]
-
Reflect the clinical diversity of the disease and can be used to predict patient response to therapy.[5]
-
Useful for studying mechanisms of drug resistance.[8]
Limitations:
-
Higher cost and longer timelines for model establishment.
-
Lower take rates compared to CDX models.
-
The tumor microenvironment is gradually replaced by murine stroma, which can affect tumor-stroma interactions.[4]
-
Still lack a competent immune system.
Genetically Engineered Mouse Models (GEMMs)
GEMMs are mice that have been genetically modified to develop tumors that closely mimic the human disease. For quinazoline-based EGFR inhibitors, GEMMs expressing mutant human EGFR are particularly valuable.[9][10][11][12]
Strengths:
-
Tumors arise in the correct anatomical location with a native microenvironment and an intact immune system.
-
Allow for the study of tumor initiation, progression, and metastasis in a more natural context.
-
Can be used to investigate the interplay between the tumor and the immune system.[13]
Limitations:
-
Technically challenging and time-consuming to develop.
-
High cost of breeding and maintenance.
-
Tumor latency and incidence can be variable.
Syngeneic Models
Syngeneic models involve the implantation of mouse tumor cell lines into immunocompetent mice of the same genetic background. These models are essential for studying the role of the immune system in cancer and for evaluating immunotherapies.
Strengths:
-
Fully competent immune system, allowing for the study of tumor-immune interactions.
-
Relatively inexpensive and easy to establish.
-
Can be used to test combination therapies involving immunotherapy and targeted agents.
Limitations:
-
Mouse tumors may not fully recapitulate the complexity of human cancers.
-
Limited availability of cell lines for some cancer types.
Comparative Summary of In Vivo Models
| Model Type | Key Features | Advantages | Disadvantages | Best Suited For |
| CDX (Subcutaneous) | Human cell lines in immunodeficient mice. | Low cost, rapid, high throughput. | Lacks immune system, artificial microenvironment. | Initial efficacy, dose-ranging studies. |
| CDX (Orthotopic) | Human cell lines in relevant organ. | More relevant microenvironment, allows for metastasis studies. | Technically more challenging, still lacks immune system. | Evaluating impact of microenvironment on drug efficacy. |
| PDX | Patient tumor tissue in immunodeficient mice. | Preserves tumor heterogeneity, predictive of clinical response. | High cost, long timeline, no immune system. | Personalized medicine studies, biomarker discovery. |
| GEMM | Spontaneous tumors in genetically modified mice. | Intact immune system, natural tumor progression. | Expensive, time-consuming, variable tumor latency. | Studying tumor biology, immuno-oncology. |
| Syngeneic | Mouse tumor cells in immunocompetent mice. | Fully functional immune system, good for immunotherapy. | Mouse tumors may not fully mimic human disease. | Evaluating immunotherapies and combination strategies. |
Experimental Protocols: A Step-by-Step Overview
While specific protocols will vary depending on the model and compound, a general workflow for an in vivo efficacy study is outlined below.
I. Animal Husbandry and Acclimation
-
Procure animals from a reputable vendor (e.g., The Jackson Laboratory, Charles River Laboratories).
-
Acclimate animals to the facility for at least one week prior to the start of the study.
-
House animals in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
II. Tumor Implantation/Induction
-
CDX/PDX:
-
Prepare a single-cell suspension of cancer cells or small tumor fragments.
-
Anesthetize the mouse.
-
Inject cells/implant fragments subcutaneously into the flank or orthotopically into the target organ.
-
-
GEMM:
-
Induce tumor formation according to the specific genetic model (e.g., administration of doxycycline or tamoxifen).
-
III. Drug Formulation and Administration
-
Formulate the 8-fluoroquinazoline compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Determine the appropriate dose and schedule based on in vitro potency and preliminary toxicity studies.
-
Administer the compound to the treatment group and the vehicle to the control group.
IV. Monitoring and Data Collection
-
Monitor animal health and body weight regularly.
-
Measure tumor volume (for subcutaneous models) with calipers two to three times per week.
-
For orthotopic or metastatic models, use in vivo imaging techniques (e.g., bioluminescence, fluorescence, MRI) to monitor tumor growth.[9]
V. Endpoint Analysis
-
Euthanize animals when tumors reach a predetermined size or at the end of the study.
-
Collect tumors and other relevant tissues for analysis.
-
Perform pharmacodynamic (PD) analysis to assess target engagement (e.g., Western blot for phosphorylated EGFR).[14][15][16][17]
-
Conduct pharmacokinetic (PK) analysis to determine drug concentrations in plasma and tumor tissue.[17]
-
Perform histological and immunohistochemical analysis of tumors.
Conclusion and Future Directions
The selection of an appropriate in vivo animal model is a cornerstone of successful preclinical drug development for 8-fluoroquinazoline compounds. While CDX models remain valuable for initial screening, the field is increasingly moving towards more clinically relevant models such as PDX and GEMMs, especially for understanding complex tumor biology and the interplay with the immune system. For novel 8-fluoroquinazoline derivatives, a tiered approach is recommended: initial efficacy testing in CDX models, followed by more in-depth studies in PDX or GEMMs to validate findings and explore mechanisms of action and resistance. As our understanding of the tumor microenvironment and immuno-oncology continues to grow, the development and refinement of these advanced in vivo models will be paramount in translating promising new quinazoline-based therapies from the bench to the bedside.
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A Researcher's Guide to Validating the Mechanism of Action of 2,4-Dichloro-8-fluoroquinazoline Derivatives as Putative Kinase Inhibitors
In the landscape of modern drug discovery, quinazoline scaffolds have emerged as a privileged structure, forming the backbone of numerous approved and investigational drugs, particularly in oncology.[1][2] Derivatives of 2,4-dichloroquinazoline, and specifically those with an 8-fluoro substitution, represent a chemical space ripe for exploration. While their structural alerts point towards a high probability of kinase inhibition, a rigorous, multi-faceted validation of their precise mechanism of action is paramount for any translational progression.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the mechanism of action of novel 2,4-dichloro-8-fluoroquinazoline derivatives. We will move beyond simple biochemical assays to construct a self-validating experimental cascade that builds a robust and compelling mechanistic narrative, from initial target identification to confirmation of on-target activity in a cellular context.
Part 1: The Hypothesis - Putative Kinase Inhibition
The quinazoline core is a well-established ATP-mimetic scaffold, known to interact with the ATP-binding pocket of various kinases.[3] Notable examples of FDA-approved quinazoline-based kinase inhibitors include gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] The 2,4-dichloro substitutions on the quinazoline ring provide reactive sites for the introduction of various side chains to modulate potency and selectivity. The 8-fluoro substitution can further influence the electronic properties and binding interactions of the molecule. Therefore, the primary hypothesis for a novel this compound derivative is that it functions as a kinase inhibitor. The critical task is to identify its specific kinase target(s) and validate this interaction.
Part 2: A Multi-pronged Approach to Target Validation
A singular experimental approach is insufficient to definitively validate a drug's mechanism of action. Instead, a confluence of evidence from orthogonal assays is required to build a compelling case. We will explore a logical progression of experiments, starting with broad screening to identify potential targets, followed by biophysical and cellular assays to confirm engagement and downstream functional consequences.
Experimental Workflow for Mechanism of Action Validation
Caption: A logical workflow for validating the mechanism of action of a putative kinase inhibitor.
Part 3: In-Depth Experimental Protocols and Data Interpretation
Initial Target Identification: Casting a Wide Net
The first step is to identify the primary kinase targets of your this compound derivative from the entire human kinome, which consists of over 500 members.[4]
This high-throughput screening method assesses the inhibitory activity of your compound against a large panel of purified kinases.[4]
Protocol: Kinase Profiling Assay
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Create a dilution series to be tested at various concentrations.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted compound to the wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at the optimal temperature for each kinase to allow the phosphorylation reaction to proceed.
-
Detection: Use a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based) to measure the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration and determine the IC50 value for each inhibited kinase.
Data Interpretation:
The results of the kinase profiling will generate a selectivity profile, highlighting the kinases that are most potently inhibited by your compound.
| Kinase Target | IC50 (nM) for Compound X | Selectivity Notes |
| Kinase A | 15 | High Potency |
| Kinase B | 85 | Moderate Potency |
| Kinase C | >10,000 | No significant inhibition |
| Kinase D | 250 | Off-target at higher concentrations |
Table 1: Example data from a broad kinase profiling screen.
This method uses an immobilized version of the inhibitor to "pull down" its binding partners from a cell lysate.
Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize an analogue of the this compound derivative with a linker arm for immobilization onto beads.
-
Cell Lysis: Prepare a native cell lysate from a relevant cell line.
-
Affinity Pulldown: Incubate the cell lysate with the immobilized compound and control beads (without the compound).
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Interpretation:
Compare the proteins identified from the compound-immobilized beads to those from the control beads. Proteins that are significantly enriched in the compound pulldown are potential targets.
Biophysical Validation of Direct Target Engagement
Once you have a list of putative targets, the next crucial step is to biophysically confirm a direct interaction between your compound and the purified kinase.
SPR is a label-free technique that measures the binding kinetics and affinity of a small molecule to a protein immobilized on a sensor chip.[4]
Protocol: SPR Analysis
-
Protein Immobilization: Covalently immobilize the purified recombinant kinase onto a sensor chip.
-
Compound Injection: Flow a series of concentrations of the this compound derivative over the chip surface.
-
Data Acquisition: Measure the change in the refractive index at the chip surface as the compound binds to and dissociates from the kinase.
-
Data Analysis: Fit the binding data to a suitable model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Data Interpretation:
| Parameter | Value | Interpretation |
| KD (nM) | 25 | High affinity interaction |
| ka (1/Ms) | 1.2 x 10^5 | Rate of association |
| kd (1/s) | 3.0 x 10^-3 | Rate of dissociation |
Table 2: Example SPR data confirming a high-affinity interaction.
ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction.[4]
Protocol: ITC Analysis
-
Sample Preparation: Place the purified kinase in the sample cell and the this compound derivative in the injection syringe.
-
Titration: Inject small aliquots of the compound into the kinase solution.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Data Interpretation:
A successful ITC experiment will yield a binding isotherm that can be fit to determine the thermodynamic parameters of the interaction, confirming a direct binding event.
CETSA is a powerful technique to confirm target engagement within a cellular environment. The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.[3]
Protocol: CETSA
-
Cell Treatment: Treat intact cells with the this compound derivative or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Cellular Validation of On-Target Activity
Confirming direct binding is essential, but it is equally important to demonstrate that this binding event leads to a functional consequence within the cell.
If your compound inhibits a kinase, the phosphorylation of its downstream substrates should decrease.
Protocol: Western Blot Analysis
-
Cell Treatment: Treat cells with increasing concentrations of the this compound derivative for a defined period.
-
Cell Lysis: Prepare whole-cell lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the downstream substrate and the total amount of the substrate.
-
Detection and Quantification: Use a suitable detection method (e.g., chemiluminescence) and quantify the band intensities.
Data Interpretation:
A dose-dependent decrease in the level of the phosphorylated substrate, without a change in the total substrate level, provides strong evidence of on-target kinase inhibition.
Signaling Pathway Visualization
Caption: A generic kinase signaling pathway illustrating the point of inhibition.
For a more global and unbiased view of downstream signaling, quantitative phosphoproteomics can be employed.[5] This powerful technique uses mass spectrometry to identify and quantify thousands of phosphorylation events simultaneously in response to inhibitor treatment.
The inhibition of a kinase involved in cell proliferation or survival should lead to a measurable cellular phenotype, such as apoptosis or cell cycle arrest.
Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the compound for 24-48 hours.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (PI positive).
Data Interpretation:
| Treatment | % Early Apoptosis | % Late Apoptosis |
| Vehicle Control | 2.5 | 1.8 |
| Compound X (IC50) | 15.2 | 8.5 |
| Positive Control | 25.8 | 12.3 |
Table 3: Example data from an apoptosis assay showing induction of cell death by the compound.
Part 4: The Final Confirmation - Rescue Experiments
To definitively link the observed cellular phenotype to the inhibition of the putative target kinase, rescue experiments are the gold standard.
Protocol: Target Overexpression
-
Transfection: Transfect cells with a plasmid encoding the wild-type target kinase or an empty vector control.
-
Compound Treatment: Treat the transfected cells with the this compound derivative.
-
Phenotypic Assay: Perform the previously established phenotypic assay (e.g., apoptosis).
Data Interpretation:
If overexpression of the target kinase rescues the cells from the compound-induced phenotype, it strongly supports that the compound's effects are mediated through this specific target.
Conclusion
Validating the mechanism of action of a novel compound series like this compound derivatives requires a systematic and multi-faceted approach. By progressing through the experimental workflow outlined in this guide—from broad target identification to biophysical confirmation of binding, cellular validation of on-target effects, and finally, rescue experiments—researchers can build a robust and compelling case for a specific mechanism of action. This rigorous validation is not merely an academic exercise; it is a critical step in the journey of transforming a promising chemical scaffold into a potential therapeutic.
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Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
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Savitski, M. M., et al. (2007-12-18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Available from: [Link]
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Int. J. Mol. Sci. (2025). Network Pharmacology Combined with Experimental Validation to Investigate the Effects and Mechanisms of Aucubin on Aging-Related Muscle Atrophy. MDPI. Available from: [Link]
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Eldehna, W. M., et al. (2025). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available from: [Link]
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Eldehna, W. M., et al. (2025-08-03). (PDF) 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. ResearchGate. Available from: [Link]
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Eldehna, W. M., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. Available from: [Link]
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Navigating the ADME Maze: A Comparative Guide to the Properties of 2,4-Dichloro-8-fluoroquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quinazoline scaffold stands as a privileged structure, forming the core of numerous approved therapeutics, particularly in oncology. The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of pharmacological activity. Among the myriad of possible analogs, 2,4-dichloro-8-fluoroquinazoline derivatives present a compelling starting point for the development of novel targeted therapies. The dichloro substitutions at the 2 and 4 positions offer versatile handles for synthetic elaboration, while the fluorine at the 8-position can profoundly influence metabolic stability and binding interactions.
However, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges, many of which are encapsulated in the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. A compound's ADME profile dictates its bioavailability, efficacy, and potential for toxicity. This guide provides a comprehensive assessment of the key ADME properties of this compound derivatives, offering a comparative analysis with alternative heterocyclic scaffolds and detailing the experimental methodologies crucial for their evaluation.
The Quinazoline Core: A Foundation for Druggability
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry. Its prevalence in FDA-approved drugs, such as the EGFR inhibitors gefitinib and erlotinib, underscores its favorable intrinsic properties. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, facilitating interactions with biological targets, while the fused benzene ring provides a platform for modifications that can modulate lipophilicity and other physicochemical parameters.
The focus of this guide, the this compound scaffold, is a strategic starting point for library synthesis. The chlorine atoms at the 2 and 4 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a diverse range of functionalities to explore structure-activity relationships (SAR). The 8-fluoro substituent is particularly noteworthy. Fluorine substitution is a common strategy in medicinal chemistry to block metabolic oxidation at that position, thereby enhancing metabolic stability and prolonging the compound's half-life.
Key ADME Parameters for Quinazoline Derivatives: A Quadruple Threat Assessment
A thorough understanding of a compound's ADME profile is paramount. Here, we delve into the four critical pillars of ADME assessment for this compound derivatives, outlining the underlying principles and providing standardized experimental protocols.
Solubility: The Gateway to Absorption
For a drug to be absorbed, it must first dissolve. Aqueous solubility is a critical determinant of oral bioavailability. Poor solubility can lead to low and erratic absorption, hindering clinical development.
Experimental Approach: Kinetic Solubility Assay
The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate a compound's solubility under non-equilibrium conditions, which often better reflects the in vivo situation in the gastrointestinal tract.
Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of ≤1%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by reading the absorbance at a high wavelength (e.g., 620 nm) on a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[1]
Interpreting the Data: For quinazoline derivatives, solubility can be significantly influenced by the nature of the substituents introduced at the 2 and 4 positions. Generally, the introduction of polar groups, such as amines with hydrogen-bonding potential, can enhance aqueous solubility. Conversely, large, lipophilic moieties can decrease solubility. While specific data for this compound is not extensively published, studies on related pyrazolo quinazolines have shown that solubility is also temperature-dependent, generally increasing with a rise in temperature.[2]
Permeability: Crossing the Cellular Divide
Once dissolved, a drug must permeate biological membranes to reach its target. The ability to cross the intestinal epithelium is crucial for oral absorption.
Experimental Approach: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that predicts passive transcellular permeability. It is a cost-effective and high-throughput method to assess a compound's ability to diffuse across a lipid membrane.
Protocol: PAMPA for Gastrointestinal Permeability
-
Membrane Coating: Coat the wells of a 96-well filter plate (donor plate) with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Compound Addition: Add the test compound solution (in aqueous buffer with a low percentage of DMSO) to the donor plate wells.
-
Assembly: Place the donor plate into a 96-well acceptor plate containing fresh buffer.
-
Incubation: Incubate the "sandwich" plate for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the membrane.
Data Interpretation and Causality: The permeability of quinazoline derivatives is heavily influenced by their lipophilicity (logP) and polar surface area (TPSA). The this compound core is relatively lipophilic. The introduction of polar substituents at the 2 and 4 positions will likely decrease permeability, while the addition of non-polar, lipophilic groups will increase it. The goal is to strike a balance, as excessively high lipophilicity can lead to poor solubility and increased metabolic liability.
Metabolic Stability: Resisting the Body's Defenses
The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, work to eliminate foreign compounds. High metabolic instability leads to rapid clearance and a short duration of action.
Experimental Approach: Liver Microsomal Stability Assay
This in vitro assay assesses a compound's susceptibility to metabolism by liver enzymes. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.
Protocol: In Vitro Liver Microsomal Stability Assay
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).
-
Compound Incubation: Add the test compound (at a low concentration, e.g., 1 µM) to the reaction mixture and pre-incubate at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[3]
The Role of the 8-Fluoro Group: The 8-fluoro substituent on the quinazoline core is a key design element aimed at improving metabolic stability. Aromatic hydroxylation is a common metabolic pathway, and the electron-withdrawing nature of fluorine can deactivate the adjacent positions towards oxidative metabolism. This strategic blocking of a potential metabolic "soft spot" can significantly increase the compound's half-life.
Plasma Protein Binding: The Free Drug Hypothesis
In the bloodstream, drugs can bind to plasma proteins, primarily albumin. It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available to distribute to tissues and interact with its target.
Experimental Approach: Equilibrium Dialysis
Equilibrium dialysis is the gold standard method for determining the extent of plasma protein binding.
Protocol: Equilibrium Dialysis for Plasma Protein Binding
-
Device Setup: Use a dialysis device with two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.
-
Sample Addition: Add plasma containing the test compound to one chamber and a protein-free buffer (e.g., PBS) to the other chamber.
-
Equilibration: Incubate the device at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.
-
Quantification: After equilibration, measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.
-
Calculation: The percentage of plasma protein binding is calculated from the difference in concentrations between the two chambers.[2]
Structure-Binding Relationships: Plasma protein binding is primarily driven by a compound's lipophilicity and acidic/basic properties. Highly lipophilic compounds tend to exhibit higher plasma protein binding. For this compound derivatives, the nature of the substituents at the 2 and 4 positions will be the main determinant of plasma protein binding. The introduction of acidic moieties can increase binding to albumin.
Comparative Analysis: Quinazolines vs. Alternative Scaffolds
To provide context for the ADME properties of this compound derivatives, it is instructive to compare them with other common heterocyclic scaffolds in drug discovery, such as pyrimidines and benzimidazoles.
| ADME Parameter | 2,4-Disubstituted Quinazoline Derivatives (Predicted) | Pyrimidine Derivatives | Benzimidazole Derivatives |
| Solubility | Generally moderate, highly dependent on substituents. Can be improved with polar groups. | Often good, especially with nitrogen-rich substituents. The pyrimidine core itself is polar. | Can be challenging due to the planar, aromatic nature. Often requires solubilizing groups. |
| Permeability | Moderate to high, tunable with lipophilic/hydrophilic substituents. | Variable. Can be tailored for good permeability, but highly polar analogs may have low permeability. | Generally good due to their lipophilic character, but this can also lead to high plasma protein binding. |
| Metabolic Stability | The 8-fluoro group is designed to enhance stability. The quinazoline core can be susceptible to oxidation. | The pyrimidine ring is generally more resistant to metabolism than a phenyl ring, but is still a site for oxidation. | The imidazole ring is often a site of metabolism. N-alkylation can improve stability. |
| Plasma Protein Binding | Expected to be moderate to high, driven by lipophilicity. | Can range from low to high depending on the overall lipophilicity of the molecule. | Often high due to the lipophilic and planar nature of the scaffold. |
Note: This is a generalized comparison. The specific ADME properties of any derivative are highly dependent on its unique substitution pattern.
Visualizing the Workflow
Sources
A Senior Application Scientist's Guide to Validating Target Engagement of 2,4-Dichloro-8-fluoroquinazoline-Based Covalent Probes
Introduction: The Imperative of Target Engagement in Covalent Inhibitor Development
In the landscape of modern drug discovery, confirming that a molecule reaches and binds to its intended target within the complex milieu of a living cell is the bedrock of establishing its mechanism of action. This principle, known as target engagement, is particularly crucial for the development of targeted covalent inhibitors (TCIs).[1] Unlike their reversible counterparts, TCIs form a permanent bond with their protein target, a feature that can lead to superior potency, prolonged pharmacodynamic effects, and high selectivity.[1] The 2,4-dichloro-8-fluoroquinazoline scaffold has emerged as a versatile and privileged structure in medicinal chemistry, frequently serving as a key building block for a new generation of TCIs, particularly those targeting protein kinases.[2][3]
However, the inherent reactivity of these probes demands rigorous validation.[4] Simply observing a desired cellular phenotype is insufficient; one must definitively prove that the effect is a direct consequence of the probe binding to its intended target. The failure to do so can lead to costly misinterpretations of data and the pursuit of non-viable drug candidates.[5]
This guide provides an in-depth comparison of state-of-the-art methodologies for validating the target engagement of this compound-based probes. We will delve into the causality behind experimental choices, provide detailed protocols for key techniques, and offer a comparative framework to help researchers select the most appropriate strategy for their specific needs.
The Covalent Binding Mechanism: A Two-Step Process
Probes derived from the this compound scaffold typically function as TCIs. Their interaction with a target protein, often a kinase with a strategically located cysteine residue, is not a simple one-step event. It is a two-step process that governs the probe's efficacy and selectivity.[6]
-
Non-covalent Recognition (KI): Initially, the probe reversibly binds to the target's active site through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). The strength of this initial binding is defined by the inhibition constant, KI.[6] Strong non-covalent recognition is critical for ensuring the probe spends sufficient time in the correct orientation for the subsequent reaction and is a key driver of selectivity.
-
Covalent Bond Formation (kinact): Once the probe is properly positioned, its electrophilic "warhead" reacts with a nucleophilic amino acid residue (commonly cysteine) on the protein, forming an irreversible covalent bond. The rate of this step is defined by the inactivation rate constant, kinact.[6]
The overall efficiency of a covalent inhibitor is best described by the second-order rate constant kinact/KI, which accounts for both the initial recognition and the subsequent chemical reaction.[1] Understanding this dual mechanism is fundamental to designing experiments that can accurately measure and validate target engagement.
Primary Validation Method: Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in a physiologically relevant environment, including intact cells and tissues.[7] It operates on the principle that the binding of a ligand, such as a quinazoline-based probe, stabilizes the target protein, making it more resistant to thermal denaturation.[8]
Causality and Experimental Rationale
When proteins are heated, they unfold and aggregate, losing their solubility. The temperature at which 50% of the protein has aggregated is its melting temperature (Tm). A drug binding to its target protein creates stabilizing energetic interactions, meaning more thermal energy is required to unfold it. This results in a measurable increase in the Tm, providing direct and quantifiable evidence of target engagement.[7] The key advantage of CETSA is that it is label-free (for the compound) and can be performed on endogenous proteins in their native environment, accounting for factors like cell permeability and intracellular cofactor concentrations that are absent in biochemical assays.[9][10]
Detailed Experimental Protocol: CETSA with Western Blot Readout
This protocol outlines a standard workflow for assessing the target engagement of a quinazoline-based probe in cultured cells.
-
Cell Culture and Treatment:
-
Culture cells of interest to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in a suitable culture medium or buffer.
-
Aliquot the cell suspension into separate tubes. Treat each aliquot with the quinazoline-based probe at various concentrations (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 1 hour) at 37°C to allow for cell penetration and target binding.
-
-
Heat Shock:
-
Transfer the cell suspension aliquots to PCR tubes.
-
Using a thermal cycler, heat the samples across a range of temperatures for a short duration (e.g., 3 minutes). A typical range might be 40°C to 70°C in 2-3°C increments.[8]
-
After heating, cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells to release their contents. This is commonly achieved by repeated freeze-thaw cycles (e.g., three cycles using liquid nitrogen and a 37°C water bath) to avoid detergents that might interfere with protein aggregation.[8]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This step pellets the aggregated, denatured proteins.[8]
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
-
Protein Quantification:
-
Analyze the amount of soluble target protein remaining in the supernatant using a specific detection method, most commonly Western blotting.
-
Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific to the target protein.
-
Use a suitable secondary antibody and imaging system to quantify the band intensities.
-
Data Analysis and Interpretation
-
Melting Curve: For each treatment condition, plot the normalized band intensity of the soluble target protein against the heating temperature. This generates a melting curve. A shift in the curve to the right (higher Tm) in the presence of the probe indicates target stabilization and engagement.[7]
-
Isothermal Dose-Response (ITDR): To quantify potency, heat all samples at a single, optimized temperature (a temperature that causes significant, but not complete, denaturation in the vehicle control). Plot the amount of remaining soluble protein against the log of the probe concentration. This dose-response curve can be used to calculate an EC50 value, reflecting the concentration of the probe required to achieve half-maximal thermal stabilization.[11]
Comparative Guide to Alternative Target Engagement Methods
While CETSA provides invaluable data on direct target binding in cells, a multi-pronged approach using orthogonal methods is essential for building a truly robust and trustworthy case. Different techniques offer unique advantages in throughput, sensitivity, and the scope of information they provide.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique that utilizes active site-directed covalent probes to assess the functional state of entire enzyme families directly in native biological systems.[12][13]
-
Principle: In a competitive ABPP experiment, target engagement is measured indirectly. Cells or lysates are first incubated with the unlabeled quinazoline-based inhibitor. Subsequently, a broad-spectrum, reporter-tagged activity-based probe (ABP) that targets the same family of enzymes is added. If the quinazoline inhibitor has engaged the target, it will block the binding of the reporter-tagged ABP. The target engagement is thus quantified by the reduction in signal from the ABP.[14]
-
Experimental Workflow:
-
Incubate live cells or cell lysate with the quinazoline-based inhibitor.
-
Add a reporter-tagged ABP (e.g., containing a clickable alkyne handle).
-
Lyse the cells (if treated live) and perform a click chemistry reaction to attach a biotin tag to the ABP.
-
Enrich the probe-labeled proteins using streptavidin beads.
-
Digest the enriched proteins and identify/quantify them by mass spectrometry.
-
-
Key Advantage: ABPP provides a global and unbiased profile of an inhibitor's selectivity across an entire enzyme class (e.g., kinases, serine hydrolases) in a single experiment, making it exceptionally powerful for identifying off-targets.[15][16]
Kinobeads (Competitive Affinity-Capture Mass Spectrometry)
The Kinobeads assay is a specialized chemical proteomics method designed for the comprehensive profiling of kinase inhibitors.[17]
-
Principle: This method uses a resin ("beads") to which several non-selective, ATP-competitive kinase inhibitors are immobilized. These beads can capture a large fraction of the expressed kinase proteome (the kinome) from a cell lysate.[17] The quinazoline-based probe is added to the lysate as a free competitor. By binding to its targets, it prevents them from being captured by the beads.
-
Experimental Workflow:
-
Prepare a cell lysate.
-
Incubate the lysate with the quinazoline-based probe across a range of concentrations.
-
Add the Kinobeads to the lysate to capture the remaining unbound kinases.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute and digest the captured kinases.
-
Quantify the bead-bound kinases via mass spectrometry. A dose-dependent decrease in the amount of a specific kinase captured by the beads indicates it is a target of the free probe.
-
-
Key Advantage: Kinobeads profiling is an excellent high-throughput method for determining the kinome-wide selectivity and apparent binding affinity (Kdapp) of ATP-competitive inhibitors against hundreds of endogenous kinases simultaneously.[18][19]
Drug Affinity Responsive Target Stability (DARTS)
DARTS, like CETSA, measures ligand-induced protein stabilization, but it uses proteolytic enzymes instead of heat as the denaturing stressor.[11]
-
Principle: The binding of a small molecule to its target protein can induce conformational changes that either shield or expose protease cleavage sites. This change in susceptibility to proteolysis can be used to confirm target engagement.[11]
-
Experimental Workflow:
-
Incubate cell lysate with the quinazoline-based probe.
-
Add a protease (e.g., pronase, thermolysin) at a carefully optimized concentration for limited digestion.
-
Stop the digestion and analyze the samples by SDS-PAGE and Western blot.
-
An increase in the full-length protein band in the probe-treated sample compared to the control indicates that the probe binding protected the target from degradation.
-
-
Key Advantage: DARTS is a valuable orthogonal method to CETSA because it does not rely on thermal stability. It can be particularly useful for targets that do not exhibit a significant thermal shift upon ligand binding or for studying weak/transient interactions.[11]
Data Summary and Method Selection Guide
The choice of assay depends on the specific research question, available resources, and the stage of the drug discovery project.
| Method | Principle | Context | Label Requirement | Primary Readout | Key Advantage | Key Limitation |
| CETSA | Ligand-induced thermal stabilization.[7] | Intact Cells or Lysate | None (for probe) | Change in Melting Temp (ΔTm), EC50.[8] | Direct biophysical evidence in a physiological context. | Lower throughput; requires a specific antibody; not all binding events cause a thermal shift.[8] |
| ABPP | Competition with a reporter-tagged covalent probe.[14] | Intact Cells or Lysate | Reporter tag on ABP (not test probe) | Decrease in probe labeling (MS signal). | Unbiased, proteome-wide selectivity and off-target profiling.[13][15] | Requires a suitable ABP for the target class; complex workflow. |
| Kinobeads | Competition with immobilized broad-spectrum inhibitors.[17] | Lysate | None (for probe) | Decrease in bead capture (MS signal), Kdapp.[19] | High-throughput kinome-wide selectivity profiling for ATP-competitive inhibitors. | Lysate-based; may miss non-ATP competitive or allosteric binders.[17] |
| DARTS | Ligand-induced protection from proteolysis.[11] | Lysate | None (for probe) | Increased protein stability (Western blot band). | Orthogonal to CETSA; useful for targets without a thermal shift. | Requires careful optimization of proteolysis; often semi-quantitative.[11] |
Senior Scientist's Recommendation:
-
For initial validation and confirmation in a cellular context: Start with CETSA . It provides the most direct and physiologically relevant evidence of target binding.
-
For comprehensive selectivity and off-target identification: Use Kinobeads (for kinases) or competitive ABPP (for other enzyme classes). These methods provide a global view essential for lead optimization.
-
If CETSA fails to show a signal: Employ DARTS as an orthogonal method to determine if target stabilization occurs via a non-thermal mechanism.
Illustrative Context: Targeting a Kinase Signaling Pathway
Many this compound-based probes are designed to inhibit protein kinases, which are central nodes in cellular signaling pathways. Validating engagement with a specific kinase, such as Bruton's Tyrosine Kinase (BTK) in the B-cell receptor pathway, is critical to linking the probe's molecular action to a downstream cellular response.
Conclusion
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- 19. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 8-Fluoroquinazoline Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The introduction of a fluorine atom at the 8-position of the quinazoline ring has been a strategic approach to modulate potency, selectivity, and pharmacokinetic properties. However, as with all kinase inhibitors, understanding the cross-reactivity profile is paramount for predicting potential off-target effects and identifying opportunities for polypharmacology. This guide provides an in-depth comparison of the cross-reactivity of 8-fluoroquinazoline kinase inhibitors, supported by experimental data and detailed methodologies.
The Significance of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets.[2] Kinase inhibitors are designed to block the activity of specific kinases, thereby interrupting aberrant signaling. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing truly selective inhibitors.[3]
Off-target inhibition can lead to unforeseen side effects, while in some cases, hitting multiple targets can result in beneficial polypharmacology.[4] Therefore, a comprehensive assessment of an inhibitor's selectivity across the entire kinome is a critical step in its development.
Featured 8-Fluoroquinazoline Kinase Inhibitors: A Comparative Analysis
This section compares the cross-reactivity profiles of representative 8-fluoroquinazoline kinase inhibitors targeting different kinase families. The data presented here is a synthesis of publicly available information from peer-reviewed studies.
Aurora Kinase Inhibitors
Aurora kinases are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy.[5] An example of an 8-fluoroquinazoline-based Aurora A kinase inhibitor is 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid .
A study investigating this compound's selectivity performed a kinase panel assay against 14 other kinases.[1][6][7] The results demonstrated a high degree of selectivity for Aurora A, with minimal inhibition of the other kinases tested at a concentration of 10 µM.[7]
Table 1: Selectivity Profile of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid [7]
| Kinase | % Inhibition at 10 µM |
| Aurora A | Significant Inhibition |
| CDK1/cyclin B | Minimal Inhibition |
| CDK2/cyclin A | Minimal Inhibition |
| CDK5/p25 | Minimal Inhibition |
| GSK3β | Minimal Inhibition |
| ROCK-I | Minimal Inhibition |
| ROCK-II | Minimal Inhibition |
| PKA | Minimal Inhibition |
| MAPK1 | Minimal Inhibition |
| MKK1 | Minimal Inhibition |
| MEK1 | Minimal Inhibition |
| JNK1α1 | Minimal Inhibition |
| SAPK2a | Minimal Inhibition |
| SAPK2b | Minimal Inhibition |
| SAPK3 | Minimal Inhibition |
Note: The original publication should be consulted for precise inhibition values.
This focused panel provides initial evidence of selectivity. However, for a more comprehensive understanding, a broader kinome-wide scan would be necessary.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase frequently mutated in non-small-cell lung cancer (NSCLC).[8][9][10] The first-generation EGFR inhibitors, gefitinib and erlotinib, are based on the quinazoline scaffold. While effective against certain EGFR mutations, they also inhibit wild-type (WT) EGFR, leading to dose-limiting toxicities.[8][9][10]
Recent efforts have focused on developing mutant-selective EGFR inhibitors with an 8-fluoroquinazoline core to improve the therapeutic window. A study on macrocyclic 8-fluoroquinazoline-based EGFR inhibitors demonstrated the potential to achieve high selectivity for mutant EGFR over WT EGFR.[8][9][10]
Table 2: Comparative Activity of a Macrocyclic 8-Fluoroquinazoline EGFR Inhibitor (Compound 3f) [8]
| Kinase Target | IC₅₀ (nM) |
| EGFR (Del19) | 119 |
| EGFR (L858R) | >1000 |
| EGFR (WT) | >10,000 |
This data highlights a significant improvement in selectivity against wild-type EGFR, a crucial factor in reducing side effects. Kinome-wide screening of such compounds is essential to ensure that the improved selectivity for the intended target does not come at the cost of new, unintended off-target activities.
Methodologies for Assessing Cross-Reactivity
The following are detailed protocols for key experiments used to determine the cross-reactivity of kinase inhibitors.
Kinome Scanning
Kinome scanning is a high-throughput method to assess the interaction of a compound with a large panel of kinases, often representing a significant portion of the human kinome.
Experimental Workflow: Competition Binding Assay (e.g., KINOMEscan™)
This method quantitatively measures the binding of a test compound to a panel of kinases.
Caption: Workflow of a competition binding-based kinome scan.
Step-by-Step Protocol:
-
Preparation: A panel of human kinases, each fused to a unique DNA tag, is prepared. An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Competition Reaction: The kinase-DNA fusion protein is incubated in the presence of the immobilized ligand and the test compound at a fixed concentration (for single-dose screening) or a range of concentrations (for Kd determination).
-
Washing: The solid support is washed to remove any unbound kinase-DNA fusion and test compound.
-
Quantification: The amount of kinase-DNA fusion bound to the solid support is quantified using quantitative polymerase chain reaction (qPCR) with primers specific for the DNA tag.
-
Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a vehicle control (e.g., DMSO). The results are often expressed as percent inhibition or can be used to calculate a dissociation constant (Kd).
Causality Behind Experimental Choices:
-
ATP-Independent Measurement: This assay format measures the direct binding of the inhibitor to the kinase, independent of ATP concentration. This provides a true measure of the inhibitor's affinity for the kinase active site.
-
High-Throughput and Broad Coverage: The use of DNA-tagged kinases and qPCR allows for the simultaneous profiling of hundreds of kinases in a single experiment, providing a comprehensive overview of the inhibitor's selectivity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Experimental Workflow: CETSA
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control for a specified period.
-
Thermal Challenge: The cell suspensions are heated to a specific temperature for a short duration. This temperature is typically chosen from a pre-determined melt curve to be in the range where the target protein partially denatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the soluble target protein in the supernatant is quantified using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: An increase in the amount of soluble target protein in the compound-treated sample compared to the vehicle control indicates that the compound has bound to and stabilized the target protein.
Causality Behind Experimental Choices:
-
Physiological Relevance: CETSA measures target engagement within the complex environment of a living cell, accounting for factors such as cell permeability, efflux pumps, and the presence of endogenous ligands.
-
Label-Free: The assay can be performed on endogenous proteins without the need for genetic modification or labeling, providing a more native assessment of target interaction.
Interpreting Cross-Reactivity Data: A Guide for the Bench Scientist
The output of a kinome scan is a large dataset that requires careful interpretation. Here are key metrics and visualization tools to aid in this process:
-
Selectivity Score (S-score): This is a quantitative measure of selectivity. A common definition is the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Kinome Tree Maps: These are graphical representations of the kinome, where inhibited kinases are highlighted. This visualization provides an intuitive overview of the inhibitor's selectivity profile and can reveal patterns of inhibition within kinase families.
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 2,4-Dichloro-8-fluoroquinazoline
For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dichloro-8-fluoroquinazoline. Intended for researchers, scientists, and drug development professionals, this guide synthesizes best practices from available data on structurally similar compounds to ensure the safe handling and disposal of this chemical, thereby protecting laboratory personnel and the environment. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations.
Immediate Safety and Hazard Profile
Based on data for analogous compounds, this compound should be handled as a hazardous substance with the potential for significant health and environmental effects. The primary hazards associated with structurally similar compounds include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][5]
-
Respiratory Irritation: May cause respiratory irritation.[3][6]
Due to these potential hazards, appropriate personal protective equipment (PPE) is mandatory when handling this compound.
Operational Plan for Waste Management and Disposal
The required method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Waste Segregation and Storage:
-
Identification: All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste.[2]
-
Containerization: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.[2]
-
Segregation: This waste stream should be segregated from other chemical wastes, especially strong oxidizing agents, acids, and bases, unless compatibility has been confirmed.[2][7] As a halogenated organic compound, it should be collected in a designated container for such waste.[8]
-
-
Spill Management:
-
In the event of a spill, contain the material to prevent it from spreading.[3]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3][6]
-
For liquid spills, use an inert absorbent material.[3]
-
Place all contaminated materials into a sealed container for hazardous waste disposal.[3]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[2]
-
Provide them with a complete and accurate description of the waste.[1][2]
-
Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.[1][2]
-
Incineration in a permitted hazardous waste incinerator is the preferred method of disposal for halogenated organic compounds.[2][8] Landfill disposal is not recommended.[2]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key information for a structurally similar compound, 2,4-Dichloroquinazoline, to underscore the necessary precautions.
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Scientific Rationale Behind Disposal Procedures
The stringent disposal protocols for this compound are dictated by its chemical structure as a halogenated heterocyclic organic compound. Halogenated organics are often persistent in the environment and can have toxic effects on aquatic life.[1][4] The presence of chlorine and fluorine atoms increases the molecule's stability and potential for bioaccumulation. Improper disposal, such as discarding in regular trash or pouring down the drain, could lead to the contamination of soil and water systems.
Incineration at high temperatures in a licensed hazardous waste facility is the recommended disposal method because it ensures the complete destruction of the compound into less harmful components like carbon dioxide, water, and inorganic halides, which can be scrubbed from the exhaust gases.[8][9] This method prevents the release of the active and potentially harmful chemical into the ecosystem.
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Benchchem. Proper Disposal of 4(3H)-Quinazolinone: A Guide for Laboratory Professionals.
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Cornell Law School Legal Information Institute. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
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A Researcher's Comprehensive Guide to Safely Handling 2,4-Dichloro-8-fluoroquinazoline
Welcome to your essential safety and handling guide for 2,4-Dichloro-8-fluoroquinazoline. As a senior application scientist, my priority is to empower you with the knowledge to not only advance your research but to do so with the utmost confidence in your safety protocols. This guide moves beyond a simple checklist, offering a deep dive into the why behind each recommendation, ensuring a foundational understanding of the risks and the rationale for each safety measure.
This compound is a halogenated quinazoline derivative, a class of compounds frequently utilized as intermediates in the synthesis of pharmacologically active molecules. While its potential for discovery is significant, its handling requires a meticulous approach to safety due to its hazardous properties. This guide is structured to provide you with a comprehensive framework for the safe handling of this compound, from initial risk assessment to final disposal.
Understanding the Hazard: A Proactive Approach to Safety
Before any work with this compound commences, a thorough understanding of its hazard profile is paramount. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, all handling procedures must be designed to minimize the possibility of exposure through ingestion, dermal contact, or inhalation.
Hazard Summary Table
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral | Harmful if swallowed.[1][2] |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3] |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling this compound. The following is a detailed breakdown of the required PPE, along with the reasoning for each selection.
PPE Selection Guide
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2][4] | Protects against accidental splashes of the compound, which can cause serious eye irritation.[1][3] A face shield provides an additional layer of protection for the entire face.[5][6] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile or neoprene) inspected for integrity before each use.[7][8] | Prevents skin contact, which can cause irritation.[1][3] Regular inspection and changing of gloves are crucial to prevent permeation.[5] |
| Body Protection | A long-sleeved, flame-resistant laboratory coat.[9] An impervious gown is recommended for procedures with a high risk of splashing.[6] | Protects the skin from accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N95 or greater) should be used when handling the powder outside of a certified chemical fume hood, or if engineering controls are not sufficient to maintain exposure below acceptable limits.[10][11] | Minimizes the risk of inhaling the powder, which can cause respiratory irritation.[1][3] |
Workflow for Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is as crucial as its selection to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is essential for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Engineering Controls
-
Designated Work Area : All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[12][13]
-
Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[14] A spill kit containing appropriate absorbent materials should also be available.
-
Pre-use Inspection : Before starting any work, inspect all glassware and equipment for cracks or defects.[8]
Handling the Compound
-
Weighing : When weighing the solid compound, do so within the chemical fume hood or a balance enclosure to prevent the dispersion of dust.
-
Dissolving : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Heating : If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.[8]
-
Transfers : Use a pipette or a syringe for liquid transfers to minimize the risk of spills. Never pipette by mouth.[13][15]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14][16] Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][16] Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9] |
| Spill | Evacuate the immediate area. For small spills, use an inert absorbent material and place it in a sealed container for disposal.[16] For large spills, contact your institution's Environmental Health and Safety (EHS) department.[3] |
Disposal Plan: Responsible Stewardship
The proper disposal of this compound and any contaminated materials is a critical final step in the handling process to protect both human health and the environment.
Waste Segregation and Collection
-
Solid Waste : Unused or expired this compound, as well as contaminated consumables (e.g., gloves, weighing papers), should be collected in a clearly labeled, sealed container designated for hazardous solid waste.[2]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled, and sealed container for hazardous liquid waste.[2] Do not mix with incompatible waste streams.[17]
-
Sharps : Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.[17]
Disposal Workflow
Caption: Step-by-step waste disposal workflow.
All waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[2] Never dispose of this compound down the drain or in the regular trash.[16]
By integrating these principles and procedures into your laboratory workflow, you can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
